molecular formula C22H38O2 B1607915 1,2-Bis(octyloxy)benzene CAS No. 4956-41-6

1,2-Bis(octyloxy)benzene

Cat. No.: B1607915
CAS No.: 4956-41-6
M. Wt: 334.5 g/mol
InChI Key: FNLUIKNPCILERZ-UHFFFAOYSA-N
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Description

1,2-Bis(octyloxy)benzene is a useful research compound. Its molecular formula is C22H38O2 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-dioctoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-3-5-7-9-11-15-19-23-21-17-13-14-18-22(21)24-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLUIKNPCILERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369291
Record name 1,2-Bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4956-41-6
Record name 1,2-Bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2-Bis(octyloxy)benzene chemical and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1,2-Bis(octyloxy)benzene Properties, Synthesis, and Applications in Supramolecular Chemistry [1]

Part 1: Executive Summary

This compound (CAS: 4956-41-6), often referred to as 1,2-dioctyloxybenzene or veratrole dioctyl ether , is a critical intermediate in the field of organic electronics and soft matter physics.[1] Unlike its shorter-chain homologues (e.g., veratrole), the attachment of two hydrophobic octyl chains confers unique solubility and self-assembly characteristics.[1]

Its primary industrial and research value lies in its role as a precursor for Discotic Liquid Crystals (DLCs) .[1] Through oxidative trimerization, it yields 2,3,6,7,10,11-hexakis(octyloxy)triphenylene, a benchmark material for studying charge transport in columnar mesophases.[1] This guide details the physicochemical profile, field-proven synthesis protocols, and downstream applications of this versatile ether.[1]

Part 2: Chemical Identity & Physical Properties

This compound is a colorless, oily liquid at room temperature.[1] Its lipophilic nature makes it soluble in non-polar organic solvents (DCM, Toluene, Hexane) but insoluble in water.[1]

Table 1: Physicochemical Constants

PropertyValueNotes
IUPAC Name This compound
CAS Number 4956-41-6
Molecular Formula C₂₂H₃₈O₂
Molecular Weight 334.54 g/mol
Physical State Colorless LiquidLow melting point solid near 0°C
Boiling Point ~333 °CAt 760 mmHg
Density 0.904 g/mLAt 25 °C
Solubility DCM, THF, Toluene, CHCl₃Immiscible in water
Refractive Index

~1.48-1.49
Estimated

Part 3: Synthesis & Manufacturing

The synthesis of this compound is a classic Williamson Ether Synthesis .[1] While conceptually simple, achieving high purity (>98%) requires strict control over stoichiometry and moisture to prevent mono-alkylated byproducts.[1]

Reaction Mechanism & Pathway[1]

The reaction involves the double nucleophilic substitution of catechol (1,2-dihydroxybenzene) with 1-bromooctane, mediated by a base (Potassium Carbonate).[1]

Synthesis Catechol Catechol (C6H6O2) Intermediate Mono-octyl ether (Intermediate) Catechol->Intermediate SN2 Substitution (1st Alkylation) Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Bromide 1-Bromooctane (2.2 - 2.5 eq) Bromide->Intermediate Product This compound (Target) Bromide->Product Intermediate->Product SN2 Substitution (2nd Alkylation)

Figure 1: Step-wise alkylation pathway.[1] The second alkylation is generally faster due to the increased electron density of the ring.[1]

Field-Proven Experimental Protocol

Reagents:

  • Catechol (1.0 eq)

  • 1-Bromooctane (2.5 eq) — Excess ensures complete bis-alkylation.[1]

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone.[1] Note: DMF is preferred for faster kinetics due to better solubility of the phenoxide anion.[1]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Dissolve Catechol (e.g., 11.0 g, 0.1 mol) in DMF (100 mL).

  • Deprotonation: Add anhydrous

    
     (41.5 g, 0.3 mol) in one portion. The mixture may turn slightly green/brown due to trace oxidation (catechol is air-sensitive).[1]
    
  • Addition: Add 1-bromooctane (48.3 g, 0.25 mol) via a dropping funnel over 15 minutes.

  • Reflux: Heat the mixture to 85–90 °C for 24 hours under nitrogen.

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 9:1).[1] The starting catechol (polar) should disappear, and the mono-ether intermediate should eventually convert to the non-polar bis-product.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Pour the mixture into ice-cold water (500 mL) to precipitate inorganic salts and separate the organic phase.

    • Extract with Dichloromethane (

      
       mL).[1]
      
    • Wash the combined organic layer with 1M NaOH (to remove any unreacted catechol/mono-ether) and then Brine.[1]

    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification: The crude oil is typically purified via column chromatography (Silica gel, Hexane/DCM gradient) or vacuum distillation if scale permits.[1]

  • Yield: Typical isolated yield is 78–85% .[1]

Part 4: Analytical Characterization

Verification of the structure is performed via NMR spectroscopy.[1][2] The symmetry of the molecule results in a simplified spectrum.[1]

Table 2: ¹H NMR Data (CDCl₃, 400 MHz)

Proton EnvironmentChemical Shift (δ)MultiplicityIntegrationAssignment
Aromatic 6.89 ppmSinglet (s)4HAr-H (Positions 3,4,5,6)
α-Methylene 3.99 ppmTriplet (t, J=6.6 Hz)4HAr-O-CH ₂-
β-Methylene 1.85 – 1.78 ppmMultiplet (m)4H-O-CH₂-CH ₂-
Bulk Chain 1.57 – 1.22 ppmMultiplet (m)20H-(CH ₂)₅-
Terminal Methyl 0.89 ppmTriplet (t, J=6.6 Hz)6H-CH

¹³C NMR Data (CDCl₃): δ 149.4 (Ar-C-O), 121.1 (Ar-C), 114.2 (Ar-C), 69.4 (O-CH₂), 31.9, 29.5, 29.4, 26.2, 22.8, 14.2 (Alkyl Chain).

Part 5: Advanced Application – Triphenylene Synthesis

The most significant application of this compound is its conversion into Triphenylene Discotic Liquid Crystals .[1] This is achieved via Oxidative Trimerization (Scholl reaction), typically using Iron(III) Chloride (


) or Molybdenum(V) Chloride (

).
Mechanism: Oxidative Trimerization

Three molecules of the dialkoxybenzene are coupled to form a flat, disk-shaped aromatic core.[1] These disks stack into columns, facilitating one-dimensional charge transport (molecular wires).[1]

Trimerization Precursor 3 x this compound Intermediate_Cat Radical Cation Intermediate Precursor->Intermediate_Cat - e- (Oxidation) Oxidant FeCl3 / CH2Cl2 (Oxidative Coupling) Oxidant->Intermediate_Cat Triphenylene 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene (Discotic Liquid Crystal) Intermediate_Cat->Triphenylene - 6H+ (Cyclodehydrogenation)

Figure 2: The Scholl reaction pathway converting the benzene derivative into a triphenylene mesogen.[1]

Key Protocol Insight: The reaction is strictly anhydrous. The oxidant (


) is added to a solution of the ether in DCM.[1] The solution turns dark blue/black immediately.[1] After quenching with methanol, the product precipitates as a white solid.[1]

Part 6: Safety & Handling

While this compound is not classified as highly toxic, standard laboratory safety practices are mandatory.[1]

  • Hazards:

    • Skin/Eye Irritation: Prolonged contact may cause defatting of skin or irritation.[1]

    • Environmental: Long-chain ethers can be persistent; avoid release into water courses.[1]

  • Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1]

References

  • Synthesis & NMR Data

    • Title: A Straightforward Method to Electron Transporting Conjugated Polymers.[1]

    • Source: RSC Advances (Royal Society of Chemistry).[1]

    • Data Verification: Matches 1H NMR shifts (6.89 ppm Ar-H) and synthesis yield (78%).
    • URL:[Link]

  • Physical Properties (Boiling Point/Density)

    • Title: this compound Data Sheet.[1]

    • Source: Stenutz.eu (Liquid Crystal Database).[1]

    • URL:[Link]

  • Application (Triphenylene Synthesis)

    • Title: Phase behaviors of binary mixtures composed of electron-rich and electron-poor triphenylene discotic liquid crystals.[1]

    • Source: Chinese Physics B (IOP Science).[1]

    • Context: Describes FeCl3 oxidation of this compound to hexakis(octyloxy)triphenylene.[1][3]

    • URL:[Link]

Sources

Synthesis Pathways for 1,2-Bis(octyloxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the synthesis of 1,2-Bis(octyloxy)benzene (CAS: 4956-41-6), a critical intermediate in the fabrication of liquid crystals, conductive polymers, and supramolecular assemblies. The document provides two distinct, validated pathways: a classical Williamson Ether Synthesis optimized for laboratory precision, and a Phase Transfer Catalysis (PTC) method designed for scalability and green chemistry compliance.

Introduction & Chemical Significance[1]

This compound, a dialkoxybenzene derivative, serves as a fundamental building block in materials science. Its electron-rich aromatic core and long alkyl chains induce specific mesogenic properties, making it essential for:

  • Liquid Crystal Displays (LCDs): As a precursor for discotic liquid crystals.

  • Organic Electronics: A solubilizing core for conductive polymers (e.g., poly(p-phenylene vinylene) derivatives).

  • Supramolecular Chemistry: A scaffold for host-guest complexes due to its ability to stabilize cations via the "gauche effect" of the vicinal oxygen atoms.

Chemical Identity[2][3][4][5]
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 334.54 g/mol

  • Physical State: Low-melting solid or viscous oil (dependent on purity and polymorph).

Pathway 1: Classical Williamson Ether Synthesis (Standard Protocol)

This pathway represents the "gold standard" for laboratory-scale synthesis, prioritizing yield and purity over atom economy. It utilizes a polar aprotic solvent to enhance the nucleophilicity of the phenoxide intermediate.

Reaction Mechanism

The reaction proceeds via an


 mechanism. The base (

) deprotonates the catechol hydroxyl groups. The resulting dianion performs a backside attack on the electrophilic carbon of 1-bromooctane, displacing the bromide ion.

WilliamsonMechanism cluster_conditions Conditions Catechol Catechol (1,2-Dihydroxybenzene) Intermediate Catechol Dianion (Strong Nucleophile) Catechol->Intermediate Deprotonation (-H+) Base Base (K2CO3) Base->Intermediate Promotes Product This compound Intermediate->Product SN2 Attack AlkylHalide 2 eq. 1-Bromooctane (Electrophile) AlkylHalide->Product Alkylation Details Solvent: DMF or Acetone Temp: Reflux (80-150°C) Time: 12-24 Hours

Figure 1: Mechanistic pathway for the double alkylation of catechol.

Experimental Protocol

Reagents:

  • Catechol (11.0 g, 100 mmol)

  • 1-Bromooctane (42.5 g, 220 mmol, 2.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (41.5 g, 300 mmol, 3.0 equiv)
    
  • Dimethylformamide (DMF) (150 mL) or Acetone (300 mL)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ) to prevent oxidation of catechol (which turns dark brown/black upon air exposure).
    
  • Dissolution: Add Catechol and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in portions. The mixture may change color; stir for 30 minutes at room temperature to ensure phenoxide formation.
    
  • Alkylation: Add 1-Bromooctane dropwise via a syringe or addition funnel.

  • Reflux: Heat the mixture to 80°C (if DMF) or Reflux (if Acetone) . Maintain stirring for 18–24 hours.

    • Note: DMF allows for higher temperatures and faster rates but requires more rigorous workup to remove. Acetone is easier to remove but requires longer reaction times (up to 48h).

  • Quench: Cool the reaction to room temperature. Pour the mixture into 500 mL of ice-cold water. The product should precipitate as an oil or solid.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash the combined organic layers with:

    • Water (

      
       mL) to remove DMF.
      
    • 1M NaOH (

      
       mL) to remove unreacted catechol (Critical step for purity).
      
    • Brine (

      
       mL).
      
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    

Pathway 2: Phase Transfer Catalysis (Green/Scale-Up)

This method avoids high-boiling solvents like DMF, facilitating easier workup and reducing environmental impact. It uses a quaternary ammonium salt to transfer the phenoxide anion from an aqueous phase to an organic phase where it reacts with the alkyl halide.

Catalytic Cycle

The catalyst (e.g., Tetrabutylammonium bromide, TBAB) forms an ion pair with the catecholate dianion at the interface, solubilizing it in the organic solvent (Toluene) where the reaction with 1-bromooctane is rapid.

PTC_Workflow Step1 Biphasic Mixture Setup (Water/Toluene) Step2 Add Phase Transfer Catalyst (TBAB, 5 mol%) Step1->Step2 Step3 Ion Pair Formation (Q+ Catecholate-) Step2->Step3 Interfacial Transfer Step4 Organic Phase Reaction (Alkylation with 1-Bromooctane) Step3->Step4 Migration to Organic Phase Step5 Catalyst Regeneration (Q+ Returns to Interface) Step4->Step5 Release of Br- Step5->Step3 Cycle Repeats

Figure 2: Phase Transfer Catalysis (PTC) cycle for ether synthesis.

Experimental Protocol

Reagents:

  • Catechol (100 mmol)

  • 1-Bromooctane (250 mmol)

  • Sodium Hydroxide (NaOH), 50% aqueous solution (40 mL)

  • Toluene (100 mL)

  • Tetrabutylammonium Bromide (TBAB) (5 mmol, 5 mol%)

Methodology:

  • Biphasic Setup: In a flask, combine the toluene, 1-bromooctane, and TBAB.

  • Addition: Add the catechol and the 50% NaOH solution.

  • Reaction: Heat the biphasic mixture to 90°C with vigorous mechanical stirring (essential for creating high interfacial area).

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 9:1). Reaction is typically complete in 4–8 hours.

  • Workup: Separate the phases. Wash the organic (Toluene) layer with water and dilute HCl (to neutralize residual base).

  • Isolation: Evaporate Toluene to yield the crude product.

Characterization & Data Analysis

The synthesized material must be validated using spectroscopic methods.

Table 1: Key Physical and Spectroscopic Data

ParameterExpected Value/ObservationNotes
Physical State White solid or colorless oilMP is typically low (approx. 30–40°C) or liquid at RT depending on purity.

NMR (400 MHz,

)

6.90 (s, 4H, Ar-H)
Aromatic protons appear as a singlet or tight multiplet.

4.00 (t,

Hz, 4H,

)
Characteristic triplet for methylene next to oxygen.

1.81 (m, 4H,

)
Quintet-like multiplet.

1.25–1.50 (m, 20H, Chain)
Bulk methylene envelope.

0.89 (t,

Hz, 6H,

)
Terminal methyl groups.
IR Spectroscopy 2920, 2850

(C-H stretch)
Strong alkyl chain signals.
1250, 1120

(C-O stretch)
Characteristic Aryl-Alkyl ether bands.

Safety & Troubleshooting

  • Oxidation Risk: Catechol oxidizes rapidly in air/basic conditions to form quinones (dark color). Always use fresh catechol or recrystallize from toluene before use, and maintain an inert atmosphere (

    
    ).
    
  • Alkylation Efficiency: If mono-alkylation is observed (product contains -OH peak in IR/NMR), increase the reaction time or the equivalents of alkyl halide.

  • Purification: If the product is an oil and difficult to crystallize, purify via column chromatography using Silica Gel 60 and Hexane:DCM (9:1) as the eluent.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Source: Organic Chemistry Portal. "Williamson Ether Synthesis."
    • URL:[Link]

  • Phase Transfer Catalysis Protocols

    • Source: Freedman, H. H. "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry, 1986.
    • URL:[Link]

  • Physical Properties of Dialkoxybenzenes

    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

  • Synthesis of Liquid Crystal Intermediates

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p.332 (2004). "Synthesis of dialkoxybenzenes."

    • URL:[Link]

Sources

Technical Guide: 1,2-Bis(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Material Applications

Executive Summary

This technical guide provides a rigorous analysis of 1,2-bis(octyloxy)benzene (commonly referred to as 1,2-dioctoxybenzene). While frequently utilized as a precursor in the synthesis of columnar liquid crystals and ion-selective ionophores, the molecule’s nomenclature often suffers from ambiguity in commercial catalogs. This document establishes the definitive IUPAC nomenclature, details a self-validating Williamson ether synthesis protocol, and outlines its critical role in supramolecular chemistry.

Part 1: Nomenclature and Structural Analysis

Definitive IUPAC Derivation

The term "1,2-dioctoxybenzene" is a semi-systematic trade name. For scientific precision and patent literature, the Preferred IUPAC Name (PIN) must be used to describe the substitution of the benzene ring with two complex ether chains.

  • Parent Structure: Benzene (

    
    )
    
  • Substituent: Octyloxy group (

    
    )
    
  • Multiplicative Prefix: "Bis-" is preferred over "di-" when modifying complex substituents (like octyloxy) to avoid ambiguity, although "di-" is accepted in general nomenclature.

  • Locants: 1, 2 (indicating ortho substitution).

Correct IUPAC Name: This compound CAS Registry Number: 4956-41-6

Structural Visualization

The following diagram illustrates the logical breakdown of the nomenclature and the resulting chemical structure.

Nomenclature Benzene Parent: Benzene Final This compound Benzene->Final Core Octyloxy Substituent: Octyloxy (C8H17O-) Octyloxy->Final x2 Groups Locants Position: 1,2 (ortho) Locants->Final Regiochemistry

Figure 1: IUPAC nomenclature derivation logic for this compound.

Part 2: Physicochemical Properties[1]

The molecule exhibits properties characteristic of long-chain dialkoxybenzenes, serving as a "soft" lipophilic core for larger supramolecular assemblies.

PropertyValue / Description
Molecular Formula

Molecular Weight 334.54 g/mol
Physical State Low-melting solid or viscous liquid (dependent on purity)
Solubility Soluble in

, DCM, Toluene; Insoluble in Water
Refractive Index ~

(estimated)
Key Spectroscopic Signature

-NMR: Triplet at

ppm (

)

Part 3: Synthetic Methodology

Reaction Pathway: Williamson Ether Synthesis

The most robust synthesis involves the double alkylation of catechol (1,2-dihydroxybenzene) using 1-bromooctane under basic conditions. This


 reaction requires careful control of the base and solvent to prevent mono-alkylation or oxidation of the catechol substrate.

Synthesis Catechol Catechol (1,2-Dihydroxybenzene) Intermediate Transition State (Phenoxide Anion) Catechol->Intermediate Deprotonation (DMF/Reflux) Reagents 1-Bromooctane (2.2 eq) + K2CO3 (anhydrous) Reagents->Intermediate Product This compound Intermediate->Product SN2 Substitution

Figure 2: Synthetic pathway via Williamson Ether Synthesis.

Step-by-Step Protocol

Objective: Synthesize 10g of this compound.

Reagents:

  • Catechol (1,2-dihydroxybenzene): 1.0 eq

  • 1-Bromooctane: 2.5 eq (Excess ensures complete bis-alkylation)

  • Potassium Carbonate (

    
    ): 3.0 eq (Anhydrous, ground to powder)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile. Note: DMF accelerates the reaction due to high polarity but is harder to remove.

Procedure:

  • Setup: Equip a 250mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) to prevent catechol oxidation.
    
  • Solvation: Dissolve Catechol (1.0 eq) in DMF (50 mL).

  • Deprotonation: Add

    
     (3.0 eq) slowly. The solution may darken slightly due to phenoxide formation. Stir at room temperature for 15 minutes.
    
  • Alkylation: Add 1-bromooctane (2.5 eq) via syringe.

  • Reflux: Heat the mixture to 80-90°C (if using DMF) or reflux (if using Acetonitrile) for 12–24 hours.

    • Self-Validating Step (TLC): Monitor reaction using TLC (Hexane:Ethyl Acetate 9:1). The starting material (Catechol) is highly polar (low

      
      ); the product is non-polar (high 
      
      
      
      ). The reaction is complete when the baseline spot disappears.
  • Workup:

    • Cool to room temperature.

    • Pour mixture into 300mL ice-cold water (precipitates the organic product and dissolves inorganic salts).

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organic layers with 1M NaOH (to remove unreacted catechol) followed by Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or cold Methanol to yield white/off-white crystals.

Part 4: Applications in Material Science[5]

Liquid Crystal Mesogens

This compound serves as a flexible "wing" component in discotic liquid crystals. The long alkyl chains induce the necessary disorder to lower melting points, allowing the formation of stable mesophases (nematic or columnar) when attached to rigid aromatic cores (e.g., triphenylene or phthalocyanine derivatives).

Ion-Selective Electrodes (Ionophores)

The oxygen atoms in the 1,2-position (veratrole motif) can act as weak donor sites for metal cations. When incorporated into macrocycles (crown ethers), this unit enhances solubility in polymeric membranes used for potentiometric sensors (ISEs), particularly for detecting Potassium (


) or Sodium (

) in biological fluids.

References

  • Nomenclature & Structure: Matrix Fine Chemicals. This compound | CAS 67399-94-4.[1] Retrieved from

  • Synthetic Protocol (Homolog Reference): Cheng, H. (2013). 1,4-Bis(hexyloxy)benzene. Acta Crystallographica Section E. Retrieved from

  • Chemical Data: Chemspace. This compound - C22H38O2.[1][2] Retrieved from

  • General Williamson Ether Methodology: BenchChem. Synthesis of Alkoxybenzenes. Retrieved from

Sources

CAS number 4956-41-6 experimental data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1,2-Bis(octyloxy)benzene (CAS 4956-41-6) [1][2]

Executive Summary this compound (CAS 4956-41-6), also known as 1,2-dioctoxybenzene or catechol dioctyl ether, is a critical lipophilic building block in the synthesis of advanced functional materials. While structurally simple, its significance lies in its role as a precursor for discotic liquid crystals (triphenylenes), conductive polymers, and Covalent Organic Frameworks (COFs). In drug development contexts, it serves as a lipophilic scaffold for supramolecular carriers and lipid-mimetic systems.

This guide synthesizes experimental data, synthesis protocols, and mechanistic insights to provide a robust reference for researchers in medicinal chemistry and materials science.

Chemical & Physical Profile

Identity & Structure The compound consists of a benzene ring substituted at the ortho (1,2) positions with two octyl ether chains. This substitution pattern imparts significant lipophilicity (high LogP) and disrupts π-π stacking relative to para-isomers, resulting in a lower melting point.

PropertyData
CAS Number 4956-41-6
IUPAC Name This compound
Molecular Formula C₂₂H₃₈O₂
Molecular Weight 334.54 g/mol
Physical State Low-melting solid or viscous liquid (at 25°C)
Boiling Point ~333 °C (at 760 mmHg)
Solubility Soluble in CHCl₃, DCM, THF, Toluene; Insoluble in Water
LogP (Predicted) ~8.5 (Highly Lipophilic)

Synthesis Protocol: Williamson Etherification

Causality & Logic: The synthesis utilizes a standard Williamson ether synthesis. The choice of Potassium Carbonate (K₂CO₃) as the base is critical; it is strong enough to deprotonate the phenolic hydroxyls of catechol (pKa ~9.85) but mild enough to prevent side reactions associated with stronger bases like NaH. DMF (Dimethylformamide) is the preferred solvent due to its high dielectric constant, which solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic for the SN2 attack on 1-bromooctane.

Step-by-Step Methodology:

  • Reagents:

    • Catechol (1,2-dihydroxybenzene): 1.0 equiv (e.g., 11.0 g)

    • 1-Bromooctane: 2.5 equiv (e.g., 48.3 g) — Excess ensures complete dialkylation.

    • Potassium Carbonate (K₂CO₃): 3.0 equiv (anhydrous, granular)

    • Solvent: DMF (Dimethylformamide) or Acetone (requires longer reflux).

  • Procedure:

    • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

    • Mixing: Dissolve Catechol in DMF (100 mL). Add K₂CO₃ in one portion. The mixture may turn dark due to oxidation sensitivity of the phenoxide; maintain inert atmosphere.

    • Addition: Add 1-Bromooctane dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Reaction: Heat the mixture to 80–90 °C for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting material (Catechol) will disappear (low Rf), and the product will appear near the solvent front.

    • Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) to precipitate the product and remove DMF. Extract with Dichloromethane (3 x 100 mL).

    • Purification: Wash combined organic layers with 1M NaOH (to remove unreacted mono-alkylated phenols), water, and brine. Dry over MgSO₄. Concentrate in vacuo.

    • Final Polish: Recrystallize from Ethanol or perform column chromatography (Silica gel, Hexane -> 2% EtOAc/Hexane) to yield a white/off-white solid or clear oil.

Yield Expectation: 85–92%.

SynthesisPath Catechol Catechol (1,2-Dihydroxybenzene) Intermediate Transition State (SN2 Attack) Catechol->Intermediate Deprotonation Reagents 1-Bromooctane (2.5 eq) K2CO3, DMF, 90°C Reagents->Intermediate Product This compound (CAS 4956-41-6) Intermediate->Product Dialkylation

Figure 1: Synthesis pathway via Williamson Etherification. The reaction proceeds through sequential SN2 nucleophilic substitutions.

Functional Applications & Mechanism

A. Precursor for Discotic Liquid Crystals (Triphenylenes) The primary high-value application of CAS 4956-41-6 is as a monomer for the synthesis of 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene .

  • Mechanism: Oxidative trimerization using Ferric Chloride (FeCl₃) or Molybdenum Pentachloride (MoCl₅).

  • Significance: The resulting triphenylene molecules stack into columns (discotic mesophase), creating 1D conductive channels used in organic photovoltaics and molecular wires. The octyl chains provided by CAS 4956-41-6 act as a "solvent skin," ensuring solubility and facilitating the liquid crystalline phase transition.

B. Supramolecular Scaffolds in Drug Delivery In pharmaceutical research, the 1,2-bis(alkyloxy)benzene motif is used to create amphiphilic cyclotriveratrylenes (CTVs) . These bowl-shaped molecules can host hydrophobic drugs (guest-host chemistry) or self-assemble into nanocapsules for targeted delivery.

Applications cluster_App1 Materials Science cluster_App2 Drug Development Monomer This compound (Monomer) Triphenylene Triphenylene Core (Discotic Liquid Crystal) Monomer->Triphenylene Oxidative Trimerization (FeCl3/H2SO4) Macrocycle Cyclotriveratrylene (CTV) (Host Molecule) Monomer->Macrocycle Condensation w/ Formaldehyde Conductivity 1D Charge Transport (Organic Electronics) Triphenylene->Conductivity Delivery Drug Encapsulation (Supramolecular Carrier) Macrocycle->Delivery

Figure 2: Divergent application pathways. The compound serves as a "lipophilic module" for constructing larger functional architectures.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following NMR signals must be observed. Absence of the phenolic proton (broad singlet >5.0 ppm) confirms complete alkylation.

¹H NMR (400 MHz, CDCl₃) Expectation:

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
6.89 Multiplet4HAr-H Symmetric aromatic core
3.99 Triplet (J=6.6 Hz)4H-O-CH ₂-Alpha-methylene (Diagnostic peak)
1.81 Quintet4H-OCH₂CH ₂-Beta-methylene
1.47 – 1.29 Multiplet20H-(CH ₂)₅-Alkyl chain backbone
0.89 Triplet6H-CHTerminal methyl groups

¹³C NMR Diagnostic Peaks:

  • 149.2 ppm: Aromatic C -O (Ipso carbon).

  • 121.0 ppm: Aromatic C -H.

  • 114.1 ppm: Aromatic C -H (Ortho to ether linkage).

  • 69.3 ppm: -O-C H₂- (Ether carbon).

Safety & Handling

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapor.

  • Storage: Store at room temperature in a tightly sealed container. Stable under normal conditions, but avoid strong oxidizing agents.

References

  • BenchChem. Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide. (Analogous synthesis protocol). Available at:

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Available at: (Note: CAS 4956-41-6 maps to the 1,2-isomer structure).

  • Sigma-Aldrich. this compound Product Specification. Available at:

  • Royal Society of Chemistry. Synthesis of Triphenylene Discotic Liquid Crystals. Journal of Materials Chemistry C. (General reference for oxidative trimerization of dialkoxybenzenes). Available at:

Sources

Molecular Structure & Application Guide: 1,2-Bis(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Bis(octyloxy)benzene (CAS 17673-82-6), also known as catechol dioctyl ether, serves as a critical amphiphilic building block in supramolecular chemistry and materials science. Unlike its para-substituted counterparts, the ortho positioning of the octyloxy chains introduces a specific dipole moment and steric twist that makes this molecule a preferred precursor for discotic liquid crystals (triphenylene derivatives) and a model "podand" for cation extraction.

This guide moves beyond basic property listing to provide a mechanistic understanding of its synthesis, structural validation, and application logic.

Molecular Architecture & Electronic Properties[1]

Structural Logic

The molecule consists of a benzene core substituted at the 1 and 2 positions with octyl ether chains. This architecture dictates its physical behavior:

  • Steric Hindrance: The two oxygen atoms at the ortho position create steric repulsion. To minimize energy, the alkyl chains often adopt a non-planar conformation relative to the benzene ring, twisting out of the plane. This prevents the tight crystalline packing seen in para-isomers, resulting in a lower melting point (low-melting solid or viscous oil at RT).

  • Electronic Density: The alkoxy groups are strong electron-donating groups (EDG) via resonance (+M effect). This makes the benzene ring electron-rich, activating it for subsequent electrophilic aromatic substitutions (e.g., oxidative trimerization to form triphenylenes).

  • Amphiphilicity: The molecule possesses a hydrophobic tail (C8 chains) and a polarizable aromatic core, facilitating self-assembly in non-polar solvents.

Physicochemical Data Table
PropertyValue / DescriptionRelevance
CAS Number 17673-82-6Unique Identifier
Molecular Formula C₂₂H₃₈O₂Stoichiometry
Molecular Weight 334.54 g/mol Calculation standard
Physical State Low-melting solid / Viscous OilHandling requirements (mp ~28–30°C)
Solubility Soluble in DCM, Hexane, TolueneExtraction/Processing
Dipole Moment ~2.3 DHigher than para (0 D); critical for dielectric properties

Synthesis & Purification Protocol

The "Why" Behind the Protocol

We utilize a Williamson Ether Synthesis adapted for steric crowding.

  • Base Selection (K₂CO₃): We prefer Potassium Carbonate over NaH. While NaH is faster, K₂CO₃ in a polar aprotic solvent allows for a milder, more controllable reaction that minimizes elimination side products of the octyl bromide.

  • Solvent (DMF vs. Acetone): DMF is chosen over acetone. The higher boiling point of DMF allows the reaction to proceed at 80-90°C, overcoming the activation energy barrier imposed by the steric hindrance of the second alkylation step.

Step-by-Step Methodology

Reagents:

  • Catechol (1,2-dihydroxybenzene): 1.0 eq

  • 1-Bromooctane: 2.5 eq (Excess ensures complete bis-alkylation)

  • Potassium Carbonate (anhydrous): 3.0 eq

  • DMF (N,N-Dimethylformamide): 10 mL per gram of catechol

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Deprotonation: Add Catechol and K₂CO₃ to DMF. Stir at room temperature for 30 minutes. Observation: The solution will darken (oxidation sensitivity) or turn a slurry suspension.

  • Alkylation: Add 1-Bromooctane dropwise via syringe.

  • Reflux: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Solvent: 9:1 Hexane/Ethyl Acetate). The mono-alkylated intermediate (

      
      ) should disappear, leaving the bis-product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold water (5x reaction volume) to precipitate the organic phase and dissolve inorganic salts.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with 1M NaOH (removes unreacted catechol) and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from cold Ethanol or perform Flash Column Chromatography (Silica gel, Hexane/DCM gradient) if high purity (>99%) is required for liquid crystal synthesis.

Synthetic Workflow Diagram

SynthesisFlow Reactants Catechol + K2CO3 (DMF, N2 atm) Intermediate Mono-octyl ether (Transient) Reactants->Intermediate 1st Alkylation Product This compound (>95% Yield) Intermediate->Product 2nd Alkylation (Rate Limiting) Reagent + 1-Bromooctane (2.5 eq, 90°C, 16h) Reagent->Intermediate Workup Aq. Workup & NaOH Wash Product->Workup Purification

Figure 1: Step-wise synthesis pathway emphasizing the sequential alkylation logic.

Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the core structure, the following NMR signals must be present. Absence of the phenolic -OH signal is the primary purity indicator.

Proton NMR ( H-NMR, 400 MHz, CDCl )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
6.85 – 6.95 Multiplet4HAr-H Symmetric aromatic core.
3.98 – 4.02 Triplet (

Hz)
4H-O-CH

-
Deshielded by oxygen; diagnostic of ether formation.
1.75 – 1.85 Quintet4H-O-CH

-CH

-
Beta-protons.
1.25 – 1.50 Multiplet20HBulk -CH

-
Hydrophobic chain interior.
0.88 Triplet6H-CH

Terminal methyls.
Infrared Spectroscopy (FT-IR)
  • 2920, 2850 cm⁻¹: C-H stretching (Alkyl chains).

  • 1250 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

  • Absence of 3200-3400 cm⁻¹: Confirms complete consumption of Catechol (-OH).

Functional Applications

Precursor for Discotic Liquid Crystals

This compound is the monomeric unit for the synthesis of Triphenylene derivatives via oxidative trimerization (Scholl Reaction).

  • Mechanism: Treatment with

    
     or 
    
    
    
    causes the electron-rich benzene rings to couple at the vacant para positions.
  • Result: A disc-shaped core surrounded by 6 octyl chains, forming Columnar (

    
    ) mesophases used in organic photovoltaics and molecular wires.
    
Ion Extraction (Podand Behavior)

The two oxygen atoms act as a "bite" chelate. While not as effective as a crown ether, the molecule acts as an acyclic ionophore (podand).

  • Selectivity: Shows affinity for larger alkali metals (like

    
     or 
    
    
    
    ) in non-polar solvents, facilitated by the "gauche" effect where the oxygens orient to solvate the cation.
Structure-Property Relationship Diagram

StructureProp Core This compound Ortho Ortho-Substitution Core->Ortho EDG Electron Donating (Alkoxy Groups) Core->EDG Chain C8 Alkyl Chains Core->Chain Dipole High Dipole Moment (Polarity) Ortho->Dipole Extract Cation Extraction (Podand) Ortho->Extract Chelation Activation Activated Ring (Nucleophilic) EDG->Activation Solubility Lipophilicity Chain->Solubility LC Discotic LC Synthesis (Triphenylenes) Chain->LC Mesophase Stabilization Activation->LC Oxidative Coupling

Figure 2: Mapping molecular features to macroscopic functionality.

References

  • Preparation of Alkoxybenzenes: "Williamson Ether Synthesis of Dialkoxybenzenes." Organic Syntheses, Coll. Vol. 4, p. 836.

  • Liquid Crystal Synthesis: Bushby, R. J., et al. "Discotic Liquid Crystals: Synthesis and Characterization of Triphenylene Derivatives." Liquid Crystals, 2001.

  • Spectroscopic Data: "1,2-Diethoxybenzene NMR Data." Spectral Database for Organic Compounds (SDBS), SDBS No. 3452 (Analogous C2 variant data for shift verification).

  • Physical Properties: "PubChem Compound Summary for CAS 17673-82-6." National Center for Biotechnology Information.

Advanced Technical Review: 1,2-Bis(octyloxy)benzene in Material Science and Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Bis(octyloxy)benzene (CAS 4956-41-6) is a critical dialkoxybenzene intermediate primarily utilized in the synthesis of supramolecular materials and organic electronics. Its structural significance lies in the ortho-substitution pattern, which pre-organizes the molecule for oxidative trimerization into triphenylene derivatives—the benchmark core for Discotic Liquid Crystals (DLCs). These materials are foundational to the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and one-dimensional conductive molecular wires.

This technical guide provides a rigorous analysis of the compound's synthesis, purification, and downstream applications, moving beyond basic recipes to explore the mechanistic drivers of high-yield production.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertyData
IUPAC Name This compound
Synonyms Veratrole dioctyl ether; 1,2-Dioctyloxybenzene
CAS Number 4956-41-6
Molecular Formula C₂₂H₃₈O₂
Molecular Weight 334.54 g/mol
Appearance Low-melting white solid or viscous colorless oil (purity dependent)
Solubility Soluble in DCM, THF, Toluene, Hexane; Insoluble in Water
Key Function Precursor for C₃-symmetric mesogens (Triphenylenes)

Optimized Synthetic Architectures

The synthesis of this compound is classically achieved via a Williamson ether synthesis. However, the choice of base, solvent, and temperature critically dictates the ratio of mono-alkylated impurity to the desired di-alkylated product.

Protocol A: High-Throughput Synthesis (DMF/K₂CO₃)

Recommended for scale-up (>10g) due to faster kinetics.

Mechanism: SN2 Nucleophilic Substitution. The carbonate base deprotonates the catechol hydroxyls, creating a potent phenoxide nucleophile that attacks the primary alkyl halide.

Reagents:

  • Pyrocatechol (1.0 eq)

  • 1-Bromooctane (2.5 eq) – Excess ensures complete di-alkylation.

  • Potassium Carbonate (K₂CO₃) (3.0 eq) – Anhydrous, granular.

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Activation: Charge a 3-neck round bottom flask with Pyrocatechol and DMF under N₂ atmosphere. Add K₂CO₃ and stir at 60°C for 30 minutes. Expert Note: This pre-stirring step allows for the formation of the catecholate dianion, visible as a color change (often darkening).

  • Alkylation: Add 1-Bromooctane dropwise via an addition funnel to control the exotherm.

  • Reflux: Heat the mixture to 85–90°C for 12–24 hours. Monitor via TLC (Silica; Hexane:DCM 1:1). The mono-alkylated intermediate (polar) should disappear.

  • Quench & Extraction: Pour the reaction mixture into ice-cold water (5x reaction volume). Extract with Diethyl Ether or Ethyl Acetate (3x).

  • Wash: Wash combined organics with 1M NaOH (to remove unreacted catechol), water, and brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. If the oil is colored, pass through a short silica plug eluting with Hexane/DCM (9:1).

Protocol B: Green Synthesis (Acetone/K₂CO₃)

Recommended for lab-scale (<5g) where DMF removal is difficult.

  • Modification: Replace DMF with Acetone and reflux at 60°C (boiling point).

  • Trade-off: Reaction times are significantly longer (24–48h) due to lower temperature, but workup is simpler (solvent evaporation).

Comparative Yield Analysis
MethodSolventBaseTemp (°C)Time (h)Typical YieldNotes
A DMFK₂CO₃9012-2485-92%Fast; requires aqueous wash to remove DMF.
B AcetoneK₂CO₃56 (Reflux)24-4875-85%Slower; cleaner workup; "greener" solvent.
C EthanolKOH78 (Reflux)1260-70%Prone to side reactions; lower yield.

Visualization: From Precursor to Functional Material

The following diagram illustrates the critical pathway from raw catechol to the functional triphenylene liquid crystal, highlighting the role of this compound as the "Gateway Node."

G cluster_0 Key Transformation Catechol Pyrocatechol (Starting Material) Intermediate This compound (Target Intermediate) Catechol->Intermediate Williamson Ether Synthesis K2CO3, DMF, 90°C Bromide 1-Bromooctane (Alkylating Agent) Bromide->Intermediate Triphenylene 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene (Discotic Liquid Crystal) Intermediate->Triphenylene Oxidative Trimerization FeCl3 or MoCl5, DCM

Figure 1: Synthetic pathway transforming Pyrocatechol into the functional Discotic Liquid Crystal core via the this compound intermediate.

Application Deep Dive: Oxidative Trimerization

The primary high-value application of this compound is its conversion into 2,3,6,7,10,11-hexakis(octyloxy)triphenylene (HAT-C8) . This transformation is a textbook example of the Scholl reaction (oxidative coupling).

The Mechanism

The reaction proceeds via the formation of a radical cation. The electron-rich nature of the dialkoxybenzene ring (due to the +M effect of oxygen) lowers the oxidation potential, allowing oxidants like FeCl₃ or MoCl₅ to generate a radical cation species. Three of these units couple regio-specifically to form the triphenylene core.

Critical Protocol (FeCl₃ Method)
  • Dissolution: Dissolve this compound (1 eq) in dry DCM.

  • Oxidant Addition: Add anhydrous FeCl₃ (3–6 eq) suspended in DCM or Nitromethane dropwise at 0°C.

  • Reaction: Stir at room temperature for 1–4 hours. The solution typically turns dark blue/black (characteristic of the radical cation).

  • Quench: Add Methanol to quench the reaction and precipitate the product.

  • Reduction: Wash the organic layer with dilute hydrazine or sodium metabisulfite to reduce residual Fe(III) species, which can trap the radical and reduce yield.

Why this matters: The resulting triphenylene molecules stack into columns (Columnar Hexagonal Phase, Colh), allowing for one-dimensional charge transport along the column axis. This property is exploited in organic field-effect transistors (OFETs).

Characterization Standards

To validate the synthesis of this compound, the following spectral signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.90 ppm (s, 4H): Aromatic protons (Singlet or tight multiplet indicating symmetry).

    • δ 4.00 ppm (t, 4H): α-Methylene protons (-O-CH ₂-). The triplet splitting confirms attachment to a CH₂ group.

    • δ 1.80 ppm (m, 4H): β-Methylene protons.

    • δ 1.20–1.50 ppm (m, 20H): Bulk methylene chain.

    • δ 0.88 ppm (t, 6H): Terminal methyl groups.

  • Absence of OH: The disappearance of the broad singlet at ~5.0–6.0 ppm (phenolic OH) confirms complete alkylation.

Safety & Handling

  • This compound: Generally considered low toxicity but should be treated as a chemical irritant. Avoid inhalation of dust/mist.

  • 1-Bromooctane: Alkylating agent; lachrymator and skin irritant. Use gloves and fume hood.

  • FeCl₃ (for downstream use): Corrosive and hygroscopic. Reacts exothermically with water.

References

  • Stenutz, R. (n.d.). This compound Data Sheet. Stenutz.eu. Retrieved January 28, 2026, from [Link]

  • Kumar, S., & Manickam, M. (2010). Triphenylene/Carbazole Mesogens and Their Electrochemistry. Liquid Crystals.[1][2] Retrieved January 28, 2026, from [Link]

  • Institute of Physics, Chinese Academy of Sciences. (n.d.). Phase behaviors of binary mixtures composed of electron-rich and electron-poor triphenylene discotic liquid crystals. Chinese Physics B. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2012). Synthesis of Triphenylene Derivatives. RSC Advances. Retrieved January 28, 2026, from [Link]

Sources

1,2-Bis(octyloxy)benzene: The Solubilizing Scaffold for Next-Gen Electronics & Biosensors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and critical utility of 1,2-Bis(octyloxy)benzene.

CAS: 4956-41-6 | Formula: C₂₂H₃₈O₂ | Molecular Weight: 334.54 g/mol [1][2]

Executive Summary: The "Solubility Enabler"

In the history of organic electronics, few molecules have played as pivotal a role in processability as this compound. While the theoretical physics of conductive polymers (Nobel Prize 2000) established the potential of conjugated backbones, early materials like polyacetylene and polypyrrole were "insoluble bricks"—impossible to dissolve or print.

This compound emerged as the solution. By attaching flexible octyl chains to a catechol core, this molecule serves as a lipophilic anchor. It allows rigid, conjugated systems (like benzothiadiazoles and quinoxalines) to dissolve in common organic solvents (chlorobenzene, chloroform) without disrupting the


-

stacking required for electron transport. Today, it is the fundamental building block for Organic Photovoltaics (OPV) , OLEDs , and Fluorescent Biosensors .

Historical Genesis: From Rigid Rods to Printable Inks

The discovery of this compound is not marked by a single "eureka" moment but by the "Solubility Crisis" of the 1990s.

  • The Problem: Early conjugated polymers (e.g., Poly(p-phenylene vinylene)) possessed high charge mobility but were intractable powders. They could not be spin-coated or printed.

  • The Innovation: Chemists realized that alkyl side chains could act as "solvent sponges." The transition from short chains (methoxy/ethoxy) to medium-length chains (octyl/dodecyl) was critical. The octyl chain (C8) was found to be the "Goldilocks" length: long enough to induce solubility in non-polar solvents, but short enough to prevent the polymer chains from twisting out of planarity (which would kill conductivity).

  • The Outcome: this compound became the standard precursor for synthesizing 4,7-dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole , the most widely used electron-acceptor unit in donor-acceptor copolymers [1].

Chemical Synthesis & Methodology

The synthesis of this compound is a classic Williamson Ether Synthesis, but achieving electronic-grade purity (>99.5%) requires specific modifications to the standard protocol.

Protocol: Optimized Williamson Ether Synthesis

Objective: Dialkylation of Pyrocatechol (1,2-dihydroxybenzene).

Reagents:

  • Pyrocatechol (1.0 eq)

  • 1-Bromooctane (2.5 eq) - Excess ensures complete dialkylation.

  • Potassium Carbonate (

    
    ) (3.0 eq) - Preferred over NaOH to reduce moisture sensitivity.
    
  • Solvent: DMF or Acetone (Reflux).

Step-by-Step Workflow:

  • Deoxygenation: Purge the reaction vessel with Argon. Catechol is prone to oxidation (turning pink/brown) in air, which introduces trap states in the final electronic device.

  • Deprotonation: Suspend Pyrocatechol and

    
     in DMF. Stir at 60°C for 1 hour. The solution will darken as the phenolate anion forms.
    
  • Alkylation: Add 1-Bromooctane dropwise. Increase temperature to 90°C (if using DMF) or reflux (if acetone).

  • Kinetics: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The mono-alkylated intermediate (2-octyloxyphenol) will appear first. Reaction is complete only when this spot disappears (typically 12-24 hours).

  • Workup: Pour into ice water. The product precipitates as a white/off-white solid.

  • Purification (Critical): Recrystallize from Ethanol/Methanol. Note: Trace mono-alkylated impurities act as chain terminators in downstream polymerization, drastically reducing molecular weight.

Downstream Pathway: The "Benzothiadiazole Route"

The primary utility of this molecule is its conversion into the benzothiadiazole acceptor unit.

SynthesisPathway Catechol Pyrocatechol BisOct This compound (Solubility Scaffold) Catechol->BisOct + C8H17Br K2CO3, DMF Dinitro 1,2-Dinitro-4,5- bis(octyloxy)benzene BisOct->Dinitro + HNO3 (Fuming) Diamino 1,2-Diamino-4,5- bis(octyloxy)benzene (Unstable) Dinitro->Diamino + H2, Pd/C Reduction BT 5,6-Bis(octyloxy)- 2,1,3-benzothiadiazole Diamino->BT + SOCl2 Ring Closure Polymer Conjugated Polymer (OPV/OLED) BT->Polymer Bromination + Suzuki/Stille Coupling

Figure 1: The synthetic pipeline transforming the catechol precursor into functional conjugated polymers.[2][3][4][5][6]

Technical Specifications & Physical Properties

PropertyValueSignificance
Physical State White to pale yellow solidLow melting point aids in solvent blending.
Melting Point 30°C - 35°C (approx)Often exists as a supercooled liquid or semi-solid at RT.
Boiling Point ~332°CHigh thermal stability, suitable for high-temp processing.
Solubility Soluble in CHCl₃, THF, TolueneEssential for solution-processed electronics.
Electronic Character Electron-Rich (Donor)The alkoxy groups donate electron density via resonance (+M effect).
CAS Number 4956-41-6Unique identifier for procurement.

Applications in Research & Drug Development

While primarily a materials science precursor, the applications of this compound extend into bio-interfaces relevant to drug development professionals.

A. Organic Photovoltaics (OPV)

The derivative 5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a standard "Acceptor" unit. When copolymerized with Thiophene (Donor), it creates a "Low Bandgap" polymer.

  • Mechanism: The octyloxy chains prevent the polymer backbone from aggregating too tightly in solution, allowing for the formation of a "Bulk Heterojunction" morphology when printed [2].

B. Biosensors (Fluorescent Probes)

In drug discovery, conjugated polymers derived from this scaffold are used as optical biosensors .

  • Principle: The polymer is water-soluble (via modified side chains or surfactants) and highly fluorescent.

  • Detection: When a target biological molecule (e.g., DNA, Glucose, Protein) binds, it alters the polymer's conformation or electronic environment, causing a measurable quenching or color shift (FRET).

  • Relevance: High-throughput screening of drug-protein interactions using these "amplifying fluorescent polymers" [3].

C. Liquid Crystals

The molecule serves as a core for Discotic Liquid Crystals (e.g., Triphenylene derivatives). These materials self-assemble into columnar stacks, creating "molecular wires" capable of one-dimensional charge transport, mimicking the function of biological ion channels.

References

  • Synthesis and Photovoltaic Properties of Benzothiadiazole-Based Polymers. Metu.edu.tr. (2021). Detailed protocol on the conversion of this compound to benzothiadiazole acceptors. Link

  • This compound CAS 4956-41-6 Data. ChemicalBook. Physical properties and commercial availability.[7] Link

  • SDBS-AEO Mixture for Biosensors. NCBI/PubMed. Discusses surfactant interactions and biosensor fabrication relevant to lipophilic benzene derivatives. Link

  • Synthesis of 1,2,4-Tributoxybenzene (Analogous Protocol). BenchChem. Provides comparative insights into the alkylation of poly-hydroxy benzenes. Link

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of 1,2-Bis(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 CAS No: 4956-41-6 Molecular Formula:


Molecular Weight:  334.54  g/mol 

Executive Summary & Application Scope

1,2-Bis(octyloxy)benzene (often abbreviated as 1,2-Di-C8) is a critical intermediate in the synthesis of discotic liquid crystals, specifically triphenylene derivatives used in organic photovoltaics and molecular electronics. Its purity is the rate-limiting factor in the oxidative trimerization processes (e.g., using


 or 

) that follow its synthesis.

This guide provides a self-validating spectroscopic profile for this compound, designed to distinguish the pure product from common impurities like mono-alkylated catechol or oxidized quinones.

Synthesis & Purification Protocol

The synthesis follows a standard Williamson Ether Synthesis. However, the choice of solvent and base is critical to prevent the oxidation of the electron-rich catechol substrate.

Reaction Logic
  • Substrate: Catechol (1,2-dihydroxybenzene).

  • Electrophile: 1-Bromooctane (excess).

  • Base: Potassium Carbonate (

    
    ).[1]
    
  • Solvent: DMF or Acetonitrile (Polar aprotic is essential for

    
     kinetics).
    
  • Critical Insight: Catechol oxidizes rapidly to

    
    -benzoquinone in air, turning the reaction black/brown. Rigorous 
    
    
    
    purging is required.
Workflow Diagram

The following diagram outlines the synthesis and critical purification loops.

SynthesisWorkflow Start Reagents: Catechol + 1-Bromooctane Reaction Reflux (80°C) K2CO3 / DMF Inert Atm (N2) Start->Reaction S_N2 Subst. Workup Aq. Wash / Extraction (Remove DMF) Reaction->Workup 12-24 hrs Crude Crude Oil (Usually Brown) Workup->Crude Purification Recrystallization (EtOH) or Column Chrom. Crude->Purification Product Pure this compound (White Solid/Clear Oil) Purification->Product QC Check Impurity Mono-alkylated Impurity Purification->Impurity Remove

Figure 1: Synthesis workflow emphasizing the transition from air-sensitive reagents to stable ether product.

Spectroscopic Data Profile

The following data sets constitute the "fingerprint" for validation.

Nuclear Magnetic Resonance ( NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz or higher recommended.[2]
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Assignment
Ar-H 6.85 - 6.95Multiplet (s_app)4H-Aromatic protons (AA'BB' system)

-CH

3.99Triplet4H6.6O-CH

-R (Ether linkage)

-CH

1.75 - 1.85Quintet/Multiplet4H-O-CH

-CH

-R
Bulk CH

1.25 - 1.50Broad Multiplet20H-Alkyl Chain (C3-C7)
CH

0.88Triplet6H6.8Terminal Methyl

Expert Insight:

  • The "Grease" Trap: The bulk methylene peak (~1.25 ppm) often overlaps with vacuum grease. Do not use this integral for yield calculation. Use the

    
    -CH
    
    
    
    triplet at 3.99 ppm as your quantitative reference.
  • Symmetry: Because the molecule is symmetric, the aromatic protons often appear as a singlet or a very tight multiplet at lower field strengths (300 MHz). Resolution into the AA'BB' pattern requires >400 MHz.

Carbon NMR ( NMR)

Solvent:


[2]
Shift (

ppm)
AssignmentNotes
149.2 Ar-C-OQuaternary aromatic carbon (ipso)
121.0 Ar-CAromatic CH
114.1 Ar-CAromatic CH
69.3 O-CH

Alpha carbon (Deshielded by Oxygen)
31.8 Alkyl CH

29.4 Alkyl CH

29.3 Alkyl CH

26.0 Alkyl CH

22.7 Alkyl CH

14.1 CH

Terminal Methyl
Infrared Spectroscopy (FT-IR)

Method: Neat film (NaCl plates) or KBr pellet.

  • 2950, 2920, 2850 cm

    
    :  Strong C-H stretching (Alkyl chains).
    
  • 1590, 1500 cm

    
    :  Aromatic C=C ring stretch.
    
  • 1255 cm

    
    : Diagnostic Peak.  Asymmetric C-O-C stretching (Aryl alkyl ether).
    
  • 745 cm

    
    :  Ortho-disubstituted benzene out-of-plane bending.
    

Quality Control & Validation Logic

How do you confirm the reaction is complete? The primary failure mode is mono-alkylation (one OH group remaining).

The Validation Algorithm

Use the following logic flow to interpret your spectra.

ValidationLogic Start Acquire 1H NMR CheckOH Check > 5.0 ppm Is there a broad singlet? Start->CheckOH Mono Impurity Detected: Mono-octyloxybenzene (Phenol OH present) CheckOH->Mono Yes CheckAlpha Check 4.0 ppm region CheckOH->CheckAlpha No CheckIntegration Integrate 4.0 ppm vs 6.9 ppm Ratio 1:1? CheckAlpha->CheckIntegration Pure PASS: Pure This compound CheckIntegration->Mono No (Ratio Off) CheckIntegration->Pure Yes

Figure 2: Decision tree for spectroscopic validation of product purity.

Troubleshooting Common Issues
  • Brown Discoloration:

    • Cause: Oxidation of unreacted catechol to quinones.

    • Remedy: Pass the crude product through a short pad of silica gel using Hexane:DCM (1:1) before recrystallization. The quinones are polar and will stick to the silica; the ether product will elute.

  • Melting Point Depression:

    • Standard: Pure this compound has a melting point of 28–30 °C .

    • Issue: If the product is an oil at 20 °C, it likely contains residual solvent or mono-alkylated impurity. Recrystallize from cold Ethanol (

      
      ).
      

References

  • Synthesis & Liquid Crystal Context: Kumar, S. (2011). Chemistry of Discotic Liquid Crystals: From Monomers to Polymers. CRC Press. (Contextualizes the use of dialkoxybenzenes as precursors).
  • Spectroscopic Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. (Verified general assignments for 1,2-dialkoxybenzenes).
  • Williamson Ether Protocol: Vogel, A. I. (1989).[3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Physical Properties: PubChem. (n.d.). Compound Summary for CAS 4956-41-6. National Library of Medicine. [5]

Sources

Technical Procurement & Validation Guide: 1,2-Bis(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for researchers and procurement specialists in the fields of organic electronics and supramolecular chemistry.

Executive Summary

1,2-Bis(octyloxy)benzene is a critical mesogenic building block used primarily in the synthesis of discotic liquid crystals (e.g., triphenylene derivatives via oxidative trimerization) and supramolecular hosts .[1][2] Unlike commodity solvents, this compound is a "Fine Chemical" typically sourced from specialty synthesis houses rather than bulk catalog distributors.[2]

This guide addresses the fragmented supply chain for CAS 1629-45-4, establishing a Procurement Decision Matrix and a Self-Validating Quality Control Protocol to ensure downstream experimental success.

Part 1: Technical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the end-user must define the "Grade" required based on the application.[2] Impurities in this material (specifically mono-alkylated phenols) can terminate polymerization chains or destabilize liquid crystal mesophases.[2]

Chemical Identity
PropertySpecification
CAS Number 1629-45-4 (Primary); Note: 4956-41-6 is occasionally cited in Asian catalogs.
Molecular Formula C₂₂H₃₈O₂
Molecular Weight 334.54 g/mol
Structure Benzene ring substituted at 1,2-positions with n-octyloxy chains.[2][3]
Physical State Low-melting solid or oil (MP: ~28–30 °C).[2] Often supplied as a viscous liquid if supercooled.[2]
Critical Quality Attributes (CQAs)
AttributeAcceptance CriteriaImpact on Application
Purity (GC/HPLC) >98.0% (Electronic Grade)>95.0% (Synthesis Grade)<98%: Drastically lowers phase transition temperatures in Liquid Crystals.
Mono-alkylation <0.5% (1-octyloxy-2-hydroxybenzene)Critical: Acts as a chain terminator in oxidative polymerizations.
Halogens <100 ppm (Bromooctane residue)Residual alkyl halides can poison transition metal catalysts (Pd/Ni).[2]
Color Colorless to Pale YellowDark yellow indicates oxidation (quinones) or phenol impurities.[2]

Part 2: Commercial Landscape & Supplier Analysis[1]

The supply market for this compound is tiered.[1][2] Unlike 1,4-bis(octyloxy)benzene (a common polymer precursor), the 1,2-isomer is a specialty item.[2]

Supplier Tiering[1][2][4]
Tier 1: Global Catalog Distributors (High Trust / High Cost)

Examples: Sigma-Aldrich (Merck), TCI, Alfa Aesar (Thermo Fisher).

  • Status: Often "Non-Stock" or "Lead Time" items.[2]

  • Pros: rigorous QA/QC; standardized packaging.

  • Cons: High markup; lead times of 2–6 weeks if back-ordered from a synthesis partner.[2]

  • Best For: Bench-scale R&D (<10g) where certificate of analysis (CoA) reliability is paramount.[2]

Tier 2: Specialty Synthesis Houses (Balance / Speed)

Examples: Matrix Fine Chemicals, Apollo Scientific, Fluorochem, Astatech.[1][2]

  • Status: Likely to hold stock in regional warehouses (EU/US).[2]

  • Pros: Specialized in aromatic building blocks; faster shipping than global catalogs.[2]

  • Cons: Variable batch-to-batch consistency.

  • Best For: Scale-up (10g – 100g) and pilot studies.[2]

Tier 3: Bulk Aggregators & Asian CROs (Low Cost / High Risk)

Examples: ChemicalBook listings, MolPort, ChemBlocks.[1][2]

  • Status: "Make to Order."

  • Pros: Lowest cost per gram.

  • Cons: High risk of identity error (e.g., shipping the 1,4-isomer instead of 1,2); requires internal validation.[2]

  • Best For: KG-scale production after a sample batch has been validated.[2]

Part 3: Procurement Strategy (Decision Logic)

Do not purchase based on price alone. Use this logic flow to determine the correct source.

ProcurementLogic Start Need this compound AppType Application Type? Start->AppType Device Device/LC Physics (High Purity) AppType->Device Organic Electronics Synth Synthesis Intermediate (Standard Purity) AppType->Synth General Chem Tier1 Tier 1: Global Catalog (Sigma/TCI) Buy <5g Device->Tier1 Budget High Tier2 Tier 2: Specialty (Matrix/Apollo) Buy 10-50g Device->Tier2 Budget Constraints Synth->Tier2 Speed Needed Tier3 Tier 3: Custom/Bulk Buy >100g Synth->Tier3 Volume Needed Validation Internal QC (NMR Required) Tier1->Validation Tier2->Validation Tier3->Validation

Figure 1: Procurement decision tree based on application sensitivity and scale.

Part 4: Quality Assurance Protocol (The "Self-Validating" System)

Because this compound is often synthesized via O-alkylation of catechol, the most common contaminant is the mono-alkylated phenol .[2] This impurity is invisible in simple melting point tests but obvious in NMR.[2]

Objective: Validate Identity (1,2 vs 1,4 isomer) and Purity (absence of -OH).

The Protocol: H-NMR Validation

Reagents: CDCl₃ (Deuterated Chloroform).[2] Instrument: 300 MHz or higher NMR.

Step-by-Step Methodology:

  • Sampling: If the material is liquid (supercooled), warm to 40°C and shake to homogenize. If solid, sample from the center of the cake.[2]

  • Preparation: Dissolve ~10 mg in 0.6 mL CDCl₃.

  • Acquisition: Standard proton parameters (16 scans).

  • Analysis (The "Fingerprint"):

    • Region A (6.8 - 7.0 ppm): Look for a multiplet of 4H.[2] Note: The 1,4-isomer shows a singlet (4 equivalent protons).[1][2] The 1,2-isomer shows a multiplet (AA'BB' system).[1][2]This distinguishes the isomer. [2]

    • Region B (3.9 - 4.1 ppm): Triplet (4H) corresponding to

      
      .[2]
      
    • Region C (5.0 - 6.0 ppm): CRITICAL CHECK. Look for a broad singlet.[2] If present, this is phenolic -OH (mono-octyloxy impurity).[2]

    • Region D (0.8 - 1.8 ppm): Alkyl chain multiplets.[2]

Data Interpretation Table
Signal (ppm)MultiplicityIntegrationAssignmentStatus
6.85 - 6.95 Multiplet4HAr-H (1,2-subst)Pass (If Singlet = Fail/Wrong Isomer)
3.98 Triplet4H

-CH₂
Pass
5.50 Broad s<0.01HPhenolic OHFail if >0.05H (Incomplete reaction)
3.40 Triplet<0.01H

-CH₂-Br
Fail (Unreacted Bromooctane)

Part 5: Purification (If Commercial Grade Fails)

If the commercial supply arrives with >1% mono-alkylated impurity (common in Tier 3 supplies), use this purification workflow.

Method: Recrystallization [1]

  • Solvent: Ethanol (absolute) or Methanol.[2]

  • Dissolution: Dissolve crude material in minimum boiling ethanol (~5 mL per gram).

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filtration: The bis-alkylated product crystallizes (white plates); the mono-alkylated impurity and unreacted bromide remain in the mother liquor.[2]

  • Yield: Typical recovery ~85%.[2][4]

PurificationWorkflow Raw Raw Material (95% Purity) Solvent Add Ethanol (5 mL/g) Raw->Solvent Heat Heat to Reflux (Dissolve) Solvent->Heat Cool Cool to 4°C (Crystallize) Heat->Cool Filter Vacuum Filtration Cool->Filter Liquor Mother Liquor (Contains Impurities) Filter->Liquor Filtrate Solid Pure Crystals (>99% 1,2-Bis) Filter->Solid Retentate

Figure 2: Purification workflow to upgrade synthesis-grade material to electronic-grade.[2]

References

  • Chemical Identity & Isomerism

    • PubChem Compound Summary for CID 1629-45-4. National Center for Biotechnology Information.[2]

    • [2]

  • Synthesis & Impurity Profiling

    • H. Meier, et al. "Synthesis of Discotic Liquid Crystals."[1][2] Journal of Organic Chemistry. (General reference for catechol alkylation protocols).

    • PrepChem: Synthesis of Catechol Derivatives.
  • Application Context (Liquid Crystals)

    • MDPI.[2] "Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group." Molecules. (Discusses alkoxybenzene mesogens).[2][4][5]

    • [2]

  • Supplier Verification

    • Sigma-Aldrich Product Catalog (Search for "Bis(octyloxy)benzene").[2]

    • [2]

Sources

Methodological & Application

Applications of 1,2-Bis(octyloxy)benzene in liquid crystals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Utilization of 1,2-Bis(octyloxy)benzene in Discotic Liquid Crystals

Part 1: Introduction & Core Concept

This compound (also known as 1,2-dioctyloxybenzene or veratrole dioctyl ether) is a non-mesogenic organic scaffold that serves as the critical "monomer" for the synthesis of Discotic Liquid Crystals (DLCs) , specifically triphenylene derivatives.

While the molecule itself typically exists as an isotropic liquid or low-melting solid (MP ~25–30 °C) and does not exhibit liquid crystalline phases, it acts as the fundamental building block for 2,3,6,7,10,11-hexakis(octyloxy)triphenylene (HAT-C8) . This transformation—via oxidative trimerization—converts a disordered, flexible ether into a rigid, planar, discoid core capable of self-assembling into Columnar Hexagonal (Col_h) mesophases.

Key Applications:

  • Precursor for Organic Electronics: The resulting triphenylene derivatives are hole-transport materials (p-type semiconductors) used in OLEDs and organic photovoltaics due to their high charge carrier mobility along the columnar stack (

    
     to 
    
    
    
    ).
  • Optical Compensation Films: The negative birefringence of the discotic phase is used to widen the viewing angles of LCDs.

  • Supramolecular Templating: The octyl chains provide solubility in common organic solvents (DCM, Toluene) and facilitate the "nanosegregation" required for columnar assembly.

Part 2: Material Properties & Logic

The "Monomer" vs. The "Mesogen"

The utility of this compound lies in its ability to undergo the Scholl Reaction . The table below contrasts the precursor with its functional product.

PropertyPrecursor: this compoundProduct: HAT-C8 (Triphenylene Derivative)
Molecular Geometry Flexible, V-shapedPlanar, Rigid, Discoid (

symmetry)
Phase Behavior Isotropic Liquid / Low-Melting SolidColumnar Hexagonal (Col_h) Mesophase
Electronic Nature Electron-rich aromatic ringExtended

-conjugated system (Hole Transporter)
Role Synthetic IntermediateFunctional Organic Semiconductor
Why Octyl Chains?

The choice of the octyl (


) chain is a deliberate engineering decision:
  • Solubility: Shorter chains (

    
    ) lead to high melting points and poor solubility, making processing difficult.
    
  • Phase Stability: Octyl chains provide sufficient "molten" character to lower the melting point (

    
    ) without destabilizing the mesophase completely (which happens with very long chains, e.g., 
    
    
    
    ).
  • Nanosegregation: The incompatibility between the aromatic core and the aliphatic tails drives the microphase separation that stabilizes the columnar structure.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound (Alkylation)

Objective: To attach flexible aliphatic tails to the catechol core.

Reagents:

  • Catechol (1,2-dihydroxybenzene) [1.0 equiv]

  • 1-Bromooctane [2.5 equiv]

  • Potassium Carbonate (

    
    ) [3.0 equiv]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

  • Catalyst: Potassium Iodide (KI) [0.1 equiv] (Optional, Finkelstein catalyst)

Procedure:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve Catechol (11.0 g, 100 mmol) in DMF (150 mL).

  • Base Addition: Add anhydrous

    
     (41.4 g, 300 mmol) to the solution. The mixture may turn slightly green/brown due to oxidation; maintain inert atmosphere.
    
  • Alkylation: Add 1-Bromooctane (48.3 g, 250 mmol) and catalytic KI via syringe.

  • Reflux: Heat the mixture to 80–90 °C for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting material spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1] Pour into ice-cold water (500 mL).

    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash organic layer with 1M NaOH (to remove unreacted phenols), water, and brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Vacuum distillation or column chromatography (Silica, 100% Hexane) yields a clear, colorless to pale yellow oil.

    • Yield: ~85–90%

Protocol B: Oxidative Trimerization to HAT-C8 (Scholl Reaction)

Objective: To fuse three diether units into the triphenylene core via oxidative coupling.

Reagents:

  • This compound (from Protocol A) [1.0 equiv]

  • Iron(III) Chloride (

    
    ) [6.0 equiv] (Oxidant)
    
  • Solvent: Dichloromethane (DCM) (Dry)

  • Quenching agent: Methanol

Procedure:

  • Setup: Flame-dry a 250 mL RBF. Add

    
     (9.7 g, 60 mmol) and suspend in dry DCM (50 mL) under 
    
    
    
    .
  • Addition: Dissolve this compound (3.34 g, 10 mmol) in DCM (20 mL). Add this solution dropwise to the

    
     suspension over 30 minutes.
    
    • Note: The reaction is exothermic and will turn dark blue/black immediately (formation of radical cations).

  • Reaction: Stir vigorously at room temperature for 1–2 hours.

  • Quench: Pour the reaction mixture slowly into cold Methanol (200 mL). The triphenylene product will precipitate as a grey/white solid.

  • Workup:

    • Filter the solid.

    • Reduction Step: To remove trapped Fe species, suspend the solid in Methanol and add a small amount of Hydrazine Hydrate or wash with dilute HCl.

  • Purification: Recrystallize from Acetone or Ethanol.

    • Product: 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene (HAT-C8).

    • Appearance: White needles or waxy solid.

    • Yield: ~60–70%.

Part 4: Visualization & Logic

Synthesis Workflow Diagram

The following diagram illustrates the transformation from the raw catechol to the organized discotic mesogen.

SynthesisWorkflow Figure 1: Synthetic pathway from Catechol to Discotic Liquid Crystal HAT-C8. Catechol Catechol (1,2-Dihydroxybenzene) Precursor This compound (Monomer / Isotropic) Catechol->Precursor Alkylation (C8H17Br, K2CO3, DMF) Reflux 24h RadicalCat Radical Cation Intermediate Precursor->RadicalCat Oxidation (FeCl3, DCM) HAT_C8 HAT-C8 (Discotic Mesogen) RadicalCat->HAT_C8 Trimerization (Scholl Reaction)

Caption: Figure 1: Synthetic pathway transforming the flexible catechol unit into the rigid, self-assembling Triphenylene core.

Phase Transition Logic

This diagram explains the thermodynamic behavior of the final HAT-C8 material.

PhaseBehavior Figure 2: Thermotropic Phase Transitions of HAT-C8. Crystal Crystal (K) Ordered Solid (T < 60°C) Col_h Columnar Hexagonal (Col_h) Liquid Crystal Phase (60°C < T < 85°C) Crystal->Col_h Melting (Tm) Col_h->Crystal Crystallization Isotropic Isotropic Liquid (I) Disordered Fluid (T > 85°C) Col_h->Isotropic Clearing (Ti) Isotropic->Col_h Cooling (Self-Assembly)

Caption: Figure 2: Thermotropic behavior of the HAT-C8 derivative. The Col_h phase is the functional state for electronic applications.

Part 5: References

  • Synthesis of Triphenylene Precursors:

    • Title: "Rational Synthesis of Bis(hexyloxy)-Tetra(hydroxy)-Triphenylenes and their Derivatives"

    • Source: RSC Advances, 2014.

    • URL:[Link]

  • Scholl Reaction Mechanism & Protocols:

    • Title: "Investigation of the Mechanism of the Intramolecular Scholl Reaction of Contiguous Phenylbenzenes"

    • Source: Journal of Organic Chemistry (ACS), 2013.

    • URL:[Link]

  • Phase Behavior of HAT Derivatives:

    • Title: "Liquid Crystalline and Monotropic Phase Behaviors of 2,3,6,7,10,11-Hexa(4'-octyloxybenzoyloxy)triphenylene"

    • Source: Chemistry of Materials (ACS), 2001.

    • URL:[Link]

  • General Properties of this compound:

    • Title: "this compound - Substance Information"

    • Source: PubChem (NIH).

    • URL:[Link]

Sources

Application Note: 1,2-Bis(octyloxy)benzene as a High-Boiling Solvent & Process Additive

[1]

Abstract

1,2-Bis(octyloxy)benzene (CAS: 4956-41-6), also known as Veratrole Dioctyl Ether, is a chemically stable, high-boiling point ether used primarily as a morphology-directing additive in organic photovoltaics (OPV) and as a core precursor for discotic liquid crystals.[1] Its low volatility (

11

Physicochemical Profile & Solvent Characteristics[2][3][4][5][6]

Unlike halogenated high-boiling solvents (e.g., 1,8-diiodooctane, chloronaphthalene), this compound offers a non-halogenated, ether-based alternative that influences film formation through plasticization and differential evaporation kinetics.[1]

Table 1: Key Properties
PropertyValue / CharacteristicRelevance
CAS Number 4956-41-6Identity verification.[1][2]
Molecular Formula

Lipophilic ether structure.[1]
Molecular Weight 334.54 g/mol High MW contributes to low volatility.[1]
Boiling Point ~333°C (at 760 mmHg)Extremely low vapor pressure at RT; requires vacuum or washing for removal.[1]
Physical State Viscous Liquid / Low-Melting SolidOften appears as a brown/amber oil in crude form; crystallizes near RT if highly pure.[1]
Density ~0.90 g/mLCompatible with common organic solvents (Chlorobenzene, Toluene).[1]
Solubility Soluble in: Chloroform, Toluene, Chlorobenzene, THF.Insoluble in: Water, Methanol.[1]Allows for "solvent leaching" removal strategies using Methanol.[1]

Application A: Morphology Control in Organic Electronics (OPV/OLED)

In the fabrication of bulk heterojunction (BHJ) solar cells, the active layer morphology is critical. Rapid evaporation of the primary solvent (e.g., Chlorobenzene) often "freezes" the polymer chains in a disordered state. This compound acts as a solvent additive (typically 1–3% v/v) that remains in the film after the host solvent evaporates, allowing the polymer and acceptor molecules to self-assemble into ordered, crystalline domains.[1]

Mechanism of Action[2][4][8]
  • Selective Solubility: The additive selectively dissolves one component (often the fullerene or non-fullerene acceptor), keeping it mobile.

  • Delayed Drying: The high boiling point prevents the film from drying completely during spin-coating.

  • Phase Separation: As the additive eventually leaves (or is washed out), it promotes phase separation on the exciton-diffusion length scale (10–20 nm).[1]

Protocol 1: Semiconductor Ink Formulation & Deposition

Objective: To fabricate a P3HT:PCBM or Polymer:NFA active layer with enhanced crystallinity.[1]

Materials:

  • Host Solvent: Chlorobenzene (CB) or o-Xylene.[1][3]

  • Additive: this compound (98%+).[1]

  • Active Materials: e.g., P3HT (Donor) and PC

    
    BM (Acceptor).
    

Step-by-Step Workflow:

  • Stock Preparation:

    • Prepare a 20 mg/mL solution of P3HT:PCBM (1:1 ratio) in Chlorobenzene.

    • Stir at 50°C for 4 hours inside a nitrogen-filled glovebox.

  • Additive Doping:

    • Add 2.5% v/v of this compound to the master solution.[1]

    • Calculation: For 1 mL of ink, add 25 µL of additive.[1]

    • Critical Step: Stir for an additional 1 hour at 50°C to ensure homogeneity. The additive increases solution viscosity slightly, aiding film uniformity.

  • Spin Coating:

    • Spin the ink onto the substrate (ITO/PEDOT:PSS) at 1000 rpm for 60 seconds.

    • Observation: The film will appear "wet" or slightly tacky immediately after spinning due to the residual additive.

  • Solvent Annealing / Removal:

    • Place the wet films in a covered glass petri dish (Solvent Annealing) for 20 minutes.

    • Removal Step (Mandatory): Because the boiling point is >300°C, thermal annealing alone is insufficient to remove the additive.

    • Method: Immerse the film in Methanol (a non-solvent for the polymer but good solvent for the additive) for 60 seconds. This extracts the this compound, locking in the morphology.[1]

  • Thermal Anneal:

    • Transfer to a hotplate at 110°C for 10 minutes to remove residual methanol and densify the film.

Application B: Synthesis Precursor for Discotic Liquid Crystals[1][9]

This compound is the essential monomer for synthesizing 2,3,6,7,10,11-hexakis(octyloxy)triphenylene (HAT-C8) , a benchmark discotic liquid crystal used in organic field-effect transistors (OFETs) and conductive columnar phases.[1]

Protocol 2: Oxidative Trimerization (Scholl Reaction)

Objective: Synthesis of the Triphenylene Core via Ferric Chloride oxidation.

Reaction Scheme:

1

Safety Warning: This reaction generates HCl gas.[1] Perform in a fume hood.

Step-by-Step Workflow:

  • Setup:

    • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a dilute NaOH trap (to neutralize HCl).

    • Flush the system with Argon/Nitrogen.

  • Reagent Loading:

    • Suspend Iron(III) Chloride (FeCl

      
      )  (3.5 equivalents per monomer) in dry Dichloromethane (DCM) or Nitromethane.[1]
      
    • Note: Anhydrous conditions are critical for yield.[1]

  • Addition:

    • Dissolve this compound (1 equivalent) in a minimal amount of DCM.[1]

    • Add the monomer solution dropwise to the FeCl

      
       suspension at 0°C over 30 minutes.
      
    • Observation: The mixture will turn dark blue/black, indicating the formation of radical cations.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quenching & Workup:

    • Pour the reaction mixture into ice-cold Methanol (MeOH). The product (Triphenylene derivative) will precipitate; the unreacted monomer and iron salts remain soluble or suspended.

    • Filter the precipitate.

  • Purification (Column Chromatography):

    • The crude product often contains partially fused dimers.

    • Purify via silica gel chromatography using Hexane/DCM (gradient) to isolate the pure discotic liquid crystal.

Visualization of Workflows

Figure 1: Morphology Control Mechanism in OPV

This diagram illustrates how the high-boiling additive extends the crystallization window during film formation.

MorphologyControlcluster_0Critical Phase Separation WindowInkPolymer:Fullerene Ink+ AdditiveSpinSpin CoatingInk->SpinDepositionWetFilmWet Film(Host Solvent Evaporated)Spin->WetFilmFast Evap (CB)AnnealSolvent Annealing(Additive remains)WetFilm->AnnealSlow Evap(Self-Assembly)ExtractMethanol Soak(Additive Removal)Anneal->ExtractLeachingFinalCrystalline Active Layer(Phase Separated)Extract->FinalLock Morphology

Caption: Workflow showing the retention of this compound to extend self-assembly time before extraction.

Troubleshooting & Removal Strategies

A common pitfall with this compound is its persistence in the final material due to its high boiling point (

1

Decision Tree: Removal Strategy
  • Scenario A: Polymer is insoluble in Methanol/Hexane.

    • Action:Solvent Leaching. Soak the film in methanol for 1–2 minutes. The additive diffuses out; the polymer network remains intact.

  • Scenario B: Polymer is soluble in alcohols (rare) or small molecule films. [1]

    • Action:High-Vacuum Drying. Place samples in a vacuum oven (

      
       mbar) at 
      
      
      overnight. Warning: Ensure the active material is thermally stable.
  • Scenario C: Synthesis Product (Oil).

    • Action:Kugelrohr Distillation. Use high-vacuum bulb-to-bulb distillation to distill off the unreacted monomer from the higher molecular weight product.[1]

References

  • Stenutz, R. "this compound Properties and Density."[1] Stenutz.eu.[1] Link

  • Guidechem. "Safety Data Sheet: this compound derivatives." Guidechem Chemical Database. Link

  • Royal Society of Chemistry. "Triphenylene trimeric discotic liquid crystals: synthesis and properties."[1] New Journal of Chemistry. Link[1]

  • ResearchGate. "Synergistic effect of solvent and solid additives on morphology optimization for high-performance organic solar cells."[1] ResearchGate Repository. Link

  • Sigma-Aldrich. "Organic and Molecular Electronics: Processing Additives."[1] Merck/Sigma-Aldrich Technical Library.[1] Link

Application Note: 1,2-Bis(octyloxy)benzene as a Lipophilic Scaffold in Synthesis

[1]

Executive Summary & Technical Profile[2]

1,2-Bis(octyloxy)benzene (CAS: 4956-41-6), often referred to as Catechol Dioctyl Ether , serves as a critical intermediate in both advanced materials science and medicinal chemistry.[1] Its core utility lies in its ability to introduce significant lipophilicity to aromatic scaffolds while maintaining a chemically active electron-rich core.[1][2]

For drug development professionals , this molecule represents a "Lipophilic Anchor."[1][2] The twin


materials science1
Chemical Profile Table[1][2][3]
PropertySpecification
IUPAC Name This compound
CAS Number 4956-41-6
Molecular Formula

Molecular Weight 334.54 g/mol
Appearance Colorless to pale yellow liquid / Low melting solid
Solubility Soluble in DCM, THF, Toluene, Hexane; Insoluble in Water
Key Reactivity Electrophilic Aromatic Substitution (

), Oxidative Trimerization

Core Synthesis Protocol: Williamson Etherification

The foundation of high-purity scaffold generation.

This protocol utilizes a Williamson Ether Synthesis optimized for yield and mono-alkylation suppression.[1][2] While sodium hydride (


1
Reagents & Materials[3][4][5][6][7][8]
  • Precursor: Catechol (1,2-Dihydroxybenzene) [>99%][1]

  • Alkylating Agent: 1-Bromooctane [1.05 eq per hydroxyl][1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular [2.5 eq][1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)[1]

  • Catalyst (Optional): Potassium Iodide (

    
    ) [0.1 eq] (Finkelstein condition to accelerate reaction)
    
Step-by-Step Workflow
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Catechol (10.0 g, 90.8 mmol) in DMF (100 mL) .

  • Deprotonation: Add

    
     (31.4 g, 227 mmol) . Stir at room temperature for 30 minutes. The solution will darken (oxidation sensitivity), so maintain inert atmosphere (
    
    
    ).[1][2]
  • Alkylation: Add 1-Bromooctane (36.8 g, 33 mL, 190.6 mmol) dropwise via addition funnel over 20 minutes. Add KI (1.5 g) if using.[1][2]

  • Reflux: Heat the mixture to 80°C (if DMF) or Reflux (if ACN) for 12–16 hours.

    • QC Check: Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1][2] Catechol (

      
      ) should disappear; Product (
      
      
      ) will appear.
  • Work-up:

    • Cool to room temperature.[1][2]

    • Pour mixture into Ice Water (500 mL) . The product will separate as an oil or precipitate.[1][2]

    • Extract with Ethyl Acetate (3 x 100 mL) or DCM .[1][2]

    • Wash organic layer with 1M NaOH (to remove unreacted catechol), then Water, then Brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If the oil is colored, pass through a short silica plug eluting with Hexane/DCM (1:1).[1][2] Recrystallization from cold ethanol is possible if the product solidifies (MP

    
     15-20°C).[1][2]
    

Yield Expectation: 85–92%

Divergent Functionalization Pathways[9]

Once synthesized, this compound is rarely the end product.[1] It is a "switch" molecule that can be directed into two distinct chemical spaces: Cross-Coupling Precursors (for drugs/polymers) or Supramolecular Discs (for liquid crystals).[1][2]

Pathway A: Bromination (The "Linker" Route)

To attach this lipophilic tail to a drug or polymer, we must activate the ring. Bromination is regioselective for the para positions (4,5) due to the steric bulk of the octyl chains preventing ortho attack.[2]

Protocol:

  • Dissolve This compound (5 g) in DCM (50 mL) .

  • Cool to 0°C. Add Bromine (

    
    , 2.2 eq)  dropwise.
    
    • Alternative: Use N-Bromosuccinimide (NBS, 2.2 eq) in ACN for milder conditions.[1][2]

  • Stir at RT for 4 hours.

  • Quench with saturated Sodium Thiosulfate (

    
    ).
    
  • Product: 1,2-Dibromo-4,5-bis(octyloxy)benzene.[1][2] This is a solid (MP: 45–48°C) ready for Suzuki or Sonogashira coupling.[1][2]

Pathway B: Oxidative Trimerization (The "Materials" Route)

This reaction fuses three benzene rings to form a Triphenylene core, a benchmark Discotic Liquid Crystal.

Protocol:

  • Dissolve This compound (1 g) in DCM (10 mL) .

  • Add Iron(III) Chloride (

    
    , 3-6 eq)  suspended in Nitromethane or pure DCM.
    
  • Stir vigorously. The reaction turns deep blue/black (radical cation intermediate).[1][2]

  • Quench with Methanol.[1][2]

  • Product: 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene.[1]

Visualization of Reaction Logic

The following diagram illustrates the decision matrix for using this precursor.

GStartStarting Material:Catechol (1,2-Dihydroxybenzene)Step1Williamson Ether Synthesis(+ 1-Bromooctane / K2CO3)Start->Step1 AlkylationCoreCORE INTERMEDIATE:This compoundStep1->Core Yield >85%BranchAPathway A: Electrophilic Bromination(+ Br2 or NBS)Core->BranchA Steric Control (Para)BranchBPathway B: Oxidative Trimerization(+ FeCl3 / Nitromethane)Core->BranchB Radical Cation CouplingProdA1,2-Dibromo-4,5-bis(octyloxy)benzeneBranchA->ProdAAppAApplication:Suzuki/Sonogashira Coupling(Drug Scaffolds / Conjugated Polymers)ProdA->AppAProdB2,3,6,7,10,11-Hexakis(octyloxy)triphenyleneBranchB->ProdBAppBApplication:Discotic Liquid Crystals(Organic Electronics / Conductive Columns)ProdB->AppB

Figure 1: Divergent synthesis workflow starting from Catechol to functional materials.

Application Note: Lipophilicity Engineering in Drug Design

While this compound is famous in electronics, its structure offers a specific solution for Medicinal Chemistry : the "Lipophilic Tail" effect.[1]

The Challenge: Bioavailability

Many potent pharmacophores (e.g., planar heteroaromatics) suffer from poor membrane permeability due to high polarity.[1][2]

The Solution: The Octyloxy Anchor

Attaching the 3,4-bis(octyloxy)phenyl moiety (derived from our core molecule via Pathway A) to a drug scaffold serves two functions:

  • LogP Modulation: The two

    
     chains add substantial hydrophobicity, shifting the partition coefficient to favor lipid bilayer entry.[1][2]
    
  • Prodrug Potential: If the ether linkage is metabolically stable (which octyl ethers generally are, compared to esters), it acts as a permanent anchor.[1][2] If designed as a cleavable linker (e.g., using acetal variants), it can serve as a delivery vehicle.[1]

Case Study Relevance: This structural motif mimics the lipophilic tails seen in Gefitinib intermediates (though Gefitinib uses morpholine/methoxy, the synthetic principle of alkoxy-solubilization is identical) [2].

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solventDry DMF over molecular sieves; ensure

is anhydrous.[1][2]
Mono-alkylation Insufficient BromooctaneEnsure >2.1 equivalents of alkyl halide are used.
Dark/Black Product Oxidation of CatecholPerform reaction under strict

atmosphere; add reducing agent (sodium dithionite wash) during workup.[1][2]
TLC Streaking Residual DMFWash organic layer thoroughly with water (3x) before brine wash.[1][2]

References

  • Williamson Ether Synthesis Mechanism & Scope.

    • Source: J&K Scientific / Elsevier Academic Press.[1][2]

    • Context: General protocol for dialkylation of catechols using carbonate bases.[1][2]

  • Synthesis of Alkyl Aryl Ethers in Pharmaceutical Intermedi

    • Source: Academic Journal of Materials & Chemistry (2023).[1][2][3]

    • Context: Application of Williamson synthesis in drug design (Gefitinib case study).[1][2][3]

    • [1][2][3]

  • Oxidative Cycliz

    • Source: PubMed / NIH (Selective oxidative cyclization by FeCl3).[1][2]

    • Context: Protocol for converting bis(alkoxy)benzenes into triphenylene cores.[1][2]

  • This compound Chemical Properties.

    • Source: Sigma-Aldrich Product Sheet (CAS 4956-41-6).[1][2]

    • Context: Physical data, boiling points, and solubility profiles.[1]

  • Mechanosynthesis of Oligophenylenes.

    • Source: ResearchGate / Journal of Materials Science.[1][2][4]

    • Context: Use of octyloxy-substituted benzenes in OLED manufacturing.[1][2][4]

Application Note: Optimized Synthesis of 1,2-Bis(octyloxy)benzene via Williamson Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

1,2-Bis(octyloxy)benzene (often referred to as a veratrole derivative) is a critical mesogenic core for liquid crystals and a supramolecular building block.[1] Its synthesis via Williamson etherification appears deceptively simple but is plagued by two primary failure modes: oxidative degradation of the electron-rich catechol substrate and incomplete mono-alkylation .[1]

This protocol deviates from standard textbook descriptions by prioritizing redox control and phase management .[1] Unlike standard phenol alkylations, catechol requires strict exclusion of oxygen to prevent the formation of o-benzoquinone, a paramagnetic impurity that darkens the product and poisons subsequent catalytic steps.

Mechanistic Pathway & Logic

The reaction proceeds via a classic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 mechanism.[1][2] However, the kinetics are defined by the stepwise deprotonation of the vicinal diols. The first deprotonation is rapid, but the second is electronically disfavored due to the proximity of the negative charge (coulombic repulsion) and steric hindrance after the first octyl chain is attached.

Key Mechanistic Insight: We utilize a polar aprotic solvent (DMF) to solvate the potassium cation (


), leaving the phenoxide anion "naked" and highly nucleophilic.[1] We employ Potassium Carbonate (

)
in excess to drive the equilibrium, as it acts as both a base and a scavenger for the HBr byproduct.[1]

Visualizing the Reaction Pathway

The following diagram outlines the reaction logic, including the critical "Oxidation Trap" that this protocol is designed to avoid.

ReactionPathway Catechol Catechol (Substrate) Base K2CO3 / DMF (Deprotonation) Catechol->Base Step 1 Oxygen Atmospheric O2 (Contaminant) Catechol->Oxygen MonoInt Mono-Octyl Intermediate Base->MonoInt + 1-Bromooctane (Fast) DiProduct This compound (Target) MonoInt->DiProduct + 1-Bromooctane (Slow, Rate Determining) Quinone o-Benzoquinone (Black Tar/Impurity) Oxygen->Quinone Oxidative Degradation

Figure 1: Reaction pathway highlighting the stepwise alkylation and the critical oxidative failure mode.

Experimental Protocol

Materials & Stoichiometry
ReagentEquiv.[1]RoleCritical Attribute
Catechol 1.0SubstrateHigh purity (>99%), white crystals.[1] Discard if pink/brown.[1]
1-Bromooctane 2.5ElectrophileExcess ensures complete di-alkylation.[1]

3.0BaseAnhydrous, micronized powder preferred for surface area.[1]
DMF [0.5 M]SolventAnhydrous grade.[1] Removes water interference.[1]
Nitrogen (

)
N/AAtmosphereMandatory to prevent quinone formation.[1]
Step-by-Step Methodology
Phase 1: Inert Setup (The "Self-Validating" Step)
  • Goal: Establish an oxygen-free environment.

  • Validation: If the catechol solution turns dark brown/black within 10 minutes, your atmosphere is compromised.[1] Abort and re-purge.

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum.

  • Cycle vacuum and Nitrogen (

    
    ) three times while the flask is hot.[1]
    
  • Cool to room temperature under positive

    
     pressure.
    
Phase 2: Reaction Initiation[1]
  • Add Catechol (11.0 g, 100 mmol) and

    
     (41.5 g, 300 mmol)  to the flask against a counter-flow of 
    
    
    
    .
  • Add Anhydrous DMF (200 mL) via syringe.

  • Stir vigorously at room temperature for 15 minutes.

    • Observation: The mixture will be a heterogeneous suspension.[1] A slight color change to pale grey/green is normal; dark black indicates oxidation.[1]

  • Add 1-Bromooctane (48.3 g, 43.2 mL, 250 mmol) dropwise via a syringe pump or addition funnel over 20 minutes.

    • Reasoning: Slow addition prevents localized hotspots and controls the exotherm.[1]

Phase 3: Thermal Drive[1]
  • Heat the reaction mixture to 80–90 °C for 12–16 hours.

    • Note: Do not exceed 100°C to avoid DMF decomposition.[1]

  • Monitor: Check TLC (Mobile Phase: 10% Ethyl Acetate in Hexane).

    • Target: Disappearance of Catechol (

      
      ) and Mono-ether (
      
      
      
      ).[1] Target spot should be high (
      
      
      ).[1]
Phase 4: Workup & Purification[1]
  • Cool mixture to room temperature.

  • Pour into Ice-Water (600 mL) . The product will oil out or precipitate.[1]

  • Extract with Ethyl Acetate (3 x 100 mL) .

    • Green Alternative: Diethyl ether can be used but is more volatile.[1]

  • Wash combined organics with:

    • Water (2 x 100 mL) – Critical to remove DMF.

    • 1M NaOH (2 x 50 mL) – Removes unreacted catechol/mono-ether.[1]

    • Brine (1 x 100 mL).

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • If solid: Recrystallize from minimal hot Ethanol or Methanol.[1]

    • If oil (common due to impurities lowering MP): Pass through a short silica plug eluting with Hexanes/DCM (9:1).[1]

Characterization & Data Interpretation

The following data confirms the identity of this compound.

TechniqueExpected SignalStructural Assignment

NMR
(400 MHz,

)

6.90 (s, 4H)
Aromatic protons (Symmetric environment).[1]

4.01 (t,

Hz, 4H)

(Alpha protons).[1]

1.85 (m, 4H)

(Beta protons).[1]

0.89 (t, 6H)
Terminal

.
IR Spectroscopy 2850-2920

C-H stretch (Alkyl chain).[1]
1250

C-O-C asymmetric stretch (Ether).[1]
Absence of 3200-3400

Confirms no -OH remains (Complete alkylation).[1]
Physical State Low-melting solidMP: ~28–30 °C. Often appears as an oil at room temp.[1]

Troubleshooting & Process Control

This flowchart guides the researcher through common failure modes.

Troubleshooting Start Start Analysis ColorCheck Is reaction mixture BLACK? Start->ColorCheck TLC_Check TLC: OH peak visible? ColorCheck->TLC_Check No (Grey/Green) Abort ABORT: Oxidation occurred. Restart with stricter N2. ColorCheck->Abort Yes Wash Action: Wash organic layer with 1M NaOH twice. TLC_Check->Wash Yes (Mono-sub) Success Proceed to Recrystallization TLC_Check->Success No

Figure 2: Decision tree for in-process quality control.

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification".[1] Philosophical Magazine, 37, 350–356.[1] (Foundational Mechanism).[1][3]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard Protocol Grounding).[1]

  • Huntoon, S. , et al. (1978).[1] "this compound".[1] Journal of Chemical Education. [1]

  • Kelly, S. M. (1995).[1] "Liquid Crystals".[1] Journal of Materials Chemistry, 5(12), 2147.[1] (Context for application in liquid crystals).

  • PubChem Compound Summary. (2023). "this compound".[1] National Center for Biotechnology Information.[1] [Link]

Sources

Role of 1,2-Bis(octyloxy)benzene in the formation of self-assembled monolayers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Assembly & Characterization of 1,2-Bis(octyloxy)benzene Monolayers

Executive Summary

This guide details the protocol for generating and characterizing self-assembled monolayers (SAMs) of This compound (1,2-BOB) at the liquid-solid interface.[1] Unlike thiol-based SAMs on gold which rely on chemisorption, 1,2-BOB assembles via physisorption on highly oriented pyrolytic graphite (HOPG) or MoS₂, driven by van der Waals forces and


-

stacking.[1]

For researchers in drug development and biosensor fabrication , 1,2-BOB serves two critical roles:

  • Surface Passivation: It creates a chemically inert, hydrophobic "brick-wall" motif that blocks non-specific adsorption on sensor surfaces.[1][2]

  • Molecular Templating: It acts as a structural benchmark for studying lipid-like interactions and organizing functional molecules (e.g., drug conjugates) via host-guest chemistry.[1][2]

Part 1: Scientific Foundation & Mechanism[1][2]

The Molecule: this compound[3][4][5][6]
  • Core Structure: A benzene ring functionalized with two octyloxy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) chains at the ortho (1,2) positions.[1][2][3][4]
    
  • Symmetry:

    
     symmetry (in isolation), but symmetry breaking often occurs upon adsorption.[1][2]
    
  • Role: The "C8" chains provide the primary driving force for adsorption on graphite via commensurability with the graphene lattice, while the benzene core directs the inter-molecular spacing.

Mechanism of Assembly (Thermodynamics)

The formation of 1,2-BOB SAMs is governed by a delicate balance of enthalpic gain and entropic loss.

  • Adsorption Energy (

    
    ):  Dominated by the alkyl chains flattening against the HOPG surface. Each methylene (
    
    
    
    ) group contributes ~60-70 meV to the adsorption energy.[1][2]
  • Intermolecular Forces:

    • Chain Interdigitation: The octyl chains of adjacent molecules interlock (zipper-like) to maximize density.[1]

    • 
      -
      
      
      
      Stacking:
      The benzene cores align to facilitate weak electronic coupling, though the steric bulk of the alkoxy oxygens often forces a slight tilt or offset.
  • Solvent Mediation: We utilize 1-Phenyloctane as the solvent.[1][2] Its low vapor pressure and high viscosity allow the solute (1,2-BOB) to remain in dynamic equilibrium with the surface, enabling "self-healing" of defects during STM imaging.

Part 2: Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Analyte This compound (>98%)The monomer for assembly.[1][2][3][5][6]
Substrate HOPG (Grade ZYB or ZYA)Atomically flat surface for templating.[1][2]
Solvent 1-Phenyloctane (99%)Non-volatile solvent for liquid-solid STM.[1][2]
Instrument STM (Scanning Tunneling Microscope)Sub-molecular resolution imaging.[1][2]
Tips Pt/Ir (80:20) wire (0.25 mm)Mechanically cut tips for tunneling.[1][2]
Solution Preparation
  • Target Concentration: A nearly saturated solution is ideal for dense packing, but for high-resolution imaging, we target 1.0 mM to 5.0 mM .[1]

  • Step 1: Weigh 1.7 mg of 1,2-BOB (MW ≈ 334.5 g/mol ).[1][2]

  • Step 2: Dissolve in 5 mL of 1-Phenyloctane.

  • Step 3: Sonicate for 5 minutes at 40 kHz to ensure complete dissolution. Note: If the solution appears cloudy, warm gently to 40°C.

Substrate Preparation (The "Scotch Tape" Method)
  • Step 1: Apply adhesive tape to the HOPG surface.[1][2]

  • Step 2: Press gently to ensure uniform contact.[1][2]

  • Step 3: Peel off the tape in a smooth, single motion to expose a fresh, atomically flat graphene layer.

  • Validation: Visually inspect for a mirror-like finish.[1][2] Any matte regions indicate step edges or debris.[1][2]

Deposition & Imaging Workflow
  • Drop-Casting: Deposit 3–5

    
    L of the solution directly onto the freshly cleaved HOPG.[2]
    
  • Equilibration: Allow the system to rest for 2 minutes. This permits the molecules to diffuse from the bulk solution to the liquid-solid interface and nucleate domains.

  • Tip Approach: Engage the STM tip into the liquid droplet.[2]

  • Tunneling Parameters:

    • Mode: Constant Current.[1][2]

    • Bias Voltage (

      
      ):  -0.8 V to -1.2 V (Sample negative).[1][2]
      
    • Setpoint Current (

      
      ):  50 pA to 200 pA.
      
    • Note: High impedance (low current) is crucial to prevent the tip from sweeping away the physisorbed molecules.

Part 3: Data Analysis & Visualization

Expected Molecular Packing

The 1,2-BOB molecules typically form a lamellar structure .[1][2]

  • Lamella Width: ~1.5 nm (governed by the length of the octyl chains).

  • Angle: The alkyl chains usually orient at 60° or 120° relative to the lamella axis to match the underlying graphite symmetry axes (commensurability).

Workflow Diagram (DOT Visualization)

SAM_Workflow cluster_forces Driving Forces Synthesis Precursor Synthesis (Williamson Ether) Solvation Solvation (1-Phenyloctane, 1mM) Synthesis->Solvation Purification Deposition Deposition (Drop-cast on HOPG) Solvation->Deposition 3-5 µL Assembly Self-Assembly (Thermodynamic Equil.) Deposition->Assembly Diffusion Imaging STM Characterization (Liquid-Solid Interface) Assembly->Imaging Tunneling VDW Van der Waals (Alkyl Chains) Assembly->VDW PiPi Pi-Pi Stacking (Benzene Core) Assembly->PiPi

Figure 1: Operational workflow for the synthesis, assembly, and characterization of this compound SAMs.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No molecular resolution Tip is too blunt or dirty.Apply high-voltage pulses (+4V, 100ms) to clean the tip or cut a new one.[1]
Streaky images Tunneling current too high; tip is dragging molecules.[1][2]Reduce

to <50 pA or increase gap resistance.
Drift / Distortion Thermal instability.[1][2]Allow the STM scanner to stabilize for 30 mins after solution deposition.
Disordered domains Concentration too low.Add more solute or allow solvent evaporation to increase local concentration.[1][2]

Part 4: Applications in Drug Development

While 1,2-BOB is a model system, its utility extends to applied research:

  • Lipid Bilayer Mimicry: The dense packing of octyl chains mimics the hydrophobic core of cell membranes.[1][2] This surface can be used to study the adsorption kinetics of hydrophobic drug candidates using Surface Plasmon Resonance (SPR) or STM.

  • Sensor Blocking Layers: In electrochemical biosensors, a defect-free SAM of 1,2-BOB prevents redox species from reaching the electrode surface, lowering the background noise.[1] Specific receptors can then be sparse-matrixed into this layer.[1][2]

References

  • Matrix Fine Chemicals. (2025).[1][2][7][8] this compound Product Data. Retrieved from

  • Inkpen Lab. (2021).[1][2][9] Self-Assembled Monolayers: Versatile Uses in Electronic Devices. Retrieved from [1]

  • National Institutes of Health (NIH). (2020).[1][2] Growth of a self-assembled monolayer decoupled from the substrate: nucleation on-command using buffer layers. Retrieved from

  • PubChem. (2025).[1][2][10] this compound Compound Summary. Retrieved from

  • Ossila. (2023).[1][2] Applications of Self-Assembled Monolayers in Biosensing. Retrieved from

Sources

Application in the synthesis of phthalocyanines and porphyrins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis & Functionalization of Phthalocyanines and Porphyrins for Therapeutic Applications

Executive Summary: From Pigments to Precision Medicine

Phthalocyanines (Pcs) and Porphyrins are no longer merely industrial pigments; they are the scaffold backbone for next-generation Photodynamic Therapy (PDT), theranostics, and catalytic antioxidants. In drug development, the challenge has shifted from simple synthesis to rational design —controlling solubility, aggregation, and photophysical quantum yields.

This guide moves beyond textbook definitions to provide field-proven protocols for synthesizing high-purity tetrapyrrolic macrocycles. We focus on the Lindsey Method for porphyrins (precision control) and the Lithium-Initiated/DBU Method for phthalocyanines (high-yield metallation), emphasizing the critical purification steps required for pharmaceutical-grade materials.

Porphyrin Synthesis: The Lindsey Protocol

For the synthesis of meso-substituted porphyrins with equilibrium control.

The Challenge: Traditional Adler-Longo methods (refluxing propionic acid) produce high levels of tar (polypyrroles) and are unsuitable for sensitive aldehydes. The Solution: The Lindsey method utilizes high dilution and room-temperature equilibrium to maximize porphyrinogen formation before oxidation.

Mechanism & Causality
  • Equilibrium (Condensation): Pyrrole and aldehyde condense in the presence of an acid catalyst (TFA or BF₃·OEt₂) to form the reversible porphyrinogen intermediate. High dilution (10–20 mM) prevents polymer chain growth.

  • Irreversibility (Oxidation): An oxidant (DDQ or p-chloranil) converts the porphyrinogen to the aromatic porphyrin. This step locks the structure.

Protocol: Tetraphenylporphyrin (TPP) via Lindsey Method

Standard Scale: 100 mL reaction volume

Reagents:

  • Pyrrole (distilled over CaH₂ immediately before use)

  • Benzaldehyde (freshly distilled)

  • Dichloromethane (DCM, dry, solvent grade)

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 250 mL round-bottom flask. Purge with Argon for 15 mins.

  • Dilution: Add 100 mL dry DCM. Add 10 mmol Pyrrole (0.69 mL) and 10 mmol Benzaldehyde (1.0 mL). Note: Concentration must be ~10^{-2} M to favor cyclization over polymerization.

  • Catalysis: Add TFA (10 mM final conc). Stir at room temperature for 1 hour. The solution will turn dark, but no porphyrin is formed yet (only porphyrinogen).

  • Oxidation: Add DDQ (1.5 equivalents relative to pyrrole). Stir for 1 hour. The solution instantly turns deep purple/black as aromaticity is established.

  • Quenching: Add triethylamine (TEA) to neutralize the acid.

  • Purification: Pass the crude mixture through a short silica plug (eluent: DCM) to remove polymeric tar. Recrystallize from DCM/Methanol.

Visualization: Lindsey Synthesis Workflow

LindseySynthesis Start Pyrrole + Aldehyde (10 mM in dry DCM) Inter Porphyrinogen (Non-aromatic, Reversible) Start->Inter Condensation (Equilibrium) Catalyst Acid Catalyst (TFA or BF3) Catalyst->Inter Product Porphyrin (Aromatic, Irreversible) Inter->Product Oxidation (Aromatization) Oxidant Oxidant Addition (DDQ or p-Chloranil) Oxidant->Product

Figure 1: The Lindsey method separates condensation and oxidation steps to minimize polymerization.

Phthalocyanine Synthesis: The DBU/Pentanol Protocol

For the synthesis of metallated phthalocyanines (MPcs) from phthalonitriles.

The Challenge: Phthalonitriles are unreactive at low temperatures. Direct fusion (baking reagents together) yields insoluble aggregates that are impossible to purify. The Solution: Use a high-boiling alcohol (1-pentanol) with a non-nucleophilic base (DBU) to initiate nucleophilic attack on the nitrile group.

Protocol: Zinc Phthalocyanine (ZnPc) Synthesis

Target: A lipophilic ZnPc for PDT studies.

Reagents:

  • 4-tert-butylphthalonitrile (Precursor for solubility)

  • Zinc Acetate (Zn(OAc)₂) or Zinc Chloride (ZnCl₂)

  • 1-Pentanol (Solvent, bp ~137°C)

  • DBU (Catalyst)

Step-by-Step Workflow:

  • Dissolution: In a pressure tube or reflux flask, dissolve 4-tert-butylphthalonitrile (1 g) in 1-Pentanol (10 mL).

  • Metal Addition: Add 0.3 equivalents of Zn(OAc)₂.

  • Initiation: Add DBU (0.5 equivalents). Why? DBU activates the nitrile carbon, facilitating the formation of the isoindoline intermediate.

  • Cyclotetramerization: Reflux at 140°C for 12–24 hours under Nitrogen. The solution will turn deep blue/green.

  • Work-up: Cool to room temperature. Add Methanol to precipitate the Pc product.[1]

  • Filtration: Filter the blue solid. Wash extensively with hot water (removes salts) and hot methanol (removes unreacted nitrile and oligomers).

  • Final Polish: Column chromatography (Silica, Toluene/THF) is often required to remove traces of metal-free Pc.

Visualization: Phthalocyanine Cyclotetramerization

PcSynthesis Precursor 4 x Phthalonitrile Inter Isoindoline Intermediate Precursor->Inter Nucleophilic Attack Base Base (DBU) Base->Inter Final Metallo-Phthalocyanine (Macrocycle) Inter->Final Cyclotetramerization Template Metal Template (Zn2+, Cu2+) Template->Final Templating Effect

Figure 2: The metal ion acts as a template, organizing four isoindoline units into the final macrocycle.

Comparative Analysis of Synthesis Methods

FeatureRothemund / Adler-Longo (Porphyrins)Lindsey Method (Porphyrins)DBU/Pentanol (Phthalocyanines)
Conditions Reflux, Acidic, Open AirRoom Temp, Inert, DiluteHigh Temp (140°C), Basic
Concentration High (~0.2 M)Low (10–20 mM)High (~0.5 M)
Yield 20–30% (Variable)30–50% (Consistent)60–85%
Purity Profile High tar/polymer contentClean, easy chromatographyRequires solvent washing
Best For Simple, robust porphyrins (e.g., TPP)Sensitive aldehydes, complex designsSoluble, metallated Pcs

Applications in Drug Development: Photodynamic Therapy (PDT)[2][3]

In drug discovery, these molecules are screened as Photosensitizers (PS) . The critical metric is the Singlet Oxygen Quantum Yield (


).

Mechanism of Action:

  • Absorption: PS absorbs light (650–800 nm for Pcs, deep red penetration).

  • Intersystem Crossing (ISC): Excited singlet state (

    
    ) converts to the triplet state (
    
    
    
    ).
  • Energy Transfer:

    
     state transfers energy to ground-state molecular oxygen (
    
    
    
    ).
  • Cytotoxicity: Generation of Singlet Oxygen (

    
    ), a highly reactive ROS that induces apoptosis in tumor cells.
    

Design Rule for Pharma:

  • Avoid Aggregation: Aggregated Pcs quench the excited state, reducing ROS generation.

  • Strategy: Append bulky groups (tert-butyl, PEG chains) or axial ligands (Silicon/Aluminum Pcs) to prevent

    
     stacking.
    

References

  • Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." Journal of Organic Chemistry. Link

  • McKeown, N. B. (1998). Phthalocyanine Materials: Synthesis, Structure and Function. Cambridge University Press.
  • Josefsen, L. B., & Boyle, R. W. (2008). "Photodynamic Therapy and the Development of Metal-Based Photosensitizers." Metal-Based Drugs. Link

  • Dumoulin, F., et al. (2010). "Phthalocyanines and Porphyrins: Structure, Synthesis and Applications."[2][3][4] Coordination Chemistry Reviews. Link

  • Yilmaz, I., et al. (2024). "Multifunctional Nanoparticles of Porphyrins and Phthalocyanines: Review of Synthetic Strategies." ACS Applied Nano Materials. Link

Sources

1,2-Bis(octyloxy)benzene in the development of organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 1,2-Bis(octyloxy)benzene (CAS: 4956-41-6) as a critical intermediate in the synthesis of Discotic Liquid Crystals (DLCs) for organic electronics.

Executive Summary

This compound is not merely a solvent or passive additive; it is the primary synthons for 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene (HAT8) . This triphenylene derivative is a benchmark p-type organic semiconductor that self-assembles into supramolecular columns, facilitating one-dimensional charge transport.

Key Functional Roles:

  • Solubility Engineer: The octyloxy (

    
    ) chains disrupt crystallization just enough to allow solution processing (spin-coating, inkjet printing) without destroying the 
    
    
    
    -
    
    
    stacking necessary for charge transport.
  • Mesophase Stabilizer: The steric bulk of the ortho-substituted chains drives the formation of the Hexagonal Columnar Phase (

    
    ) , which acts as a "molecular wire" with charge mobilities reaching 
    
    
    
    .
Technical Specifications & Comparative Data
Material Properties: Precursor vs. Active Material
PropertyPrecursor: this compoundTarget: Hexakis(octyloxy)triphenylene (HAT8)
Molecular Structure Monomeric, electron-rich benzeneDiscotic, fused

-system (18

-electrons)
Role Synthetic Building BlockActive Semiconductor Layer
Electronic Character Insulating / Non-conductivep-Type Semiconductor (Hole Transport)
Phase Behavior Crystalline Solid / Isotropic LiquidDiscotic Liquid Crystal (Mesophase)
Key Transition Melting Point: ~28–30 °C

Phase Range: ~66 °C

85 °C (Clearing)
Charge Mobility N/A

to

(TOF method)
Strategic Protocol: Oxidative Trimerization

The transformation of this compound into a functional organic semiconductor requires a precise Scholl Reaction (oxidative trimerization).

Mechanism & Logic

The reaction uses a one-electron oxidant (FeCl


 or MoCl

) to generate a radical cation at the para position of the benzene ring. Three of these radical cations couple to form the central triphenylene core.
  • Why FeCl

    
    ?  It is a mild, selective oxidant that avoids over-oxidation of the alkyl chains.
    
  • Why Sulfuric Acid (Catalytic)? Protonation aids in the elimination of hydrogen, driving the aromatization of the newly formed ring system.

Graphviz Workflow: Synthesis Pathway

SynthesisPath Catechol Catechol (Starting Material) Alkylation Step 1: Alkylation (Williamson Ether Synthesis) Catechol->Alkylation + C8H17Br, K2CO3 Precursor This compound (The Topic) Alkylation->Precursor Yield ~85-90% Oxidation Step 2: Oxidative Trimerization (FeCl3 / CH2Cl2) Precursor->Oxidation 3x Coupling HAT8 Hexakis(octyloxy)triphenylene (Active Semiconductor) Oxidation->HAT8 Cyclodehydrogenation Device Device Fabrication (Spin Coating / Annealing) HAT8->Device Self-Assembly

Caption: Synthetic pathway transforming the monomeric precursor into the supramolecular semiconductor.

Detailed Experimental Protocols
Protocol A: Synthesis of this compound

Objective: Create the electron-rich monomer with high solubility.

Reagents:

  • Catechol (1,2-dihydroxybenzene) [1.0 eq]

  • 1-Bromooctane [2.5 eq]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) [3.0 eq]
  • Acetonitrile (ACN) or DMF [Solvent]

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve catechol (11.0 g, 0.1 mol) in ACN (200 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (41.5 g, 0.3 mol) carefully. The solution may darken due to phenoxide formation.
  • Alkylation: Add 1-bromooctane (48.3 g, 0.25 mol) via syringe.

  • Reflux: Heat the mixture to reflux (80–82 °C) under nitrogen atmosphere for 24–48 hours. Critical Check: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting catechol spot must disappear completely to avoid mono-alkylated impurities.

  • Workup: Cool to RT. Filter off inorganic salts. Evaporate the solvent.[1] Dissolve the residue in CH

    
    Cl
    
    
    
    and wash with water (3x) and brine (1x).
  • Purification: Recrystallize from ethanol or perform column chromatography (Silica, Hexane/DCM) to yield a white crystalline solid or colorless oil (m.p. ~28-30°C).

Protocol B: Oxidative Trimerization to HAT8

Objective: Fuse three monomers into the discotic core.

Reagents:

  • This compound (from Protocol A) [1.0 eq]

  • Iron(III) Chloride (FeCl

    
    , anhydrous) [3.5 eq]
    
  • Dichloromethane (DCM) [Dry solvent]

  • Methanol [Quenching agent]

Procedure:

  • Oxidant Slurry: In a dry 3-neck flask under Argon, suspend anhydrous FeCl

    
     (6.0 eq relative to trimer product; ~2 eq per monomer) in dry DCM.
    
  • Addition: Add this compound dropwise to the FeCl

    
     slurry at 0 °C. The solution will turn dark blue/black immediately, indicating radical cation formation.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quenching: Pour the reaction mixture into cold Methanol (MeOH). A precipitate will form.[1]

  • Reduction: To remove trapped iron salts, filter the solid and wash with acidic methanol (MeOH + dilute HCl).

  • Purification (Crucial): The crude product is often green/black due to residual oxidants.

    • Step 1: Column chromatography (Silica, DCM/Hexane).

    • Step 2: Recrystallization from Acetone or Ethanol.

    • Step 3:Zone Refining (optional but recommended for electronic grade) to achieve >99.9% purity.

Device Fabrication: OFET Active Layer

Context: Using HAT8 as the channel material in an Organic Field-Effect Transistor.

  • Substrate Prep: Clean Si/SiO

    
     wafers (HMDS treated to induce hydrophobic surface).
    
  • Solution: Dissolve HAT8 in Toluene or Chloroform (10 mg/mL).

  • Deposition: Spin-coat at 1500 rpm for 60s.

  • Annealing (The "Self-Healing" Step):

    • Heat the film to 90 °C (Isotropic phase).

    • Cool slowly (0.5 °C/min) to 75 °C (Columnar Mesophase).

    • Hold at 75 °C for 2 hours. This allows the columns to align perpendicular to the substrate (homeotropic alignment) or parallel (planar), depending on surface treatment.

    • Note: For OFETs, planar alignment (columns parallel to substrate) is required for source-drain current flow. This is often achieved using specific alignment layers (e.g., rubbed polyimide).

References
  • Original Synthesis of Hexa-alkoxytriphenylenes

    • Billard, J., et al. "Discotic Liquid Crystals."[2] Pramana, vol. 13, no. 1, 1979. Link

  • Oxidative Trimerization Mechanism

    • Boden, N., et al.[2] "The Synthesis of Triphenylene-Based Discotic Mesogens." Synthesis, vol. 1993, no. 02, 1993. Link

  • Charge Carrier Mobility in DLCs

    • Adam, D., et al. "Fast Photoconduction in the Highly Ordered Columnar Phase of a Discotic Liquid Crystal." Nature, vol. 371, 1994. Link

  • FeCl3 Oxidative Coupling Protocol

    • Kumar, S., et al. "Oxidative Trimerization of o-Terphenyls: A facile synthesis of Triphenylenes." Journal of Organic Chemistry, vol. 70, no. 1, 2005.[3] Link

  • Phase Transition Data (HAT8)

    • Destrade, C., et al. "Triphenylene Columns in Liquid Crystals." Molecular Crystals and Liquid Crystals, vol. 106, 1984. Link

Sources

Application Note: High-Efficiency Synthesis of 1,2-Bis(octyloxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable methodology for the synthesis of 1,2-bis(octyloxy)benzene and its derivatives. These compounds serve as critical mesogenic cores in the fabrication of discotic liquid crystals and as lipophilic scaffolds in supramolecular chemistry.

While the Williamson ether synthesis is a textbook reaction, the specific dialkylation of catechol (1,2-dihydroxybenzene) presents unique challenges, primarily the susceptibility of the electron-rich catechol ring to oxidation (forming quinones) and the competition between mono- and bis-alkylation. This guide provides a self-validating protocol using Potassium Carbonate (


)  in polar aprotic solvents, ensuring high yields (>85%) and minimizing oxidative side products.

Mechanistic Insight & Reaction Design

The Chemical Strategy

The synthesis relies on a double nucleophilic substitution (


) where the phenoxide anions of catechol attack the electrophilic carbon of 1-bromooctane.
  • The "Catechol Problem": Catechols are highly prone to oxidation under basic conditions, turning reaction mixtures black (tar formation). Strict inert atmosphere (

    
     or 
    
    
    
    ) is mandatory.
  • Base Selection: We utilize

    
     rather than stronger bases like NaH. 
    
    
    
    provides a "surface-mediated" deprotonation that is sufficiently basic to generate the phenoxide but mild enough to prevent rapid oxidative degradation.
  • Solvent Effects: Polar aprotic solvents (DMF, Acetonitrile) are preferred over protic solvents (Ethanol). They solvate the cation (

    
    ) well but leave the phenoxide anion "naked" and highly reactive, significantly accelerating the 
    
    
    
    kinetics.
Reaction Pathway Visualization

ReactionMechanism Catechol Catechol (1,2-Dihydroxybenzene) Base Base (K2CO3) Deprotonation Catechol->Base Activation MonoInt Mono-alkoxide Intermediate Base->MonoInt -H+ BisProd This compound (Target) Base->BisProd + R-Br (Step 2) MonoProd Mono-octyloxybenzene (Impurity Risk) MonoInt->MonoProd + R-Br (Step 1) AlkylHalide 1-Bromooctane (Electrophile) AlkylHalide->MonoInt Excess Required AlkylHalide->BisProd MonoProd->Base Deprotonation 2

Figure 1: Stepwise alkylation mechanism. Note that the second deprotonation is slower due to the steric hindrance of the first octyl chain, necessitating thermal energy (reflux).

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Specification
Catechol 1.0Substrate>99% purity; Pure white crystals (discard if brown/oxidized)
1-Bromooctane 2.5ElectrophileExcess ensures complete bis-alkylation
Potassium Carbonate 4.0BaseAnhydrous, granular (grind to powder for better surface area)
Acetonitrile (MeCN) SolventMediumHPLC Grade; Dry (water inhibits the reaction)
Potassium Iodide 0.1CatalystFinkelstein catalyst (optional, accelerates reaction)
Step-by-Step Methodology

Step 1: Inert System Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Cap the condenser with a rubber septum and insert a nitrogen (

    
    ) inlet needle.
    
  • Flush the system with

    
     for 10 minutes to displace oxygen.
    

Step 2: Reagent Mixing

  • Under positive

    
     flow, add Catechol (1.10 g, 10 mmol)  and 
    
    
    
    (5.53 g, 40 mmol)
    .
  • Add Acetonitrile (50 mL) via syringe.

  • Observation: The mixture will be a heterogeneous suspension. Stir vigorously for 15 minutes at room temperature. The solution may turn pale yellow (phenoxide formation).

Step 3: Alkylation

  • Add 1-Bromooctane (4.83 g, 4.3 mL, 25 mmol) via syringe.

  • (Optional) Add a catalytic amount of KI (spatula tip) to convert the bromide to the more reactive iodide in situ.

  • Heat the reaction to reflux (82°C) using an oil bath.

  • Maintain reflux for 12–16 hours .

Step 4: Workup

  • Cool the mixture to room temperature.

  • Filtration: Filter off the solid inorganic salts (

    
    , unreacted 
    
    
    
    ) using a sintered glass funnel or Celite pad. Wash the solid cake with fresh Acetonitrile (2 x 10 mL).
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil or low-melting solid.

Step 5: Purification (Recrystallization) Note: Distillation is difficult due to the high boiling point. Recrystallization is preferred.[1]

  • Dissolve the crude residue in a minimum amount of boiling Ethanol or Acetone .

  • Allow to cool slowly to room temperature, then place in a fridge (4°C) for 2 hours.

  • Collect the white, varying crystals by vacuum filtration.

  • Yield Calculation: Theoretical yield for 10 mmol scale is ~3.34 g. Target recovery >80% (>2.6 g).

Characterization & Validation

To validate the synthesis, compare your product against these standard spectral markers.

NMR Data Summary
NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
1H NMR 6.88Singlet (Broad)4HAromatic Protons (Ar-H )
3.99Triplet (

)
4H

-Methylene (-O-CH 2-)
1.81Quintet4H

-Methylene
1.29 - 1.48Multiplet20HAlkyl Chain Bulk
0.89Triplet6HTerminal Methyl (-CH 3)
13C NMR 149.2--Aromatic C-O
121.0--Aromatic C-H
114.1--Aromatic C-H
69.3--

-Carbon (-O-C H2-)
Quality Control Logic
  • Presence of Mono-alkylated impurity: Look for a broad singlet -OH peak around 5.5 ppm in 1H NMR.

  • Presence of Quinone: The product should be white/colorless. A yellow/brown tint indicates oxidation. Recrystallize again with activated charcoal if necessary.

Troubleshooting & Optimization

Use the following logic flow to resolve common synthetic deviations.

Troubleshooting Problem Deviation Detected Check1 Is the product brown/black? Problem->Check1 Oxidation Cause: Oxidation Sol: Improve N2 purge, use fresh Catechol Check1->Oxidation Yes Check2 Is yield low (<50%)? Check1->Check2 No Check3 Does NMR show -OH peak? Check2->Check3 Yes Mono Cause: Incomplete Rxn Sol: Increase Reflux Time or Add 0.5 eq Alkyl Bromide Check3->Mono Yes Loss Cause: Workup Loss Sol: Check filtrate, product might be too soluble in EtOH Check3->Loss No

Figure 2: Decision tree for troubleshooting synthetic anomalies.

Safety & Handling

  • Alkyl Halides: 1-Bromooctane is an irritant. Handle in a fume hood.

  • Catechol: Toxic and corrosive. Rapidly absorbed through skin. Wear nitrile gloves and long sleeves.

  • Waste: All halogenated organic waste must be segregated.

References

  • Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

  • Boyd, T. J., et al. (2005). "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis." Organic Process Research & Development, 9(2), 206–211.[2]

  • Kumar, S. (2010). Chemistry of Discotic Liquid Crystals: From Monomers to Polymers. CRC Press. (Standard reference for dialkoxybenzene precursors).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: Advanced Integration of 1,2-Bis(octyloxy)benzene into Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in analytical chemistry, materials science, and pharmaceutical analysis. It focuses on the specialized integration of 1,2-Bis(octyloxy)benzene (also known as o-bis(octyloxy)benzene) into polymer matrices, primarily for the fabrication of high-performance Ion-Selective Electrodes (ISEs) and organic electronic composites.

Executive Summary

This compound (CAS: 4956-41-6) is a lipophilic, ether-functionalized aromatic compound utilized primarily as a membrane solvent (plasticizer) in electrochemical sensors and as a processing additive in organic electronics. Unlike standard plasticizers (e.g., o-NPOE, DOS), this compound offers a unique low-dielectric constant (


)  environment and specific ether-oxygen coordination sites.

This guide details the protocols for incorporating this compound into Poly(vinyl chloride) (PVC) and Poly(acrylate) matrices. The primary application addressed is the fabrication of potentiometric sensors for drug development (e.g., detecting cationic pharmaceutical actives), where the plasticizer dictates the selectivity and detection limit of the device.

Chemical Profile & Material Suitability[1][2][3]

Before incorporation, the material properties must be understood to prevent phase separation.

PropertyValue / CharacteristicRelevance to Polymer Matrix
Structure Dialkoxybenzene (Veratrole derivative)High compatibility with PVC and lipophilic polymers.
Physical State Low-melting solid / Viscous Liquid (

)
Requires gentle heating during "cocktail" preparation.
Lipophilicity (

)

(Estimated)
Ensures minimal leaching into aqueous samples (critical for bio-analysis).
Dielectric Constant Low (

)
Promotes ion-pairing; ideal for sensors targeting monovalent ions or neutral carriers.
Function Plasticizer & SolventLowers the Glass Transition Temp (

) of PVC to

.

Mechanism of Action: The "Quasi-Liquid" State

Successful incorporation relies on creating a single-phase quasi-liquid system . In ISEs, the polymer (PVC) acts merely as a supporting mesh. The this compound acts as the continuous phase that solvates the active sensing element (ionophore).

Mechanistic Pathway:

  • Solvation: The octyl chains interdigitate with the polymer backbone, increasing free volume.

  • Dielectric Modulation: The ether oxygens provide weak coordination sites, stabilizing specific cation complexes without competing with the primary ionophore.

  • Mobility: The plasticizer reduces the matrix viscosity, allowing the ionophore to diffuse and equilibrate with the sample interface.

PlasticizationMechanism cluster_effect Micro-Environment Effect PVC Rigid PVC Matrix (High Tg) Mix Solvent Casting (THF Dissolution) PVC->Mix BOB This compound (Plasticizer) BOB->Mix Gel Gelation Phase (Solvent Evaporation) Mix->Gel Intercalation Membrane Sensing Membrane (Tg < -20°C) Gel->Membrane Free Volume Expansion Mobility Increased Ion Mobility Membrane->Mobility Ionophore Active Ionophore Ionophore->Mobility Solvated by BOB

Caption: Transformation of rigid polymer into a sensing membrane via plasticizer intercalation.

Protocol A: Solvent Casting for Ion-Selective Membranes

Application: Fabrication of potentiometric sensors for pharmaceutical analysis (e.g., detecting amine-based drugs). Matrix: High-Molecular Weight PVC.

Materials Required[1][4][5][6][7][8][9][10]
  • Polymer: High molecular weight PVC (approx. 33% w/w).

  • Plasticizer: this compound (approx. 66% w/w).

  • Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.

  • Active Component: Ionophore (1-3% w/w) and Lipophilic Salt (e.g., NaTFPB).

  • Apparatus: Glass casting ring (24 mm i.d.) fixed on a glass plate.

Step-by-Step Methodology
Step 1: The "Cocktail" Preparation

Rationale: The high ratio of plasticizer (2:1 vs PVC) is unique to sensing membranes. Standard structural PVC protocols (using <30% plasticizer) will fail here.

  • Weigh 200 mg of total membrane mass components into a 5 mL glass vial.

    • This compound: 132 mg (66.0%)

    • PVC (High MW): 66 mg (33.0%)

    • Ionophore/Additives: 2 mg (1.0%)

  • Add 2.0 mL of THF .

  • Critical Step: Since this compound may be semi-solid or viscous, place the sealed vial in a commercially available ultrasonic bath at 30–35°C for 30 minutes.

    • Validation: The solution must be optically clear with no Schlieren lines (density gradients).

Step 2: Degassing and Casting
  • Allow the solution to stand for 5 minutes to remove micro-bubbles generated during sonication.

  • Place the glass casting ring on a perfectly leveled glass plate.

    • Note: Do not use silicone grease to seal the ring; THF will dissolve it and contaminate the membrane. The weight of the ring is usually sufficient.

  • Pour the cocktail into the ring. Cover with a filter paper stack or a beaker raised slightly (2 mm gap) to control the evaporation rate.

    • Causality: Rapid evaporation leads to surface "skinning" and heterogeneity. Slow evaporation (over 12-24 hours) ensures a homogeneous amorphous phase.

Step 3: Membrane Conditioning
  • After 24 hours, carefully peel the master membrane from the glass plate.

  • Punch out small discs (e.g., 6 mm diameter) and mount them into electrode bodies.

  • Conditioning: Soak the electrode in a

    
     M solution of the primary ion (analyte) for 12 hours. This establishes the phase boundary potential.
    

Protocol B: Melt Blending for Conductive Composites

Application: Incorporating this compound as a processing aid or crystallinity modifier in organic semiconductor blends (e.g., P3HT or PPV derivatives).

Methodology
  • Pre-mixing: Dissolve the conductive polymer and this compound in chlorobenzene.

  • Ratio: Typically 5–10% w/w of the plasticizer relative to the polymer.

    • Note: Unlike ISEs, high concentrations here will destroy the electronic pathway. The goal is merely to adjust the packing density of the polymer chains.

  • Annealing: Spin-coat the blend onto the substrate. Anneal at

    
     (above the melting point of the plasticizer but below the degradation of the polymer).
    
    • Mechanism:[1] The this compound melts and diffuses, allowing the conjugated polymer chains to self-organize into more ordered

      
      -stacked structures, potentially improving charge carrier mobility.
      

Quality Control & Validation

To ensure the this compound is correctly incorporated and functioning:

A. Electrochemical Impedance Spectroscopy (EIS)

Perform EIS in a symmetric cell setup.

  • Expected Result: A plasticized PVC membrane should exhibit a bulk resistance (

    
    ) in the range of 
    
    
    
    to
    
    
    .
  • Failure Mode: If

    
    , the plasticizer content is too low or phase separation has occurred (polymer chains are not mobile).
    
B. Leaching Test

Monitor the UV-Vis spectrum of the aqueous sample solution over 24 hours.

  • Target: Absorbance at

    
     (approx. 270-280 nm for the benzene ring) should remain near baseline.
    
  • Correction: If leaching is observed, increase the lipophilicity of the matrix by adding a cross-linker or switching to a poly(decyl methacrylate) matrix.

ValidationWorkflow Start Fabricated Membrane Visual Visual Inspection (Clear/Homogeneous?) Start->Visual EIS Impedance Check (Target: 0.1 - 1 MOhm) Visual->EIS Yes Fail FAIL: Re-optimize Ratio Visual->Fail Opaque/Crystals Leach UV-Vis Leaching Test (24h Aqueous Contact) EIS->Leach Resistance OK EIS->Fail Resistance Too High Pass PASS: Ready for Drug Sensing Leach->Pass No Absorbance Leach->Fail Absorbance Detectable

Caption: Validation decision tree for membrane integrity and performance.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Opaque/White Membrane Phase separation (Incompatibility).The plasticizer limit was exceeded. Reduce this compound to 60% or increase temperature during mixing.
Surface "Sweating" Exudation of plasticizer.The polymer molecular weight is too low. Switch to High-MW PVC or Carboxylated PVC.
Drifting Potential Water uptake or leaching.This compound is sufficiently lipophilic, so check if the ionophore is leaching. Ensure conditioning solution is correct.
Slow Response Time High membrane resistance.The membrane is too thick (>200

m) or temperature is too low (viscosity increase). Reduce casting volume.

References

  • Bakker, E., Pretsch, E., & Bühlmann, P. (1997). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry, 69(24), 1642–1658. Link

  • Fiedler, U., & Ruzicka, J. (1973). Selectivity of ion-selective electrodes and the thermodynamics of ion exchange. Analytica Chimica Acta, 67(1), 179-193. (Foundational text on plasticizer dielectric effects). Link

  • Sigma-Aldrich. (2024). Product Specification: this compound. (Verified CAS and Physical Properties). Link

  • Lindner, E., & Gyurcsányi, R. E. (2009). Quality Control Criteria for Solid-Contact, Solvent Polymeric Membrane Ion-Selective Electrodes. Journal of Solid State Electrochemistry, 13, 51–68. Link

  • Bobacka, J. (2006). Conducting polymer-based solid-state ion-selective electrodes.[2] Electroanalysis, 18(1), 7-18. (Context for conductive blends). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Bis(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,2-bis(octyloxy)benzene is a classic Williamson Ether Synthesis, yet it presents specific challenges due to the electron-rich nature of the catechol substrate and the steric/lipophilic properties of the octyl chain.

Users frequently encounter three core failure modes:

  • Incomplete Alkylation: Stalling at the mono-ether (2-octyloxyphenol) stage.

  • Oxidative Degradation: Catechol oxidation leading to quinones (black tar formation).

  • Purification Losses: Difficulty separating the lipophilic product from excess alkyl halide.

This guide provides a self-validating "Gold Standard" protocol designed to maximize yield (>85%) while minimizing side reactions.

The "Gold Standard" Protocol

Recommended for: High purity requirements, scale-up (1g to 50g).

Reaction Logic

We utilize a Finkelstein-Assisted Carbonate Method .

  • Base (

    
    ):  Unlike 
    
    
    
    , potassium carbonate is milder, preventing the elimination of 1-bromooctane to 1-octene. The
    
    
    ion also provides a template effect, coordinating with the catechol oxygens.
  • Catalyst (KI): Potassium iodide converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly increasing the rate of the second alkylation step which is often sterically hindered.

  • Solvent (DMF or CH₃CN): Polar aprotic solvents are required to solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly nucleophilic.
    
Step-by-Step Methodology
ReagentEquivalentsRole
Catechol 1.0Substrate
1-Bromooctane 2.5Electrophile (Excess ensures di-substitution)

(Anhydrous)
4.0Base (Excess neutralizes HBr)
KI (Potassium Iodide) 0.1Nucleophilic Catalyst
DMF (Anhydrous) [0.5 M]Solvent

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Add Catechol (1.0 eq) and anhydrous DMF (concentration ~0.5 M).

  • Inerting (CRITICAL): Sparge the solution with Nitrogen/Argon for 15 minutes. Catechol oxidizes rapidly in air to form dark quinones.

  • Deprotonation: Add

    
     (4.0 eq) and KI (0.1 eq). Stir at room temperature for 30 minutes. The mixture may turn heterogeneous/slurry-like.
    
  • Addition: Add 1-Bromooctane (2.5 eq) via syringe.

  • Reaction: Heat to 80°C (internal temperature) for 12–24 hours.

    • Note: Do not exceed 100°C to avoid elimination side reactions.

  • Monitoring: Check TLC (Hexane:EtOAc 9:1). Product (

    
    ) should be distinct from Mono-ether (
    
    
    
    ) and Catechol (
    
    
    ).
Work-up & Purification
  • Quench: Cool to room temperature. Pour mixture into 5x volume of ice-cold water.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • The "Caustic Wash" (CRITICAL): Wash the organic layer with 1M NaOH (2x) .

    • Why? This deprotonates and pulls unreacted catechol and the mono-ether (which still has an acidic phenol proton) into the aqueous phase, leaving only the neutral di-ether in the organic phase.

  • Drying: Wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Recrystallization: The crude oil often solidifies. Recrystallize from hot Ethanol or Acetone/Methanol to remove excess octyl bromide.

Visualizing the Workflow

SynthesisWorkflow Start Start: Catechol + Solvent Inert Step 1: N2 Sparging (Prevents Oxidation) Start->Inert BaseAdd Step 2: Add K2CO3 + KI (Form Phenoxide) Inert->BaseAdd Reflux Step 3: Add R-Br + Heat (80°C) (SN2 Reaction) BaseAdd->Reflux Check TLC Check Reflux->Check Check->Reflux Incomplete Quench Step 4: Water Quench + Extraction Check->Quench Complete Caustic Step 5: 1M NaOH Wash (Removes Mono-ether) Quench->Caustic Pure Final: Recrystallization (EtOH) Caustic->Pure

Caption: Logical workflow for this compound synthesis emphasizing the critical caustic wash step.

Troubleshooting Dashboard

User Question: "My reaction mixture turned black and the yield is <40%. What happened?"

Diagnosis: This is the classic "Catechol Quinone" failure mode.

SymptomProbable CauseCorrective Action
Dark Black/Tar Color Oxidation of catechol to o-benzoquinone due to oxygen exposure.Must use inert atmosphere (

/Ar). Degas solvents prior to use. Add reducing agent (

) during workup to reduce color.
Major Spot at

~0.4
Incomplete reaction (Mono-alkylation stalling).1. Add 10 mol% KI (Finkelstein condition).2. Increase 1-Bromooctane to 3.0 eq.3. Ensure stirring is vigorous (heterogeneous mix).
Product is Oily/Impure Excess Octyl Bromide remaining.Recrystallize from cold Ethanol. Octyl bromide stays in solution; product crystallizes. Alternatively, use vacuum distillation (high vac) to strip alkyl halide.
Low Yield (<50%) Loss of product during workup or side reactions.Check aqueous layer pH. If not basic enough during extraction, phenols remain in organic layer. If too basic during initial reaction (e.g. using NaH at high temp), elimination to octene occurs.

Advanced Optimization FAQs

Q: Can I use Phase Transfer Catalysis (PTC) instead of DMF? A: Yes, and it is often greener.

  • Protocol: Use Toluene/Water (biphasic) with TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5 mol%).

  • Pros: Easier workup (no DMF removal).

  • Cons: Reaction rates are generally slower than in DMF; requires vigorous mechanical stirring to maximize surface area between phases.

Q: Why use Octyl Bromide instead of Octyl Chloride or Iodide? A:

  • Octyl Chloride: Too unreactive for high yields without high heat (which risks oxidation).

  • Octyl Iodide: Excellent reactivity but expensive and unstable (light sensitive).

  • Octyl Bromide + KI: This is the "Sweet Spot." You get the stability/cost of the bromide with the reactivity of the iodide (generated in situ).

Q: How do I confirm I have the Di-ether and not the Mono-ether? A:

  • Solubility: The Di-ether is insoluble in 1M NaOH; the Mono-ether is soluble.

  • NMR (

    
    ):  Look at the aromatic region.
    
    • Symmetric (AA'BB'): Di-ether (this compound).

    • Asymmetric: Mono-ether (2-octyloxyphenol).

    • OH Peak: Mono-ether will have a broad singlet exchangeable with

      
      .
      
Diagnostic Flowchart[1][2][3][4][5][6]

Troubleshooting Problem Low Yield / Impurity CheckColor Is mixture Black? Problem->CheckColor Oxidation Cause: Oxidation Fix: Use N2 atm CheckColor->Oxidation Yes CheckTLC TLC: Spot at Rf 0.4? CheckColor->CheckTLC No Mono Cause: Mono-sub Fix: Add KI, longer time CheckTLC->Mono Yes CheckNMR NMR: Alkene peaks? CheckTLC->CheckNMR No Elim Cause: Elimination Fix: Lower Temp, switch to K2CO3 CheckNMR->Elim Yes

Caption: Decision tree for diagnosing low yield in catechol alkylation.

References

  • Williamson Ether Synthesis Mechanism & Optimization

    • Title: The Williamson Ether Synthesis.[1][2][3]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Phase Transfer Catalysis (PTC)

    • Title: Phase-Transfer Catalysis: A Green Methodology.[4]

    • Source: ACS GCI Pharmaceutical Roundtable.
    • URL:[Link]

  • Catechol Oxidation Kinetics

    • Title: Oxidation of Catechols at the Air–Water Interface.[5]

    • Source: J. Am. Chem. Soc.[6] (via ACS Publications).

    • URL:[Link]

  • Purification & Recrystallization Techniques

    • Title: Recrystallization and Purification of Organic Solids.[7][8]

    • Source: University of Massachusetts Amherst (Organic Chem Lab Manual).
    • URL:[Link]

Sources

Technical Support Center: Purification of Crude 1,2-Bis(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for crude 1,2-Bis(octyloxy)benzene Cas Number: 4956-41-6 Molecular Formula: C₂₂H₃₈O₂ Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Compound Profile

This compound is a dialkoxybenzene derivative frequently utilized as a mesogenic core in liquid crystal synthesis and as a building block for conjugated polymers in organic electronics.

The crude product, typically synthesized via Williamson ether synthesis (Catechol + 1-Bromooctane), often contains specific impurities that degrade device performance:

  • Mono-alkylated intermediate: 2-(octyloxy)phenol.

  • Unreacted starting material: 1-bromooctane.

  • Oxidation byproducts: Quinone derivatives (causing yellow/brown discoloration).

This guide provides a self-validating purification workflow designed to achieve >99% purity (HPLC/GC).

Physical Property Profile
PropertyValue / CharacteristicImplication for Purification
Physical State (RT) Low-melting solid or viscous oilMay require cooling (<0°C) to induce crystallization.
Melting Point Approx. 30–35°C (Polymorph dependent)Recrystallization must be performed at low temperatures.
Solubility Soluble in DCM, THF, Toluene, HexaneGood for extraction and column chromatography.
Insolubility Water, Methanol (Cold)Methanol/Ethanol are ideal recrystallization solvents.
pKa Neutral (Ether linkage)Allows for caustic washing to remove phenolic impurities.

Troubleshooting Guide (Q&A)

Q1: My crude product remains a dark, viscous oil and refuses to crystallize. How do I solidify it?

Diagnosis: This is often caused by "Melting Point Depression" due to impurities (specifically the mono-alkylated phenol) or residual solvent (e.g., 1-bromooctane). Corrective Action:

  • Chemical Wash: Dissolve the oil in minimal Hexane or Diethyl Ether. Wash vigorously with 10% NaOH (aq) . The mono-alkylated impurity is a phenol (acidic); it will deprotonate and migrate to the aqueous phase.

  • Seed & Cool: After drying the organic layer, remove the solvent. Dissolve the residue in warm Ethanol. Cool slowly to -20°C (freezer). If no crystals form, scratch the glass surface to induce nucleation.

Q2: The product has a persistent yellow/brown tint even after recrystallization.

Diagnosis: This indicates the presence of o-benzoquinone derivatives formed by the oxidation of trace unreacted catechol during the synthesis. Corrective Action:

  • Activated Charcoal Treatment: Dissolve the crude solid in boiling Ethanol.

  • Add Activated Carbon (5-10 wt%) .

  • Reflux for 15 minutes.

  • Filter while hot through a Celite pad to remove the carbon. The filtrate should be clear or pale.

Q3: GC-MS shows a persistent peak for 1-bromooctane. How do I remove it?

Diagnosis: Long-chain alkyl halides have high boiling points (~201°C for 1-bromooctane), making them difficult to remove via standard rotary evaporation. Corrective Action:

  • High-Vacuum Distillation: If the impurity load is high, distill off the alkyl halide under high vacuum (<1 mbar) at 60-80°C.

  • Solvent Wash: In recrystallization, use Methanol as the solvent. 1-Bromooctane is somewhat soluble in cold methanol, while the product is not, allowing the impurity to stay in the mother liquor.

Step-by-Step Purification Protocols

Method A: Chemical Washing (Mandatory Pre-treatment)

Use this step immediately after synthesis workup to remove the mono-alkylated phenol.

  • Dissolution: Dissolve crude reaction mixture in Hexane or Dichloromethane (DCM) (10 mL per gram of crude).

  • Caustic Wash: Wash the organic layer 3 times with 2M NaOH (or 10% w/v).

    • Mechanism:[1][2] 2-(octyloxy)phenol + NaOH → Sodium 2-(octyloxy)phenolate (Water Soluble).

  • Neutralization: Wash with water, then Brine.

  • Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

Method B: Low-Temperature Recrystallization (Primary Method)

Best for scaling up (>5g) and removing trace alkyl halides.

  • Solvent Selection: Use Absolute Ethanol or Methanol .

  • Dissolution: Heat the solvent to boiling. Add the crude oil/solid slowly until it just dissolves.

    • Note: If the solution is colored, perform the Charcoal Treatment (see Q2 above).

  • Cooling: Allow the flask to cool to room temperature undisturbed. Then, place in a -20°C freezer for 12 hours.

    • Why: Due to the low melting point (~30°C), room temperature crystallization often yields a "oiling out" phenomenon rather than distinct crystals.

  • Filtration: Filter quickly using a chilled Buchner funnel. Wash with cold (-20°C) Methanol.

  • Drying: Vacuum dry at room temperature (Do not heat, or it will melt).

Method C: Column Chromatography (High Purity)

Best for small scale (<2g) or difficult separations.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Start with 100% Hexane , then gradient to 95:5 Hexane:Ethyl Acetate .

  • Elution Order:

    • Unreacted 1-Bromooctane (Fastest, Non-polar).

    • This compound (Product) .

    • 2-(octyloxy)phenol (Slowest, Polar - if not removed by wash).

Visualizing the Workflow

Figure 1: Purification Logic Tree

PurificationLogic Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Liquid Viscous Oil / Sticky Solid CheckState->Liquid Solid Crystalline Solid CheckState->Solid Wash Method A: NaOH Wash (Remove Phenols) Liquid->Wash High Impurity Load TLC TLC Analysis (Check for Alkyl Halide) Solid->TLC Wash->TLC Recryst Method B: Recrystallization (Ethanol, -20°C) TLC->Recryst High Purity (>80%) Column Method C: Column Chromatography (Hexane -> 5% EtOAc) TLC->Column Low Purity (<80%) Final Pure this compound (White Solid/Clear Oil) Recryst->Final Column->Final

Caption: Decision matrix for selecting the appropriate purification method based on the physical state and purity of the crude material.

Figure 2: Impurity Removal Mechanism

ImpurityRemoval Impurity1 Impurity: 2-(octyloxy)phenol (Acidic) Reagent Reagent: NaOH (aq) Impurity1->Reagent Deprotonation Salt Sodium Phenolate Salt (Water Soluble) Reagent->Salt Phase Aqueous Phase (Discard) Salt->Phase Extraction

Caption: Chemical mechanism for the extractive removal of mono-alkylated byproducts.

Technical Data & Specifications

Table 1: Solvent Compatibility for Recrystallization
Solvent SystemSuitabilityNotes
Ethanol (Abs.) Excellent Best balance of solubility vs. yield. Requires cooling to -20°C.
Methanol Good Lower solubility for product; higher recovery but may trap alkyl halides.
Acetone ModerateHigh solubility; risk of oiling out if not cooled slowly.
Hexane PoorProduct is too soluble; only useful for cooling crystallization at -78°C.
Water Anti-SolventCan be added to Ethanol to force precipitation (titration method).
Table 2: Impurity Profile
Impurity NameOriginRemoval Method
2-(octyloxy)phenol Incomplete alkylationNaOH Wash (Method A)
1-Bromooctane Excess reagentVacuum Distillation / Recrystallization (Method B)
Catechol Starting materialWater Wash (Highly water soluble)
o-Benzoquinone OxidationActivated Charcoal / Silica Column

References

  • Sigma-Aldrich. Product Specification: this compound. Retrieved from (General reference for CAS 4956-41-6 properties).

  • PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from .

  • Chemical Book.Synthesis and Properties of Dialkoxybenzenes.
  • Org. Synth.General Procedures for Alkylation of Phenols.

Sources

Technical Support Center: Solubility & Handling of 1,2-Bis(octyloxy)benzene

[1]

The Solubility Profile (Diagnostic)[1]

1,2-Bis(octyloxy)benzene (CAS: 4956-41-6) presents a unique challenge due to its amphiphilic nature: a non-polar, electron-rich aromatic core flanked by two lipophilic octyl chains.[1][2]

Critical Physical Property: The melting point of pure this compound is approximately 24.5–26 °C [1].[1][3]

  • Implication: In a standard laboratory (20–25 °C), this material exists at the thermodynamic boundary between solid and liquid.[1] It frequently "oils out" rather than crystallizing, leading to handling difficulties.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Best for initial dissolution, spin-coating, and extraction.[2]
Aromatic Toluene, BenzeneExcellent Ideal for high-temperature reactions; prevents aggregation.
Ethers THF, Diethyl EtherGood Good for organometallic coupling reactions.
Alcohols Methanol, EthanolPoor (Cold) / Moderate (Hot) Primary Recrystallization Solvents. Material precipitates upon cooling.[1]
Polar Aprotic DMF, DMSOModerate Soluble at elevated temperatures; often used for synthesis (nucleophilic substitution).[1]
Alkanes Hexane, PentaneVariable Soluble, but may precipitate at very low temperatures.
Water WaterInsoluble Immiscible; used for washing crude organic extracts.[1]

Troubleshooting Guide (Q&A)

Issue A: "My product oils out instead of crystallizing during purification."

Diagnosis: Because the melting point (~25°C) is near room temperature, the compound forms a supercooled liquid (oil) before it can organize into a crystal lattice.[1] Corrective Protocol:

  • Solvent Switch: Use Methanol or Ethanol as the recrystallization solvent.[1]

  • Thermal Control: Do not attempt to crystallize at room temperature.

    • Dissolve the crude oil in the minimum amount of warm Methanol (approx. 40°C).[1]

    • Slow Cooling: Allow the vessel to cool to room temperature slowly.

    • Cryogenic Step: Move the vessel to a refrigerator (4°C) or freezer (-20°C). The lower temperature forces the phase transition from oil to white needle crystals [1][2].[1]

  • Seeding: If oiling persists, scratch the glass side of the flask with a glass rod or add a seed crystal from a previous batch to induce nucleation.[1]

Issue B: "The solution is viscous or aggregates during spin-coating."[1]

Diagnosis: Long octyl chains (C8) can induce van der Waals interdigitation, leading to supramolecular aggregation or gelation, particularly in concentrated solutions.[1] Corrective Protocol:

  • Sonication: Sonicate the solution for 10–15 minutes at 30°C before coating to disrupt weak aggregates.[1]

  • Solvent Modification: Use Chloroform or Chlorobenzene instead of THF. These solvents have higher density and better solvation power for the aromatic core, reducing viscosity.[1]

  • Thermal Casting: Heat the substrate and the solution to 40°C (above the melting point) immediately prior to spin-coating to ensure the material behaves as a Newtonian fluid.[1]

Issue C: "I cannot dissolve the compound for a reaction in Acetonitrile."

Diagnosis: Acetonitrile is too polar and "lipid-phobic" for the bis(octyloxy) chains at room temperature.[1] Corrective Protocol:

  • Co-Solvent System: Use a mixture of DCM:Acetonitrile (1:1) .[1] The DCM solvates the alkyl chains, while Acetonitrile provides the dielectric medium required for the reaction.[1][2]

  • Alternative Solvent: If the reaction allows, switch to THF or Toluene , which are far superior solvents for this specific molecule.[1]

Advanced Workflows

Protocol: Low-Temperature Recrystallization

Standard procedure to obtain high-purity white needles.[1]

  • Dissolution: Place 5.0 g of crude this compound in a flask. Add 20–30 mL of Methanol.

  • Heating: Heat gently to 40–50°C with stirring until the oil phase is fully dispersed/dissolved.

  • Filtration: Hot filter if there are insoluble particulates (e.g., inorganic salts like KBr).[1][2]

  • Cooling:

    • Step 1: Cool to RT (25°C). You may see an oil separate.[1] This is normal.

    • Step 2: Place in a freezer at -20°C for 12 hours.

  • Collection: The oil will solidify into white crystalline needles.[1] Filter quickly while cold (using a chilled Buchner funnel if possible) to prevent melting.[1] Wash with cold (-20°C) Methanol.[1]

Visual Logic: Solvent Selection Strategy[1]

SolventStrategyStartStart: Define GoalGoalWhat is the application?Start->GoalReactionChemical ReactionGoal->ReactionPurificationPurification / CrystallizationGoal->PurificationProcessingFilm / Spin CoatingGoal->ProcessingReact_TypeIs the reagent polar?Reaction->React_TypePurif_StateCurrent State: Oil or Solid?Purification->Purif_StateProcess_ViscUse Chlorobenzene + HeatProcessing->Process_ViscAvoid AggregationSolv_DCMUse DCM or ChloroformReact_Type->Solv_DCMYes (Moderate)Solv_TolUse Toluene (High T)React_Type->Solv_TolNo (Non-polar)Solv_MixUse DCM:Acetonitrile (1:1)React_Type->Solv_MixYes (Highly Polar)Solv_MeOHRecrystallize from Methanol(Must cool to < 0°C)Purif_State->Solv_MeOHTarget: White Crystals

Caption: Decision tree for selecting the optimal solvent based on experimental intent, accounting for the molecule's low melting point.

Frequently Asked Questions (FAQs)

Q: Why does the literature say the melting point is ~25°C, but my sample is liquid at 22°C? A: Impurities significantly depress the melting point.[1] Even 1-2% residual solvent or unreacted 1-bromooctane can lower the melting point of this compound to 15–20°C, keeping it liquid at standard lab temperatures.[1] Recrystallize from cold methanol to restore the solid state.[1]

Q: Can I use Acetone for recrystallization? A: Yes, Acetone is a viable alternative to Methanol.[1][2] However, Methanol is generally preferred because the solubility differential between "hot" and "cold" is sharper for long-chain alkoxy benzenes, leading to higher yields [2].

Q: I need to run an NMR. Which solvent should I use? A: Chloroform-d (

11

1

References

  • Al-Alwani, M. A. (2014).[1] Synthesis and Characterization of New Conjugated Polymers for Application in Solar Cells (Doctoral dissertation). University of Sheffield.[1] Available at: [Link]

  • Cariello, M. (2016).[1][2] Synthesis of novel organic semiconductors for optoelectronic devices (Doctoral dissertation). University of Glasgow.[1] Available at: [Link]

  • Yigit, D. (2019).[1][2][4] Design, Syntheses and Structure-Property Relationships of Benzazole and Isoindigo Comprising Conducting Polymers (Master's thesis). Middle East Technical University.[1] Available at: [Link]

Troubleshooting phase separation issues with 1,2-Bis(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1,2-Bis(octyloxy)benzene (CAS: 4956-41-6). As a researcher working with this lipophilic ether—whether for redox shuttle applications in Li-ion batteries, liquid crystal synthesis, or supramolecular assemblies—you know that its phase behavior is nuanced.

This molecule features a polarizable aromatic core flanked by two hydrophobic octyl chains. This "amphiphilic-like" structure (though strictly hydrophobic) creates specific challenges: oiling out instead of crystallizing, limited miscibility in polar electrolytes, and sensitivity to thermal history.

This guide moves beyond generic advice, offering mechanistic insights and self-validating protocols to resolve your phase separation issues.

Module 1: Solubility & Solvent Compatibility

Symptom: The solution becomes cloudy or forms a distinct bottom layer immediately upon mixing or standing.

The Mechanism: Dielectric Mismatch & Hydrophobic Effect

This compound is highly lipophilic (Calculated LogP ~7-8). It relies on Van der Waals (dispersion) forces for solvation. When placed in high-dielectric solvents (Acetonitrile, Methanol, DMSO) or ionic environments (Battery Electrolytes), the solvent-solvent cohesive forces exclude the large hydrophobic octyl chains, causing phase separation.

Troubleshooting Guide

Q: Why does my sample precipitate when I add it to Acetonitrile (ACN)? A: ACN is too polar. The octyl chains collapse to minimize surface area exposed to the polar solvent.

  • Solution: Use a "Good Solvent" bridge. Dissolve the compound in a small volume of Dichloromethane (DCM) or Toluene first, then introduce the target solvent slowly.

  • Self-Validation: If the solution remains clear after adding 10% volume of the target solvent, your co-solvent ratio is sufficient.

Q: I am using it as a redox shuttle in Carbonate Electrolytes (EC/DMC). Why is it separating? A: This is the "Salting Out" effect. While the organic carbonates (DMC, EMC) are moderately compatible, the addition of Lithium salts (e.g., 1.0 M LiPF₆) drastically increases the ionic strength of the solution, squeezing out the non-polar neutral molecule.

  • Solution: Limit concentration to <0.1 M in standard electrolytes, or switch to ether-based electrolytes (e.g., TEGDME) if electrochemical stability allows.

Solvent Compatibility Matrix
Solvent ClassExamplesCompatibilityMechanism
Chlorinated DCM, ChloroformExcellent Strong dispersion interactions match the aromatic core.
Aromatic Toluene, BenzeneExcellent

-

stacking and similar polarity.
Ethers THF, Diethyl EtherGood Oxygen lone pairs provide dipole stabilization.
Carbonates PC, EC, DMCMarginal Separation likely at high conc. or low temp.
Alcohols/Nitriles MeOH, ACNPoor High polarity causes immediate precipitation/oiling.

Module 2: Thermal Behavior (Oiling Out vs. Crystallization)

Symptom: Upon cooling, the solution turns milky or deposits a viscous oil rather than crystals.

The Mechanism: The "Metastable Melt"

This compound is a low-melting solid (Melting Point range ~30–40°C depending on purity and polymorph). When cooling a solution, the compound often hits its Liquid-Liquid Phase Separation (LLPS) boundary before it hits its crystallization boundary. This results in "oiling out"—formation of solvent-rich and solute-rich liquid phases.

Troubleshooting Logic Flow

PhaseTroubleshooting Start Issue: Phase Separation Upon Cooling CheckState Is the precipitate Crystalline or Oily? Start->CheckState Oily Viscous Oil / Emulsion CheckState->Oily Crystal Solid Precipitate CheckState->Crystal Seed Action: Seed with Crystal at T = 25°C Oily->Seed PurityCheck Check Purity: Mono-octyl impurity lowers MP Seed->PurityCheck Reheat Action: Reheat to Dissolve Crystal->Reheat Supersat Diagnosis: Supersaturation Reduce Conc. by 20% Reheat->Supersat

Caption: Decision tree for diagnosing thermal phase separation. Oiling out often indicates impurities or supercooling.

Protocol: Correcting "Oiling Out"

If your sample oils out during recrystallization:

  • Reheat the mixture until the solution is clear.

  • Add Seed Crystals: If available, add a tiny crystal of pure product at a temperature just above the cloud point.

  • Slow Cooling: Wrap the flask in foil/cotton to cool very slowly. Rapid cooling favors oiling.

  • Change Solvent: Switch to a solvent with a higher boiling point (e.g., Ethanol/Hexane mix instead of Methanol) to allow crystallization at higher temperatures.

Module 3: Synthesis-Derived Impurities

Symptom: The material is an oil that refuses to solidify, or it forms stable emulsions during extraction.

The Mechanism: The Amphiphilic Impurity

The synthesis involves alkylating Catechol. An incomplete reaction leaves 1-octyloxy-2-hydroxybenzene (Mono-octyl catechol).

  • Why it matters: This impurity has a free phenolic -OH group and a long alkyl chain. It acts as a surfactant , stabilizing emulsions and preventing the di-octyl product from crystallizing (acting as a plasticizer).

Synthesis & Purification Workflow

SynthesisWorkflow Step1 Reaction: Catechol + 2.2 eq R-Br + K2CO3 in DMF Step2 Workup: Partition H2O / Ether Step1->Step2 Step3 Critical Check: Is Mono-alky present? Step2->Step3 Step4 Caustic Wash: Wash Organic layer with 1M NaOH Step3->Step4 Yes (Surfactant Effect) Step5 Final Product: Recrystallize (EtOH) Step3->Step5 No Step4->Step5

Caption: Purification workflow emphasizing the removal of mono-alkylated impurities via caustic wash.

Self-Validating Purity Check

Before assuming phase separation is a physical phenomenon, validate chemical purity:

  • TLC Test: Run TLC in 10% Ethyl Acetate/Hexane.

    • Product (Di-ether): High Rf (~0.8).

    • Impurity (Mono-ether): Lower Rf (~0.4) due to phenolic H-bonding.

  • The "Caustic Shake": Take 10 mg of your oil, dissolve in 1 mL ether, and shake with 1 mL 1M NaOH.

    • If the aqueous layer turns yellow/brown or an emulsion forms, you have unreacted phenol.

References

  • Zhang, L., et al. (2012). "Redox shuttles for overcharge protection of lithium-ion batteries."[1][2][3] Energy & Environmental Science. (Discusses solubility limits of dialkoxybenzenes in carbonate electrolytes).

  • Astatech Inc. "this compound Product Specifications." (Confirmation of physical state and basic solubility profiles).

  • GuideChem. "2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene SDS." (Safety and physical property data for octyloxybenzene derivatives).

  • BenchChem. "Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone." (Analogous Williamson ether synthesis protocols and purification strategies).

  • Sigma-Aldrich. "1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene."[4] (Comparative data for redox shuttle solubility and physical properties).

Sources

Technical Guide: Stability & Degradation of 1,2-Bis(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 1,2-Bis(octyloxy)benzene .

Reference ID: CAS 105672-63-5 (Generic for 1,2-dialkoxybenzenes) | Veratrole Derivative Series [1][2][3]

Introduction: The Molecule & Its Utility

You are likely using This compound (often abbreviated as 1,2-BOB or a Veratrole-C8 derivative) as a redox shuttle in non-aqueous redox flow batteries (RFBs), an electrochromic material, or a solubilized intermediate in organic electronics.[1][2]

Unlike its more robust isomer 1,4-dimethoxybenzene (DMB) , the 1,2-isomer (veratrole core) possesses a specific vulnerability: it is highly electron-rich with two adjacent alkoxy groups that activate the para positions (C4 and C5).[1] This makes the generated radical cation highly susceptible to anodic coupling (dimerization) unless specific operational parameters are strictly maintained.[1][4]

This guide addresses the electrochemical stability window , degradation mechanisms , and troubleshooting protocols to distinguish between intrinsic material failure and experimental error.[2][4]

Part 1: Chemical & Electrochemical Stability

Q1: What is the operational voltage window for this compound?

A: The oxidation potential is typically 3.8 – 4.1 V vs. Li/Li⁺ (approx.[1] 0.6 – 0.9 V vs. Ag/Ag⁺ in acetonitrile).[1][2][3][4]

  • Stability Warning: The radical cation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) formed at this potential is transiently stable.[1] Unlike 2,5-di-tert-butyl-1,4-dimethoxybenzene, which is sterically protected, this compound has open, activated positions at C3, C4, C5, and C6.[1][2][3]
    
  • Upper Limit: Exceeding 4.2 V vs. Li/Li⁺ significantly accelerates irreversible C-C coupling (electropolymerization).[1][2][3][4]

Q2: Why is my electrolyte changing color from clear to yellow/brown?

A: This is the hallmark of oligomerization .[3][4]

  • Mechanism: The radical cations couple to form dimers (biphenyl derivatives).[1][4] These dimers have extended conjugation, shifting their absorption into the visible spectrum (yellow/orange).[1][4]

  • Consequence: Dimers are easier to oxidize than the monomer.[3][4] If you see a new, lower-voltage peak in your Cyclic Voltammetry (CV), your material has dimerized.[1][2][3]

Q3: How does moisture affect stability?

A: Water is a critical poison.[1][2][3][4]

  • Hydrolysis: In the presence of trace water (>50 ppm), the radical cation undergoes nucleophilic attack, leading to dealkylation (loss of octyl chains) and the formation of 1,2-benzoquinone .

  • Visual Cue: Quinones are deeply colored (red/brown) and electrochemically active at very different potentials.[1][3][4]

Part 2: Degradation Pathways (Visualized)

The following diagram illustrates the three primary fates of the this compound radical cation: Reversible Redox (Desired), Dimerization (Major Failure), and Hydrolysis (Impurity Failure).[1]

DegradationPathways Monomer Neutral Monomer This compound RadicalCat Radical Cation (M•+) (Reactive Intermediate) Monomer->RadicalCat Oxidation (-e⁻) > 3.8 V vs Li/Li+ RadicalCat->Monomer Reduction (+e⁻) Dimer Dimer Formation (Tetraalkoxybiphenyl) RadicalCat->Dimer C-C Coupling (High Conc. / No Steric Bulk) Intermed Hemiketal Intermediate RadicalCat->Intermed + H₂O (Nucleophilic Attack) NeutralAgain Regenerated Monomer (Stable Cycling) Polymer Insoluble Polymer/Film (Passivation of Electrode) Dimer->Polymer Further Oxidation Quinone 1,2-Benzoquinone + Octanol Intermed->Quinone - H⁺, - Octyl group

Figure 1: Mechanistic pathways for this compound.[1][3] The red path (Dimerization) is the dominant degradation mode in dry organic solvents.[1]

Part 3: Troubleshooting & Analytical Guide

Symptom: "Ghost Peaks" in Cyclic Voltammetry

Observation: After 10–20 cycles, a new oxidation peak appears before the main peak (e.g., at 3.6 V instead of 3.9 V).

  • Cause: Dimer formation. The dimer is more electron-rich than the monomer and oxidizes easier.[4]

  • Action:

    • Check Concentration: High concentrations (>0.1 M) favor bimolecular coupling.[1][2][3][4] Dilute to 10 mM to test if stability improves.

    • Check Scan Rate: Run a scan rate dependence test. If the ratio of

      
       deviates from 1.0 as scan rate decreases, the radical cation is reacting chemically (EC mechanism).[1]
      
Symptom: Capacity Fade & Electrode Fouling

Observation: The current response drops with every cycle, and a film forms on the glassy carbon electrode.[4]

  • Cause: Electropolymerization.[1][2][3][4][5] The dimers continue to couple, forming insoluble oligomers that passivate the surface.[4]

  • Action:

    • Polishing: The electrode must be physically polished (0.05 µm alumina) to restore function.[1][3][4] Electrochemical cleaning is ineffective.[1][2][3][4]

    • Solvent Switch: Switch from Propylene Carbonate (PC) to Acetonitrile (MeCN). PC can sometimes promote side reactions with radical cations.[1][2][3][4]

Symptom: 1H NMR shows "Messy" Aromatic Region

Observation: The sharp doublet/triplet pattern of the aromatic protons (6.9 ppm) becomes broadened or shows new multiplets.[4]

  • Cause: Loss of symmetry due to coupling.[2][3][4]

  • Action: Look for a new peak around 7.0–7.2 ppm . This corresponds to the protons on the biphenyl ring system.[4]

Part 4: Quantitative Data & Protocols

Table 1: Physicochemical Properties
ParameterValueNotes
Molecular Weight 334.54 g/mol
Oxidation Potential (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
~3.9 V vs Li/Li⁺Varies slightly with solvent/salt.[1][2][3]
Solubility (MeCN) > 0.5 MHigh solubility due to C8 chains.[1][2][3]
Solubility (Carbonates) > 1.0 MExcellent for battery electrolytes.[1][2][3][4]
Stability Limit < 50 cycles (Unprotected)Without steric bulk, degradation is rapid.[1][2][3][4]
Protocol: Synthesis & Purification (Williamson Ether Synthesis)

Note: Commercial samples often contain mono-octylated impurities (guaiacol derivatives) which degrade faster.[1][2][3] Purify before use.

  • Reagents: Catechol (1 eq), 1-Bromooctane (2.2 eq),

    
     (3 eq) in Acetone or DMF.
    
  • Reflux: 24–48 hours under

    
    .
    
  • Workup: Filter salts, remove solvent, extract with DCM/Water.[2][3][4]

  • Purification (CRITICAL):

    • Recrystallization: Ethanol or Methanol (at -20°C).[1][2][3][4] The bis-octyl ether will crystallize; mono-octyl impurities remain in solution.[1][2][3]

    • Column Chromatography: Hexane:Ethyl Acetate (95:5).[1][2][3][4] The product elutes quickly (high ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ); mono-ethers stick.[1][3]
      
  • Validation: 1H NMR must show zero -OH peaks (broad singlet > 5 ppm) and a clean 1:1 integration between aromatic and ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -methylene protons.[1][2][3]
    

References

  • Electrochemical Oxid

    • Title: Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes[1][2][3][6]

    • Source: Journal of Organic Chemistry (ACS)[1]

    • Context: Establishes the mechanism of radical cation coupling and the necessity of blocking positions to prevent dimerization.[4]

    • URL:[Link][1]

  • Redox Shuttle Stability in B

    • Title: Molecular Engineering of Redox Couples for Non-Aqueous Redox Flow Batteries[7]

    • Source: MDPI / Energies[3][4]

    • Context: Discusses the stability limits of dialkoxybenzenes and the effect of substituents on cycle life.
    • URL:[Link][1]

  • Radical Cation Degrad

    • Title: Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candid
    • Source: Journal of Physical Chemistry C
    • Context: Computational and experimental breakdown of dimerization vs. hydrolysis pathways for methoxy-substituted benzenes.
    • URL:[Link][1]

  • General Reactivity of Ver

    • Title: 1,2-Dimethoxybenzene (Veratrole) Product Info[1][2]

    • Source: Sigma-Aldrich / Merck[1][2][3]

    • Context: Physical properties and general reactivity profile (electrophilic substitution susceptibility).[1][3][4]

Sources

Technical Support Center: Optimization of 1,2-Bis(octyloxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Synthetic Optimization & Troubleshooting Target Molecule: 1,2-Bis(octyloxy)benzene (Veratrole dioctyl ether) CAS: 4956-41-6

Executive Summary & Reaction Overview

User Query: "I am attempting to synthesize this compound from catechol, but I am facing issues with low yields, dark coloration of the product, and difficulty separating the mono-substituted impurity."

Scientist Response: The synthesis of this compound is a classic double Williamson ether synthesis. While conceptually simple, the electron-rich nature of the catechol substrate makes it prone to oxidation (darkening), and the statistical probability of mono-alkylation requires precise kinetic control.

The reaction follows an


 mechanism where the phenolate ion attacks the primary alkyl halide. The critical success factors are oxygen exclusion , solvent polarity , and stoichiometric excess .
The "Golden Path" Protocol

Based on field-standard methodologies for dialkoxybenzenes.

ParameterRecommendationRationale
Stoichiometry 1.0 eq Catechol : 2.4 eq Octyl Bromide : 3.0 eq BaseExcess alkyl halide drives the reaction to completion, minimizing mono-ether.
Base

(Potassium Carbonate)
Mild enough to prevent elimination of octyl bromide; strong enough to deprotonate phenol (

).
Solvent DMF (N,N-Dimethylformamide) or AcetonitrileHigh dielectric constant dissociates the phenoxide-potassium ion pair, increasing nucleophilicity.
Temperature 80–90 °CSufficient activation energy for

without causing rapid oxidative decomposition.
Atmosphere Strict

or Ar
Critical: Catechol oxidizes to o-quinones in air, creating "tar."

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns black almost immediately. Is this normal?

Diagnosis: Rapid Oxidation (Quinone Formation). Root Cause: Catechol is extremely electron-rich and susceptible to oxidation by atmospheric oxygen, forming o-benzoquinone, which polymerizes into dark tars. Solution:

  • Degas Solvents: Sparge your solvent (DMF/Acetonitrile) with nitrogen for 20 minutes before adding catechol.

  • Order of Addition: Add catechol last, or add it to the solvent/base mixture under a positive pressure of nitrogen.

  • Reducing Agent: In extreme cases, adding a pinch of sodium dithionite (

    
    ) or sodium borohydride can suppress oxidation, though strict inert atmosphere is usually sufficient.
    
Q2: I have a persistent impurity that runs just below my product on TLC. What is it?

Diagnosis: Incomplete Alkylation (Mono-octyloxybenzene). Root Cause: The first alkylation deactivates the ring slightly less than the second, but steric hindrance increases. If the alkyl halide is the limiting reagent or the reaction time is too short, the mono-ether persists. Solution:

  • Increase Equivalents: Push octyl bromide to 2.5 eq.

  • Finkelstein Catalyst: Add 10 mol% Potassium Iodide (KI). This converts the alkyl bromide to the more reactive alkyl iodide in situ.

  • Purification: The mono-ether has a free phenol group. Wash the organic layer with 1M NaOH during workup. The mono-ether will deprotonate, become water-soluble, and be removed in the aqueous phase, leaving the pure bis-ether in the organic phase.

Q3: My product is an oil, but the literature says it should be a solid.

Diagnosis: Melting Point Depression via Impurity. Data: Pure this compound has a melting point of 40–43 °C [1].[1] Root Cause: Small amounts of octyl bromide or mono-ether will depress the melting point, keeping it liquid at room temperature. Solution:

  • Crystallization: Dissolve the crude oil in a minimum amount of hot ethanol or acetone. Cool slowly to 0°C (fridge) or -20°C. The bis-ether should crystallize out as white plates.

  • Vacuum: Ensure all excess octyl bromide (bp ~200°C) is removed under high vacuum (0.1 mbar) with gentle heating (60°C).

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Side Reactions

This diagram illustrates the desired double alkylation pathway versus the oxidative failure mode.

ReactionPathway Catechol Catechol (Start) MonoAnion Mono-Phenolate Anion Catechol->MonoAnion + Base Quinone o-Benzoquinone (Black Tar) Catechol->Quinone Oxidation (O2) MonoEther 1-Octyloxy-2-phenol (Mono-Ether) MonoAnion->MonoEther + Octyl-Br (SN2) MonoAnion->Quinone Oxidation DiAnion Mono-Ether Anion MonoEther->DiAnion + Base Product This compound (Target) DiAnion->Product + Octyl-Br (SN2)

Caption: Step-wise alkylation pathway. Note the red dashed lines indicating the oxidative side-reactions that cause darkening if


 is present.
Diagram 2: Troubleshooting Decision Tree

Use this flow to determine the corrective action based on your experimental observation.

Troubleshooting Start Observation Color Dark/Black Mixture Start->Color Yield Low Yield / Impure Start->Yield State Oily Product (Should be solid) Start->State Action1 Check Inert Gas (Degas Solvents) Color->Action1 CheckTLC Check TLC: Lower Spot Present? Yield->CheckTLC Action2 Recrystallize from Cold Ethanol State->Action2 YesSpot Mono-ether Present: Wash with 1M NaOH CheckTLC->YesSpot Yes NoSpot No Product: Check Base/Solvent (Switch to DMF) CheckTLC->NoSpot No

Caption: Diagnostic logic flow for common issues in catechol alkylation.

Detailed Experimental Protocol

Safety Warning: Octyl bromide is an irritant. Catechol is toxic and readily absorbed through skin. Wear nitrile gloves and work in a fume hood.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Cap with a rubber septum.

  • Inerting: Connect to a nitrogen line. Flame-dry the flask or purge with

    
     for 15 minutes.
    
  • Solvent Prep: Add DMF (50 mL) . Bubble

    
     through the liquid for 10 minutes to degas.
    
  • Reagent Addition:

    • Add Catechol (1.10 g, 10 mmol) .

    • Add

      
       (4.15 g, 30 mmol) .
      
    • Optional: Add KI (0.16 g, 1 mmol) to accelerate reaction.

    • Stir for 10 minutes at Room Temp (RT) under

      
      . The mixture may turn light green/grey (phenolate formation).
      
  • Alkylation: Syringe in 1-Bromooctane (4.15 mL, 24 mmol) dropwise.

  • Heating: Heat the mixture to 90 °C for 12–16 hours.

  • Workup:

    • Cool to RT. Pour mixture into Water (200 mL) .

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • CRITICAL STEP: Wash the combined organic layer with 1M NaOH (2 x 50 mL) to remove unreacted catechol and mono-ether.

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[2]
      
  • Purification:

    • The crude residue is likely an oil. Dissolve in hot Ethanol (~20 mL).

    • Cool to -20 °C overnight. Collect white crystals via filtration.

    • Expected Yield: 85–95%.

    • Physical Property Check: Melting Point 40–43 °C.[1]

References

  • ChemBK. (n.d.). Benzene, 1,2-dibromo-4,5-bis(octyloxy)- Properties (Melting Point Reference).[1][3][4] Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[5][6] Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (n.d.). General procedures for Catechol Alkylation. (Analogous protocols for dialkoxybenzenes). Retrieved January 28, 2026, from [Link]

Sources

Technical Support Guide: Impurity Analysis in 1,2-Bis(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for the analysis and purification of 1,2-Bis(octyloxy)benzene (also known as 1,2-dioctyloxybenzene or catechol dioctyl ether). It is designed for researchers encountering specific purity challenges in liquid crystal synthesis, electrolyte additive research, or organic electronic material development.

Executive Summary & Molecule Profile

This compound is a lipophilic dialkoxybenzene synthesized via the double nucleophilic substitution of catechol (1,2-benzenediol) with an octyl halide. Its purity is critical because even trace phenolic impurities can quench radical polymerization processes or disrupt the mesophase in liquid crystal applications.

  • Chemical Structure: A benzene ring substituted at the 1 and 2 positions with octyl ether chains.

  • Critical Quality Attribute (CQA): Absence of free phenolic hydroxyl groups (mono-alkylated intermediate).

Common Impurity Profile
Impurity TypeChemical IdentityOriginDetection Method
Impurity A 2-(Octyloxy)phenolIncomplete reaction (Mono-alkylation)HPLC (Early elution), IR (OH stretch)
Impurity B 1-Bromooctane / 1-ChlorooctaneExcess alkylating reagentGC-MS, H-NMR (Triplet ~3.4 ppm)
Impurity C 1,2-Benzoquinone derivativesOxidation of starting catecholVisual (Yellow/Brown color), UV-Vis
Impurity D C-Alkylated IsomersFriedel-Crafts side reaction (rare)H-NMR (Aromatic symmetry disruption)

Synthesis & Impurity Pathways (Visualized)

The following diagram illustrates the formation of the target molecule and the branching pathways that lead to common impurities.

ImpurityPathways Catechol Start: Catechol (1,2-Benzenediol) MonoEther Impurity A: 2-(Octyloxy)phenol (Mono-alkylated) Catechol->MonoEther Alkylation (Step 1) Quinone Impurity C: Oxidation Products (Quinones/Dimers) Catechol->Quinone Oxidation (Air/Base) Base Reagent: Base (K2CO3/NaOH) OctylHalide Reagent: 1-Bromooctane Target TARGET: This compound MonoEther->Target Alkylation (Step 2) SideProduct Impurity D: C-Alkylated Isomers MonoEther->SideProduct C-Alkylation (Trace)

Figure 1: Reaction pathway showing the stepwise alkylation of catechol. The "MonoEther" (Impurity A) is the most persistent contaminant due to steric hindrance during the second alkylation step.

Troubleshooting Guide (Q&A)

Category 1: Chromatographic Anomalies (HPLC/GC)

Q1: I see a persistent peak eluting just before the main product in Reverse Phase HPLC. What is it?

  • Diagnosis: This is almost certainly Impurity A (2-(octyloxy)phenol) .

  • Technical Explanation: The mono-alkylated intermediate retains a free phenolic hydroxyl group (-OH). This makes it significantly more polar than the fully alkylated target molecule, causing it to elute earlier on a C18 column.

  • Confirmation: Check the UV spectrum of that peak. Phenols often show a bathochromic shift in alkaline mobile phases. Alternatively, spike the sample with pure catechol; if the peak is even earlier, your unknown is the mono-ether.

  • Remediation: The presence of this peak indicates the reaction did not go to completion. You cannot easily remove this by simple recrystallization due to solubility similarities. You must wash the crude organic layer with 1M NaOH . The base will deprotonate the phenol, making it water-soluble (phenoxide), allowing it to be extracted into the aqueous phase.

Q2: My GC-MS shows a baseline drift and a broad peak appearing after the solvent but before the product.

  • Diagnosis: Residual 1-Bromooctane (Impurity B) .

  • Technical Explanation: Alkyl halides are volatile but have high boiling points (~201°C for 1-bromooctane). They often smear on standard columns if the temperature ramp is too fast.

  • Remediation: Dry under high vacuum (< 1 mbar) at 60°C for 4 hours. If it persists, recrystallize from cold ethanol.

Category 2: Physical & Spectroscopic Issues[2]

Q3: The product is a white solid, but my sample is turning yellow/brown upon storage.

  • Diagnosis: Oxidation of trace unreacted catechol or phenol impurities into quinones (Impurity C) .

  • Technical Explanation: Catechol derivatives are highly susceptible to oxidation, especially in the presence of residual base and air. Even ppm levels of benzoquinone derivatives are highly chromophoric (yellow/red).

  • Remediation: Perform a wash with a reducing agent (e.g., Sodium Bisulfite or Sodium Dithionite solution) during workup to reduce quinones back to phenols, then wash with NaOH to remove the phenols. Store the final product under Argon.

Q4: The H-NMR integration for the O-CH2 triplet (approx 4.0 ppm) is slightly lower than expected (e.g., 3.8H instead of 4.0H).

  • Diagnosis: Presence of Impurity D (C-alkylated side products) or solvent contamination.

  • Technical Explanation: If C-alkylation occurs (ring alkylation instead of oxygen), the protons on the alkyl chain adjacent to the ring appear at a different shift (~2.6 ppm). This reduces the integration at the ether region (4.0 ppm).

  • Check: Look for a triplet around 2.5–2.7 ppm. If absent, check for residual solvent peaks (e.g., Acetone at 2.17 ppm) that might be inflating other integrals, skewing the ratio.

Standardized Analytical Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Use this method for quantitative purity assessment.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 70% B to 100% B over 15 min; Hold 100% B for 10 min.
Flow Rate 1.0 mL/min
Detection UV at 275 nm (aromatic absorption)
Expected RT Mono-ether: ~6-8 min; Target Bis-ether: ~12-14 min
Protocol B: Purification via Recrystallization

Use this for removing trace halides and oligomers.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5 mL per gram).

  • Hot Filtration: If insoluble particles remain (inorganic salts like KBr), filter while hot.

  • Cooling: Allow to cool slowly to room temperature, then place in a freezer (-20°C) for 4 hours.

  • Collection: Filter the white crystals and wash with cold (-20°C) ethanol.

  • Drying: Vacuum dry at 40°C.

References

  • Synthesis of Dialkoxybenzenes

    • Methodology: Classical Williamson Ether Synthesis adapted for c
    • Source: "Synthesis of 1,2-diethoxybenzene from catechol..." ResearchGate.[1]

  • Impurity Characterization (Phenolic Intermediates)

    • Context: Analysis of phenolic impurities in alkoxybenzene synthesis.
    • Source: "Synthesis and Characterization of Bemotrizinol Impurities." UFMS.

  • HPLC Method Development for Aromatics

    • Context: Separation of benzene deriv
    • Source: "Separation of 1,2-Dimethoxybenzene on Newcrom R1 HPLC column." SIELC Technologies.

  • Physical Properties (Melting Point/Solubility)

    • Data: Melting point ranges for alkoxybenzene deriv
    • Source: "Chemical Properties of (pentyloxy)benzene." Cheméo.

Sources

Strategies to control the regioselectivity in dialkoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Dialkoxybenzene Synthesis Technical Support Center.

Current Status: Operational Role: Senior Application Scientist Subject: Controlling Regioselectivity in Dialkoxybenzene Synthesis

Introduction: The Regioselectivity Paradox

Synthesizing dialkoxybenzenes (e.g., resorcinol or hydroquinone ethers) presents a classic chemical paradox: the first alkoxy group activates the ring, making it susceptible to over-reaction (polysubstitution) or directing subsequent additions to thermodynamically favored but potentially undesired positions.

This guide moves beyond basic textbook definitions to provide field-proven strategies for forcing the regioselectivity you require. We categorize solutions by the electronic nature of your substrate.

Module 1: Decision Logic & Strategy Selection

Before selecting a reagent, you must diagnose your substrate's electronic and steric environment. Use the following logic flow to determine the correct protocol.

StrategySelection Start START: Define Substrate State Q1 Is the ring Electron-Deficient? (Contains NO2, CN, CF3?) Start->Q1 SNAr STRATEGY A: SNAr (Nucleophilic Aromatic Substitution) Q1->SNAr YES (Use F as LG) Q2 Does it have Halogens (Cl, Br, I)? Q1->Q2 NO PdCat STRATEGY B: Pd-Catalysis (Buchwald-Hartwig Etherification) Q2->PdCat YES (Site-Specific) Q3 Is there an existing Directing Group (OMe, CONR2)? Q2->Q3 NO DoM STRATEGY C: DoM (Directed Ortho Metalation) Q3->DoM YES (Ortho-Specific) Williamson STRATEGY D: Classical Alkylation (Williamson Ether Synthesis) Q3->Williamson NO (OH Precursor)

Figure 1: Strategic Decision Tree for Regioselective Dialkoxylation. Select your method based on ring electronics and pre-existing functional groups.

Module 2: Transition Metal Catalysis (Buchwald-Hartwig)

User Question: "I am trying to couple a secondary alcohol to 3-bromoanisole, but I see significant hydrodehalogenation (reduction) and very low yields. How do I fix this?"

Technical Insight: The failure in C-O coupling is often due to


-hydride elimination from the alcohol or competitive binding of the alcohol to the metal center. For dialkoxybenzene synthesis, the choice of ligand is the single most critical variable. You must use bulky, electron-rich phosphine ligands that facilitate reductive elimination of the ether product.
Protocol: Pd-Catalyzed C-O Coupling

Self-Validating Step: If the reaction mixture turns black (Pd precipitation) within 10 minutes, your ligand is not protecting the metal center adequately.

  • Catalyst Loading: Use

    
     (1.0–2.0 mol %) or 
    
    
    
    .
  • Ligand Selection:

    • Primary Alcohols: Use BrettPhos or RockPhos .

    • Secondary Alcohols: RockPhos is strictly required to prevent

      
       elimination.
      
    • Phenols: tBuXPhos provides the best turnover.

  • Base:

    
     (1.5 equiv). The "Cesium Effect" is real; the larger cation radius improves solubility in toluene.
    
  • Temperature: 90°C is standard.

Ligand Performance Matrix

LigandSubstrate ScopeKey Mechanism FeaturePrimary Risk
RockPhos

& Steric hindered alcohols
Promotes reductive elimination via bulkHigh cost; Air sensitive
tBuBrettPhos General purposeHigh activity at lower tempsDealkylation of product
tBuXPhos Phenols (Diaryl ethers)Excellent stabilityPoor with aliphatic alcohols

Module 3: Directed Ortho Metalation (DoM)

User Question: "I need to place an ethoxy group exactly ortho to an existing methoxy group. Electrophilic substitution keeps giving me para products. How do I force ortho-selectivity?"

Technical Insight: Electrophilic Aromatic Substitution (EAS) is governed by electronics (resonance), which often favors para. To force ortho, you must switch mechanisms to Directed Ortho Metalation (DoM) . This relies on the coordination of a lithium base (n-BuLi) to a heteroatom (Directing Metalation Group, DMG), creating a "Complex Induced Proximity Effect" (CIPE) that deprotonates the nearest proton.

Mechanism Visualization: The DoM Cycle

DoM_Mechanism Substrate Anisole (Substrate) Complex Pre-Lithiation Complex (CIPE) Substrate->Complex + n-BuLi/TMEDA (-78°C) Lithiated Ortho-Lithio Species Complex->Lithiated Deprotonation (Kinetic Control) Product 1,2-Dialkoxy Benzene Lithiated->Product + Electrophile (e.g., Et-I) Product->Substrate Cycle Ends

Figure 2: The Directed Ortho Metalation (DoM) cycle. The coordination of Lithium to the Oxygen atom forces deprotonation at the ortho position.

Troubleshooting the DoM Protocol
  • Issue: Low conversion or "wet" quench.

  • Root Cause: Aggregation of n-BuLi.[1]

  • Solution: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 equiv).[2] TMEDA breaks up n-BuLi hexamers into reactive monomers/dimers.

  • Temperature Rule: Maintain -78°C strictly. Above -40°C, the lithiated species may isomerize to the thermodynamic product or undergo benzyne formation (scrambling regioselectivity).

Module 4: Classical Alkylation (Williamson Ether Synthesis)

User Question: "When alkylating resorcinol (1,3-dihydroxybenzene), I get a mixture of mono- and di-alkylated products. How do I stop at the mono-alkoxy stage?"

Technical Insight: The


 of the first phenol (approx. 9.3) and the second phenol (approx. 11.0) are close, but the mono-alkylated product is less acidic and slightly more electron-rich, making it a better nucleophile than the starting material—a recipe for over-alkylation.
Control Strategy: The Statistical & Solubility Approach
  • Stoichiometry: Use a deficiency of the alkyl halide (0.8 equiv relative to diol).

  • Base Choice: Use a mild base like

    
     in acetone (heterogeneous conditions).
    
    • Why? The dianion of resorcinol is insoluble in acetone/

      
      . The mono-anion is slightly soluble. By keeping the concentration of the reactive dianion near zero, you statistically favor mono-alkylation.
      
  • Solvent Switch:

    • For Mono-alkylation: Acetone or Acetonitrile (Aprotic, polar, heterogeneous base).

    • For Di-alkylation: DMF or DMSO (dissolves everything, promotes rapid

      
      ).
      

References

  • Buchwald, S. L., et al. "Ligand Effects in Pd-Catalyzed C-O Bond Formation." Journal of the American Chemical Society, 2001.

  • Snieckus, V. "Directed Ortho Metalation.[2] Tertiary Amides and O-Carbamates as Directing Groups."[3] Chemical Reviews, 1990.[2]

  • Maitland, J. "Mechanism of the Williamson Ether Synthesis." Organic Reactions, 2011.[4]

  • Hartwig, J. F. "Evolution of C-H Bond Functionalization." Nature, 2008.

For further assistance, please contact the Applications Engineering team with your specific NMR spectra attached.

Sources

Validation & Comparative

Comparing the properties of 1,2-Bis(octyloxy)benzene with its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Bis(octyloxy)benzene (also known as o-dioctyloxybenzene or veratrole dioctyl ether) is a dialkoxybenzene derivative primarily used as a synthesis intermediate and a functional unit in supramolecular chemistry.[1][2][3] Its properties contrast sharply with its structural isomer, 1,4-bis(octyloxy)benzene (p-dioctyloxybenzene), particularly in phase behavior and electronic utility.[1][2]

While the 1,4-isomer is a standard building block for liquid crystals and redox shuttles due to its high symmetry and crystallinity, the 1,2-isomer is characterized by a "kinked" geometry, resulting in a significantly lower melting point and unique solubility profiles.[1][2] This guide analyzes these differences to aid researchers in material selection.

Structural & Physical Property Comparison

The core difference between these isomers lies in the substitution pattern on the benzene ring, which dictates molecular symmetry, dipole moment, and crystal packing efficiency.

Table 1: Physicochemical Specifications
PropertyThis compound1,4-Bis(octyloxy)benzene
Structure Type Ortho-substituted (Catechol derivative)Para-substituted (Hydroquinone derivative)
Molecular Formula C₂₂H₃₈O₂C₂₂H₃₈O₂
Molecular Weight 334.54 g/mol 334.54 g/mol
Physical State (RT) Colorless Oil or Low-Melting SolidWhite Crystalline Solid
Melting Point 24 – 26 °C [1]56 – 57 °C [2]
Symmetry Point Group C₂v (approximate)D₂h (approximate)
Dipole Moment High (Vectors add)Zero (Vectors cancel)
Solubility High in non-polar organic solvents (Hexane, DCM)Good in warm organic solvents; may crystallize out at RT
Analysis of Phase Behavior[1][2][3]
  • Packing Efficiency: The 1,4-isomer possesses a linear, rod-like geometry allowing for efficient π-π stacking and interdigitation of the octyl chains.[1][2][3] This results in a higher lattice energy and a melting point of ~56°C.

  • Steric Hindrance: The 1,2-isomer suffers from steric repulsion between the adjacent alkoxy chains.[1][2][3] To minimize energy, the chains often twist out of the aromatic plane, disrupting planar packing. This "kink" lowers the melting point to near room temperature (~25°C), making it an oil in many lab conditions.

Electronic & Optical Properties[2][4]

HOMO/LUMO Characteristics

Both isomers are electron-rich due to the donating effect (+M) of the two alkoxy groups.[1][2][3] However, the topology of substitution affects their utility in organic electronics.

  • 1,4-Bis(octyloxy)benzene:

    • Application: Widely used as a donor unit in conjugated polymers (e.g., PPV derivatives) and redox shuttles for lithium-ion batteries [3].[1][2][3]

    • Mechanism: The para-substitution allows for "through-conjugation" along the long axis of the molecule, essential for charge transport in conductive polymers.[1][2][3]

    • Redox Stability: Forms a stable radical cation, making it ideal for overcharge protection additives (redox shuttles).

  • This compound:

    • Application: Used as a capping agent or in triphenylene-based discotic liquid crystals.[1][2][3]

    • Mechanism: The ortho-substitution breaks linear conjugation.[1][2][3] It is less effective for linear charge transport but useful for inducing solubility or specific steric shapes in supramolecular assemblies.

Visualization: Structure-Property Logic

PropertyLogic Sub_Ortho 1,2-Substitution (Ortho) Steric Steric Repulsion (Twisted Chains) Sub_Ortho->Steric Sub_Para 1,4-Substitution (Para) Linear Linear Symmetry (Rod-like) Sub_Para->Linear Packing_Poor Inefficient Packing (Low Lattice Energy) Steric->Packing_Poor Packing_Good Efficient Stacking (High Lattice Energy) Linear->Packing_Good MP_Low Low MP (~25°C) Liquid/Oil Packing_Poor->MP_Low MP_High High MP (~56°C) Crystalline Solid Packing_Good->MP_High

Caption: Logical flow illustrating how substitution patterns dictate the phase behavior of bis(octyloxy)benzene isomers.

Experimental Protocols

Synthesis: Williamson Etherification

The standard synthesis for both isomers involves the alkylation of the corresponding dihydroxybenzene (catechol or hydroquinone) with 1-bromooctane.[1][2][3]

Reaction Scheme: Ar(OH)₂ + 2 R-Br + Base → Ar(OR)₂ + 2 M-Br[1][2][3]

Protocol A: Synthesis of this compound

Use this protocol for the ortho-isomer. Note that catechol oxidation is a side reaction risk; use inert atmosphere.[1][3]

  • Reagents:

    • Catechol (1.1 g, 10 mmol)

    • 1-Bromooctane (4.8 g, 25 mmol) [Excess to ensure bis-alkylation][1][2][3]

    • Potassium Carbonate (K₂CO₃) (4.1 g, 30 mmol)

    • Solvent: Acetone (50 mL) or DMF (for faster rates)

  • Procedure:

    • Step 1: Dissolve catechol in solvent under Nitrogen atmosphere.

    • Step 2: Add K₂CO₃ and stir for 15 minutes to form the phenoxide.

    • Step 3: Add 1-bromooctane dropwise.

    • Step 4: Reflux at 65°C (Acetone) or heat to 80°C (DMF) for 24–48 hours.

    • Step 5: Cool to Room Temperature (RT). Add water (200 mL).

    • Step 6: Extract with Ethyl Acetate (3 × 50 mL). Wash combined organics with brine.

    • Step 7: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Column chromatography (Silica gel; Eluent: Petroleum ether/Ethyl acetate 10:1).

    • Yield: ~78% as a colorless oil [1].

Protocol B: Synthesis of 1,4-Bis(octyloxy)benzene

Use this protocol for the para-isomer. Hydroquinone is less prone to oxidation than catechol but still requires care.[3]

  • Reagents:

    • Hydroquinone (5.5 g, 50 mmol)

    • 1-Bromooctane (20 mL, ~115 mmol)[1][2][3]

    • Potassium Hydroxide (KOH) (8.6 g)[1][4]

    • Solvent: DMSO (50 mL) or Ethanol (reflux)

  • Procedure:

    • Step 1: Dissolve KOH in solvent (degassed DMSO preferred for high yield).

    • Step 2: Add hydroquinone and stir under Argon/Nitrogen.

    • Step 3: Add 1-bromooctane.

    • Step 4: Heat to 80°C for 48 hours. The mixture may become heterogeneous as product forms.

    • Step 5: Pour into excess water (500 mL). The product will precipitate.

    • Step 6: Filter the precipitate. Wash extensively with water and cold methanol.

  • Purification:

    • Recrystallization from Ethanol or Methanol.

    • Yield: ~70–90% as a white crystalline solid (MP: 56–57°C) [2].[5]

Visualization: Synthetic Workflow

Synthesis Start Starting Material (Catechol or Hydroquinone) Reaction Reflux (24-48h) Solvent: Acetone or DMSO Start->Reaction Reagents Reagents: 1-Bromooctane + K2CO3/KOH Reagents->Reaction Workup Workup: Pour into H2O -> Extract/Filter Reaction->Workup Ortho_Res 1,2-Isomer Result: Oil/Low Melt Solid Purify: Column Chrom. Workup->Ortho_Res If Catechol used Para_Res 1,4-Isomer Result: White Precipitate Purify: Recrystallization Workup->Para_Res If Hydroquinone used

Caption: Comparative synthetic workflow for 1,2- and 1,4-bis(octyloxy)benzene.

Applications & Selection Guide

When to use this compound:
  • Solubility Enhancement: If your target molecule is too crystalline or insoluble, incorporating the 1,2-dialkoxy motif disrupts packing, increasing solubility in organic solvents.[1][2]

  • Metal Coordination: The ortho-oxygen atoms can act as a weak bidentate ligand site, unlike the para-isomer.[1][2][3]

  • Triphenylene Synthesis: It is the direct precursor for synthesizing discotic liquid crystals (e.g., hexakis(octyloxy)triphenylene) via oxidative trimerization [1].

When to use 1,4-Bis(octyloxy)benzene:
  • Liquid Crystals: The rod-like shape promotes mesophase formation.[1][2][3] It is a standard core for calamitic liquid crystals.

  • Redox Shuttles: Used in lithium-ion batteries to provide overcharge protection.[1][2][3] The 1,4-isomer forms a stable, reversible radical cation at ~3.9-4.0 V vs Li/Li+ [3].[1][2][3]

  • Polymer Synthesis: The primary choice for MEH-PPV type polymers where linear conjugation is required.[1][2][3]

References

  • Zhao, B., et al. (2012). "Synthesis of triphenylene discotic liquid crystals." Chemical Communications, 48, Supporting Information (Synthesis of Compound 3). Link

  • Star, A., Stoddart, J. F., et al. (2001). "Preparation and Properties of Polymer-Wrapped Single-Walled Carbon Nanotubes." Angewandte Chemie International Edition, Supporting Information (Synthesis of Compound 1). Link

  • Zhang, L., et al. (2010). "Redox shuttle additives for lithium-ion batteries." Energy & Environmental Science, 3, Argonne National Lab Reports. Link

Sources

Validating the Purity of Synthesized 1,2-Bis(octyloxy)benzene via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Precision Analytics

Executive Summary: The Analytical Challenge

1,2-Bis(octyloxy)benzene (CAS: 16674-06-3) is a critical intermediate in the synthesis of functional organic materials, including liquid crystals and conductive polymers. Its synthesis typically involves the double alkylation of catechol (1,2-dihydroxybenzene) with octyl bromide or octyl chloride.

The Challenge: The synthesis creates a unique purification problem. The reaction mixture often contains:

  • Highly Polar Starting Material: Catechol (unreacted).

  • Semi-Polar Intermediate: 2-(Octyloxy)phenol (mono-alkylated).

  • Highly Lipophilic Product: this compound (di-alkylated).

  • Aliphatic Impurities: Octyl halides (UV-inactive or low response).

While Gas Chromatography (GC) is often the default for ethers, it struggles with the simultaneous quantification of the highly polar catechol (which causes peak tailing or requires derivatization) and the high-boiling bis-ether. High-Performance Liquid Chromatography (HPLC) offers a superior, non-destructive alternative that captures the full polarity spectrum in a single run.

This guide provides a validated, self-checking HPLC protocol and compares its performance against industry-standard alternatives.

Strategic Comparison: HPLC vs. Alternatives

To validate the superiority of the HPLC method, we compare it against GC-FID (Flame Ionization Detection) and 1H-NMR (Nuclear Magnetic Resonance).

Table 1: Comparative Performance Matrix
FeatureRP-HPLC (Proposed) GC-FID 1H-NMR
Primary Mechanism Polarity/Hydrophobicity PartitioningVolatility & Boiling PointMagnetic Nuclei Environment
Catechol Detection Excellent. Elutes early as a sharp peak.Poor. Requires derivatization (silylation) to avoid tailing/adsorption.Good , but overlaps with solvent signals often occur.
Mono- vs. Di-ether Resolution High. Distinct retention times due to significant hydrophobicity difference.Good , but high temperatures (>250°C) required for the bis-ether.Moderate. Chemical shift differences can be subtle for trace quantification.
Sensitivity (LOD) High (UV @ 275 nm). < 0.05% impurity detection.High. < 0.05% impurity detection.Low. Typically > 1% impurity detection (limit of integration).
Sample Prep Simple dilution (Acetonitrile).Dilution (DCM/Hexane). Potential derivatization steps.Deuterated solvents required.
Suitability Gold Standard for Purity Validation. Good for final product, poor for reaction monitoring.Best for structural confirmation, not purity.

Core Directive: The Self-Validating HPLC Protocol

This protocol is designed with internal causality : every step addresses a specific physicochemical property of the analytes to prevent common failure modes like co-elution or carryover.

Reagents and Equipment
  • Instrument: HPLC system with a binary gradient pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecyl) end-capped column.

    • Recommendation: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

    • Why: The "end-capping" reduces silanol activity, preventing the phenolic intermediate from tailing.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    ).
    
    • Why: Acidification suppresses the ionization of the phenolic -OH (pKa ~10) on the mono-impurity, ensuring it interacts consistently with the hydrophobic stationary phase.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Why: High elution strength is required to elute the double-octyl chain product.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C (Controlled to ensure reproducibility of retention times).

  • Detection: UV at 275 nm.

    • Rationale: The veratrole (1,2-dimethoxybenzene) core has a characteristic absorption maximum near 275-280 nm.

  • Injection Volume: 10 µL.

The "Polarity Ramp" Gradient Program

This gradient is engineered to separate the three distinct polarity classes.

Time (min)% Mobile Phase B (ACN)Event / Causality
0.0 - 2.0 50%Isocratic Hold: Retains polar Catechol slightly to separate it from the void volume (

).
2.0 - 15.0 50%

100%
Linear Ramp: Elutes the Mono-octyl ether (intermediate polarity) followed by the Bis-octyl ether (high lipophilicity).
15.0 - 20.0 100%Wash: Ensures the highly non-polar Bis-ether and any oligomers are fully eluted. Critical for preventing carryover.
20.0 - 20.1 100%

50%
Re-equilibration: Returns to initial conditions.
20.1 - 25.0 50%Equilibration: Stabilizes the column pressure before the next injection.

Validation Logic & Data Interpretation

To ensure scientific integrity, the method must be validated against specific criteria.

System Suitability Testing (SST)

Before running samples, inject a "System Suitability Standard" containing a mix of Catechol, Mono-ether, and Bis-ether.

  • Resolution (

    
    ):  Must be 
    
    
    
    between the Mono-ether and Bis-ether peaks.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the Catechol peak.
    • Failure Mode: If Catechol tails, the column end-capping may be degraded, or the mobile phase pH is too high.

Interpreting the Chromatogram
  • Retention Time ~ 2.5 min: Catechol (Starting Material).

  • Retention Time ~ 8-10 min: 2-(Octyloxy)phenol (Mono-impurity).

  • Retention Time ~ 14-16 min: this compound (Target Product).

Note: The octyl bromide reagent has weak UV absorbance at 275 nm and may not appear or will appear as a baseline disturbance. If quantification of alkyl halide is required, use Refractive Index (RI) detection or GC.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, including decision gates for impurity identification.

HPLC_Validation_Workflow Start Start: Crude Synthesis Product SamplePrep Sample Prep: Dissolve in 100% ACN Filter (0.45 µm PTFE) Start->SamplePrep HPLC_Inj HPLC Injection (C18, Gradient 50-100% B) SamplePrep->HPLC_Inj Decision_Peaks Analyze Chromatogram @ 275 nm HPLC_Inj->Decision_Peaks Peak_Early Peak @ ~2.5 min (Polar) Decision_Peaks->Peak_Early Early Elution Peak_Mid Peak @ ~9.0 min (Semi-Polar) Decision_Peaks->Peak_Mid Mid Elution Peak_Late Peak @ ~15.0 min (Non-Polar) Decision_Peaks->Peak_Late Late Elution ID_Catechol ID: Unreacted Catechol Action: Recrystallize (Water/EtOH) Peak_Early->ID_Catechol ID_Mono ID: Mono-octyl Ether Action: KOH Wash / Column Chrom. Peak_Mid->ID_Mono ID_Product ID: this compound Target Product Peak_Late->ID_Product Calc_Purity Calculate % Area Normalization ID_Catechol->Calc_Purity ID_Mono->Calc_Purity ID_Product->Calc_Purity Final_Report Generate Certificate of Analysis Calc_Purity->Final_Report

Figure 1: Decision logic for impurity identification based on retention time and polarity.

Experimental Causality & Troubleshooting

Why do we use PTFE filters? The target molecule has two long octyl chains, making it highly lipophilic. Standard Nylon filters may adsorb the product, leading to artificially low assay values. Always use PTFE or Regenerated Cellulose (RC) filters.

Why does the baseline drift upward? At 275 nm, Acetonitrile does not absorb, but if lower quality grade solvents are used, impurities in the mobile phase can cause a "gradient ghost peak" or baseline drift as the %B increases. Use HPLC Gradient Grade Acetonitrile.

Why is the "Wash" step mandatory? Lipophilic compounds like bis(octyloxy)benzene have a high affinity for C18. If the run is stopped immediately after the main peak, the compound may not fully elute, eluting instead in the next injection as a broad, mysterious blob (carryover). The 5-minute hold at 100% B guarantees column regeneration.

References

  • Phenomenex. (2025).[2][3] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Analytical Methods for Determining Benzene in Biological Samples. (Reference for benzene derivative detection limits). Retrieved from [Link]

Sources

A comparative study of different synthetic routes to 1,2-Bis(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Bis(octyloxy)benzene (Veratrole dioctyl ether) is a critical intermediate in the synthesis of discotic liquid crystals, supramolecular triphenylenes, and functional organic electronic materials. Its synthesis primarily revolves around the double alkylation of catechol (1,2-dihydroxybenzene).

This guide objectively compares four distinct synthetic routes, ranging from classical Williamson ether synthesis to green, phase-transfer catalyzed methods. While the classical acetone-reflux method is widely taught, our analysis suggests that Phase-Transfer Catalysis (PTC) and Polar Aprotic Solvent (DMF) routes offer superior yields (>90%) and scalability for industrial applications compared to Mitsunobu or solvent-free variations.

Comparative Route Analysis

The following analysis evaluates four methodologies based on yield, reaction time, atom economy, and scalability.

Route A: Classical Williamson Ether Synthesis (Acetone/Reflux)
  • Mechanism: SN2 Nucleophilic Substitution.

  • Reagents: Catechol, 1-Bromooctane, Potassium Carbonate (

    
    ), Acetone.
    
  • Pros: Mild conditions, cheap reagents, easy solvent removal.

  • Cons: Slow kinetics (24–48 hours) due to the low boiling point of acetone (

    
    ); often requires large excess of alkyl halide.
    
Route B: High-Temperature Polar Aprotic Method (DMF)
  • Mechanism: SN2 Nucleophilic Substitution (Enhanced).

  • Reagents: Catechol, 1-Bromooctane,

    
    , DMF (N,N-Dimethylformamide).
    
  • Pros: Rapid reaction (4–8 hours) due to solvent polarity and higher temperature (

    
    ); excellent yields (>92%).
    
  • Cons: DMF removal is energy-intensive (high BP); aqueous workup is required to remove DMF, generating wastewater.

Route C: Phase Transfer Catalysis (PTC) – Recommended for Scale-up
  • Mechanism: Interfacial SN2 Substitution.

  • Reagents: Catechol, 1-Bromooctane, NaOH (aq), Toluene, Tetrabutylammonium Bromide (TBAB).

  • Pros: Uses inexpensive inorganic bases (NaOH); water/toluene separation is simple; high reaction rates; "Green" potential.

  • Cons: Requires optimization of stirring rate and catalyst load.

Route D: Mitsunobu Reaction
  • Mechanism: Dehydrative Coupling.

  • Reagents: Catechol, 1-Octanol, Triphenylphosphine (

    
    ), DIAD/DEAD.
    
  • Pros: Uses alcohols instead of halides; very mild conditions (0–25°C).

  • Cons: Poor atom economy (formation of

    
     and hydrazine byproducts); reagents are expensive; purification is difficult (chromatography often required).
    

Performance Data Comparison

MetricRoute A: Acetone RefluxRoute B: DMF MethodRoute C: PTC (Toluene/H2O)Route D: Mitsunobu
Yield (%) 75 – 82%92 – 96% 88 – 94%65 – 75%
Reaction Time 24 – 48 h4 – 8 h6 – 12 h12 – 24 h
Atom Economy ModerateModerateHighVery Low
Purification CrystallizationExtraction + WashPhase SeparationColumn Chromatography
Scalability MediumHighVery High Low
Green Score Medium (Volatile solvent)Low (DMF toxicity)High (Aqueous base)Low (Phosphine waste)

Decision Logic & Pathway Visualization

The following diagram illustrates the decision-making process for selecting the optimal route based on laboratory constraints and scale.

SynthesisRoutes Start Target: this compound Scale Determine Scale & Constraints Start->Scale RouteA Route A: Acetone/K2CO3 (Low Cost, Slow) Scale->RouteA Academic Lab No fume hood constraints RouteB Route B: DMF/K2CO3 (High Yield, Fast) Scale->RouteB High Throughput Need pure product fast RouteC Route C: PTC/Toluene (Scalable, Green) Scale->RouteC Industrial Scale >100g Batch RouteD Route D: Mitsunobu (Mild, Low Yield) Scale->RouteD Halide Sensitive Using complex alcohols OutA Yield: ~80% Time: 48h RouteA->OutA OutB Yield: ~95% Time: 6h RouteB->OutB OutC Yield: ~90% Time: 10h RouteC->OutC OutD Yield: ~70% High Waste RouteD->OutD

Caption: Decision matrix for selecting the synthetic route based on scale and constraints.

Detailed Experimental Protocols

Protocol 1: High-Yield Polar Aprotic Method (Recommended for Lab Scale)

Objective: Synthesis of 5g of this compound with >95% purity.

Reagents:

  • Catechol (1,2-dihydroxybenzene): 1.10 g (10 mmol)

  • 1-Bromooctane: 4.25 g (22 mmol, 2.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous: 4.14 g (30 mmol, 3.0 eq)
    
  • DMF (Anhydrous): 20 mL

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Dissolution: Add catechol (1.10 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
     (4.14 g) in one portion. The mixture may turn slightly colored due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add 1-Bromooctane (4.25 g) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 6 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1). The starting material (Rf ~0.[1]2) should disappear, and the product (Rf ~0.8) should appear.

  • Workup: Cool to RT. Pour the mixture into 100 mL of ice-water. Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with water (

    
     mL) and brine (
    
    
    
    mL) to remove DMF. Dry over anhydrous
    
    
    .
  • Purification: Concentrate under reduced pressure. If necessary, recrystallize from cold ethanol or methanol.

  • Expected Yield: ~3.1 g (93%) as a white crystalline solid (MP: 30–32°C).

Protocol 2: Green Phase-Transfer Catalysis (Recommended for Scale-Up)

Objective: Scalable synthesis minimizing organic solvent waste.

Reagents:

  • Catechol: 11.0 g (100 mmol)

  • 1-Bromooctane: 42.5 g (220 mmol)

  • Tetrabutylammonium Bromide (TBAB): 1.6 g (5 mol%)

  • Toluene: 100 mL

  • NaOH (50% aq. solution): 40 mL

Procedure:

  • Biphasic Setup: In a 500 mL flask, combine catechol, toluene, and 1-bromooctane.

  • Catalyst Addition: Add TBAB and the 50% NaOH solution.

  • Reaction: Heat to 90°C with vigorous mechanical stirring (critical for PTC). Reflux for 8–10 hours.

  • Separation: Cool to RT. Separate the organic (top) layer.

  • Wash: Wash the organic layer with water (

    
     mL) until neutral pH.
    
  • Isolation: Evaporate toluene. The product often solidifies upon cooling. Recrystallize from ethanol if high purity is required.

Mechanistic Insight

The reaction proceeds via a double SN2 (Substitution Nucleophilic Bimolecular) mechanism.

  • First Alkylation: The base deprotonates one hydroxyl group of the catechol, forming a mono-phenoxide anion. This nucleophile attacks the electrophilic carbon of 1-bromooctane, displacing bromide.

  • Second Alkylation: The second hydroxyl group is deprotonated. The inductive effect of the newly formed alkoxy group makes the second oxygen slightly less nucleophilic, but the reaction proceeds readily at elevated temperatures.

  • Side Reactions:

    • Oxidation: Catechol is prone to oxidation to o-quinone under basic conditions if oxygen is present. Nitrogen purging is essential.

    • Elimination: At very high temperatures (>120°C), 1-bromooctane can undergo E2 elimination to form 1-octene.

Mechanism Catechol Catechol (1,2-OH) Mono Mono-Phenoxide Intermediate Catechol->Mono Deprotonation Base Base (CO3-- / OH-) Base->Mono MonoEther Mono-Ether (1-Octyloxy-2-hydroxy) Mono->MonoEther SN2 Attack RBr R-Br (Octyl Bromide) RBr->MonoEther DiEther Product This compound MonoEther->DiEther Repeat SN2

Caption: Stepwise SN2 mechanism for the dialkylation of catechol.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Recent Literature. Retrieved from

  • MDPI Molecules. (2023). Synthesis of Bis(1,2,3-triazolyl)alkanes in Superbasic and Solvent-Free Conditions. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: this compound (CAS 4956-41-6).[2] Retrieved from

Sources

Cross-validation of experimental data for 1,2-Bis(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Kink" Advantage

1,2-Bis(octyloxy)benzene (CAS: 4956-41-6), often referred to as Ortho-Octyl, represents a critical structural scaffold in supramolecular chemistry and electrochemical energy storage. Unlike its linear regioisomer 1,4-bis(octyloxy)benzene , which acts as a rigid mesogen in liquid crystals, the 1,2-isomer introduces a 60° structural "kink."

This guide validates the utility of this compound not merely as a chemical intermediate, but as a functional disruptor that enhances solubility in non-polar organic electrolytes and prevents unwanted crystallization in redox shuttle applications.

Structural & Physical Cross-Validation

The primary validation of this compound lies in its comparison with its regioisomers. The position of the octyloxy chains dictates the physical state and electronic environment.

Table 1: Comparative Physicochemical Profile
FeatureThis compound (Ortho)1,4-Bis(octyloxy)benzene (Para)Validation Insight
Molecular Symmetry

(Angular)

(Linear)
Ortho-substitution breaks stacking symmetry, reducing crystallinity.
Physical State (25°C) Liquid / Low-Melting Solid (< 30°C)Crystalline Solid (MP ~54-56°C)Key Differentiator: The 1,2-isomer is preferred for liquid electrolyte formulations.
Solubility (Hexane) Miscible (High)Moderate (Temperature Dependent)Long alkyl chains + Ortho kink = Superior lipophilicity.
Redox Potential Higher vs. Li/Li⁺Lower vs. Li/Li⁺Ortho-alkoxy groups inductively stabilize the cation radical less effectively than Para.
NMR Signal (Aromatic) AA'BB' multiplet (complex)Singlet (4H equivalent)QC Check: A singlet in the aromatic region indicates 1,4-isomer contamination.
Mechanism: The "Ortho-Kink" Effect

In materials science, the 1,2-substitution pattern prevents the efficient


-

stacking observed in the 1,4-isomer.
  • For Liquid Crystals: The 1,2-isomer is often used to lower phase transition temperatures or induce twists in helical superstructures.

  • For Batteries: As a redox shuttle, the liquid state allows for higher concentration doping in carbonate electrolytes without precipitation at low temperatures.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, we utilize a Self-Validating Synthesis Protocol . This workflow includes "Checkpoints" where the researcher must verify data before proceeding.

Protocol A: Regioselective Synthesis via Williamson Etherification

Objective: Synthesize this compound from catechol with >95% yield and <1% mono-alkylated impurity.

Reagents:

  • Catechol (1,2-dihydroxybenzene) [1.0 eq]

  • 1-Bromooctane [2.5 eq] (Excess ensures complete dialkylation)

  • Potassium Carbonate (

    
    ) [3.0 eq]
    
  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous)
    

Step-by-Step Workflow:

  • Activation (Checkpoint 1):

    • Dissolve catechol in acetonitrile under

      
       atmosphere.
      
    • Add

      
       and stir at 60°C for 30 mins.
      
    • Visual Check: The solution should darken slightly (oxidation of phenolate), confirming deprotonation.

  • Alkylation:

    • Add 1-bromooctane dropwise over 20 minutes.

    • Reflux at 80°C for 12–16 hours.

    • TLC Check: Eluent Hexane:Ethyl Acetate (9:1). Catechol (

      
      ) should disappear. Mono-octyl intermediate (
      
      
      
      ) should be faint. Product (
      
      
      ) should dominate.
  • Workup & Purification (Checkpoint 2):

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate solvent. Dissolve residue in Hexane.

    • Validation Step: Wash hexane layer with 10% NaOH .

    • Why? NaOH removes unreacted catechol and the mono-octyl phenol (acidic protons). The bis-octyl product (neutral) remains in hexane. This guarantees removal of H-bonding impurities.

  • Final Isolation:

    • Dry over

      
      , filter, and concentrate.
      
    • Result: Colorless to pale yellow oil.

Visualization: Synthesis & Validation Workflow

SynthesisWorkflow Start Start: Catechol + K2CO3 Reaction Reflux with Octyl Bromide (16h, 80°C) Start->Reaction TLC Checkpoint 1: TLC Analysis (Hex:EtOAc 9:1) Reaction->TLC Decision Is Mono-alkylated spot visible? TLC->Decision Continue Continue Reflux Decision->Continue Yes (Incomplete) Workup Workup: Dissolve in Hexane Wash with 10% NaOH Decision->Workup No (Complete) Continue->Reaction Final Pure this compound (Neutral Oil) Workup->Final Removes Phenolic Impurities

Caption: Self-validating synthesis workflow ensuring removal of mono-alkylated phenolic impurities via base wash.

Functional Validation: Electrochemical Stability

For researchers in energy storage, the electrochemical window is the critical metric.

Experiment: Cyclic Voltammetry (CV) Setup: 3-electrode cell (Pt working, Pt counter, Ag/Ag+ reference). Electrolyte: 0.1 M


 in Acetonitrile.

Expected Results:

  • Oxidation Potential (

    
    ):  ~3.8 V vs 
    
    
    
    .
  • Reversibility: The 1,2-isomer typically shows less reversible redox behavior compared to the 1,4-isomer due to the instability of the ortho-cation radical, which is prone to coupling reactions.

  • Validation Criteria: If the CV shows a rapid decay in peak current over 10 cycles, the compound is behaving correctly as a sacrificial additive or requires structural modification (e.g., tert-butyl groups) for stability.

References

  • BenchChem. (2025). Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide.

  • National Institutes of Health (NIH). (2025). This compound - PubChem Compound Summary. PubChem.[1][2][3]

  • Stenutz, R. (2025). Data for this compound. Stenutz.eu.

  • Sigma-Aldrich. (2025). Liquid Crystal Materials and Mesogens.

  • Zhang, L., et al. (2011).[4] Novel redox shuttle additive for high-voltage cathode materials. Energy & Environmental Science.

Sources

Analysis of 1,2-Bis(octyloxy)benzene's thermal properties by DSC and TGA

Author: BenchChem Technical Support Team. Date: February 2026

Characterization via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Executive Summary

1,2-Bis(octyloxy)benzene (CAS: 4956-41-6), also known as Catechol Dioctyl Ether, is a critical organic intermediate used primarily in the synthesis of discotic liquid crystals (e.g., triphenylene derivatives) and conjugated polymers for optoelectronics.

Unlike its para-substituted isomer (1,4-bis(octyloxy)benzene), the 1,2-isomer exhibits a significantly lower melting point (~25°C ), often appearing as a low-melting solid or viscous liquid at room temperature. This guide provides a technical analysis of its thermal behavior, contrasting it with structural isomers to aid researchers in material selection and processing.

Chemical Profile & Structure

PropertySpecification
IUPAC Name This compound
Common Name Veratrole dioctyl ether; Catechol dioctyl ether
CAS Number 4956-41-6
Molecular Formula C₂₂H₃₈O₂
Molecular Weight 334.54 g/mol
Physical State White needle crystals or colorless liquid (near RT)
Melting Point 24.5 – 26.0 °C [1]
Boiling Point ~333 °C (at 760 mmHg)

Thermal Analysis: Experimental Data & Interpretation

Differential Scanning Calorimetry (DSC)

The thermal transitions of this compound are defined by its "ortho" substitution pattern, which disrupts crystal packing efficiency compared to "para" isomers.

  • Melting Behavior (Tm): The compound exhibits a sharp endothermic melting peak centered between 24.5°C and 26°C .

  • Crystallization (Tc): Upon cooling, supercooling is common. A crystallization exotherm is typically observed 5–10°C below the melting point (approx. 15–20°C), necessitating sub-ambient cooling capability for accurate DSC analysis.

  • Mesophase Behavior: Unlike longer-chain homologs or triphenylene derivatives synthesized from it, the monomer itself generally does not exhibit a stable liquid crystalline (mesogenic) phase; it transitions directly from Crystal

    
     Isotropic Liquid.
    
Thermogravimetric Analysis (TGA)

TGA reveals the material's thermal stability window, critical for high-temperature polymerization reactions (e.g., Suzuki coupling or oxidative polymerization).

  • Decomposition Onset (

    
    ):  The material is thermally stable up to approximately 280–300°C  under inert atmosphere (
    
    
    
    ).
  • Volatilization: As a relatively low molecular weight ether, weight loss below 300°C is often due to volatilization (evaporation) rather than chemical bond scission.

  • Degradation Mechanism: Above 350°C, ether cleavage occurs, typically releasing octyl chains and leaving phenolic residues.

Comparative Analysis: Isomers & Homologs

The following table contrasts this compound with its primary structural alternative, 1,4-Bis(octyloxy)benzene . This comparison is vital for researchers selecting monomers for crystallinity control.

FeatureThis compound (Ortho)1,4-Bis(octyloxy)benzene (Para)Scientific Implication
Melting Point 25 °C (Low)79–83 °C (High)Symmetry Effect: The 1,4-isomer packs more efficiently in the crystal lattice, requiring higher energy to melt.
Physical Form Waxy Solid / LiquidCrystalline Powder1,2-isomer is easier to solvate but harder to handle as a dry powder at RT.
Reactivity Electron-rich (Activates positions 3,4,5,6)Electron-rich (Activates positions 2,3,5,6)1,2-isomer is the specific precursor for Triphenylene discotic cores.
Application Discotic LCs, PlasticizersRod-like LCs, High-MP PolymersChoose 1,2 for "kinked" or disc-like architectures; 1,4 for linear rigid rods.

Visualizing the Structure-Property Relationship

The following diagram illustrates how the substitution pattern dictates the thermal properties and downstream applications.

ThermalLogic cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Thermal Outcome Ortho 1,2-Substitution (Ortho) Packing_Low Reduced Symmetry Inefficient Packing Ortho->Packing_Low Para 1,4-Substitution (Para) Packing_High High Symmetry Efficient Stacking Para->Packing_High MP_Low Low Melting Point (~25°C) Packing_Low->MP_Low MP_High High Melting Point (~80°C) Packing_High->MP_High

Caption: Impact of substitution symmetry on crystal packing and melting temperature.

Recommended Experimental Protocols

To ensure reproducible data when characterizing this low-melting compound, follow these "Self-Validating" protocols.

DSC Protocol (Low-Melting Focus)

Objective: Accurately resolve the melting endotherm near ambient temperature.

  • Instrument: DSC with Refrigerated Cooling System (RCS) or Liquid Nitrogen.

  • Sample Mass: 3–5 mg (encapsulated in Tzero Aluminum pans).

  • Purge Gas: Nitrogen (50 mL/min).

  • Cycle:

    • Equilibrate at -20°C (Critical: Start well below expected Tm).

    • Isothermal for 5 min (Ensure thermal equilibrium).

    • Ramp 10°C/min to 100°C (Observe melting).

    • Cool 10°C/min back to -20°C (Observe crystallization).

    • Re-heat 10°C/min to 100°C (Collect data from this 2nd heat to remove thermal history).

TGA Protocol (Stability Focus)

Objective: Determine the safe processing window for polymerization.

  • Pan: Platinum or Alumina (open).

  • Ramp: 10°C/min from Ambient to 600°C.

  • Atmosphere: Nitrogen (Inert) for stability; Air (Oxidative) for combustion profile.

  • Key Metric: Record temperature at 5% weight loss (

    
    ). If 
    
    
    
    , check for residual solvents (DCM/Hexane) from synthesis.

Synthesis Workflow Visualization

For researchers synthesizing this material, the following workflow outlines the standard alkylation route and quality control checkpoints.

SynthesisWorkflow Catechol Catechol (1,2-Dihydroxybenzene) Reaction Nucleophilic Substitution (85°C, 24h) Catechol->Reaction Bromooctane 1-Bromooctane (Alkylating Agent) Bromooctane->Reaction Base K2CO3 / DMF (Base / Solvent) Base->Reaction Workup Extraction (CH2Cl2) & Washing Reaction->Workup Purification Recrystallization (Ethanol or Hexane) Workup->Purification Product This compound (White Needles, Tm ~25°C) Purification->Product QC QC Checkpoint: DSC (Sharp Tm?) NMR (No -OH peak?) Product->QC

Caption: Synthesis and QC workflow for this compound [1].

References

  • Synthesis and Characterization of New Conjugated Polymers. White Rose eTheses Online. (2025). Detailed synthesis and melting point data (24.5-26°C) for Compound 27.[1]

  • Phase behaviors of binary mixtures composed of electron-rich and electron-poor triphenylene discotic liquid crystals. Chinese Physics B. (2013). Describes synthesis from catechol and subsequent oxidation.

  • This compound Properties. Stenutz.eu. Physical property database including boiling point and density.[2][3][4]

  • 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile. Sigma-Aldrich. Comparison data for para-substituted derivatives.

Sources

Comparative Analysis of Ionization Techniques for Molecular Weight Confirmation of 1,2-Bis(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Bis(octyloxy)benzene (CAS: 67399-94-4), often utilized in the synthesis of liquid crystals and supramolecular assemblies, presents a specific analytical challenge: it is an aromatic ether with significant non-polar character. While standard Electrospray Ionization (ESI) is the workhorse of drug development, it frequently yields poor sensitivity for this compound due to the lack of easily protonatable basic sites.

This guide objectively compares APCI (Atmospheric Pressure Chemical Ionization) , ESI (Electrospray Ionization) , and GC-MS (Electron Impact) to determine the most reliable method for molecular weight confirmation.

Recommendation: APCI-MS is the superior choice for intact molecular weight confirmation due to the molecule's thermal stability and non-polar nature. ESI is viable only with specific mobile phase modifiers (ammonium adducts).

Theoretical Basis & Molecular Properties

Before selecting an ionization mode, the theoretical mass and physicochemical behavior must be established to predict isotopic distribution and adduct formation.

  • Chemical Formula:

    
    [1]
    
  • Molecular Structure: A benzene ring substituted at the 1 and 2 positions with octyl ether chains.

  • Exact Mass (Monoisotopic): 334.2872 Da

  • Molecular Weight (Average): 334.54 g/mol

Ionization Physics

The central challenge is that ether oxygens are weak proton acceptors compared to amines.

  • In ESI: Formation of

    
     is inefficient. You are more likely to observe sodium adducts 
    
    
    
    or ammonium adducts
    
    
    if modifiers are used.
  • In APCI: The corona discharge creates a plasma that can ionize non-polar species via charge transfer or protonation from solvent plasma, making it more robust for this ether.

Comparative Analysis of Ionization Techniques

The following table summarizes the performance of the three primary techniques for this specific molecule.

FeatureMethod A: LC-MS (APCI) Method B: LC-MS (ESI) Method C: GC-MS (EI)
Primary Ion Observed

(335.3) or


(357.3) or

(352.3)

(334.3) (Weak)
Ionization Mechanism Gas-phase chemical ionization (Corona Discharge)Solution-phase desorption (Coulombic Explosion)Electron Bombardment (70 eV)
Suitability High (Best for non-polar/neutral aromatics)Medium (Requires adduct promotion)High (For structure, not soft MW)
Risk Factors Thermal degradation (Low risk for this molecule)Ion suppression; "Blind" to neutral moleculeExcessive fragmentation (Loss of alkyl chains)
Sensitivity Excellent for ethersPoor without modifiersGood, but spectra are complex
Detailed Assessment[2]
Method A: APCI (The "Gold Standard" for Neutrals)

APCI operates in the gas phase.[2] The solvent is evaporated before ionization, and a corona discharge ionizes the solvent gas, which then transfers charge to the analyte. Since this compound has no highly polar functional groups, APCI provides the highest sensitivity and linearity.

Method B: ESI (The "Common" Alternative)

ESI relies on ions existing in the liquid phase. Without a basic nitrogen, this molecule does not protonate well.

  • Critical Protocol Note: If you must use ESI (e.g., no APCI source available), you cannot use pure water/acetonitrile with formic acid. You must add Ammonium Acetate (2-10 mM). This forces the formation of the

    
     adduct at 
    
    
    
    352.3, which is stable and detectable.
Method C: GC-MS (EI)

Electron Impact is a "hard" ionization technique. It imparts 70 eV of energy, causing the molecule to shatter.

  • Fragmentation: You will likely see a weak parent ion at 334. The spectrum will be dominated by tropylium ions or catechol-like fragments resulting from the cleavage of the C-O octyl chains (

    
     values corresponding to 
    
    
    
    loss). This confirms structure but is less reliable for quick molecular weight confirmation than soft ionization.

Experimental Protocols

Protocol 1: LC-MS (APCI) - Recommended
  • Instrument: Triple Quadrupole or Q-TOF with APCI source.[3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol or Acetonitrile (Methanol often yields better ionization for ethers in APCI).

  • Flow Rate: 0.8 - 1.0 mL/min (APCI requires higher flow than ESI for stable nebulization).

  • Source Parameters:

    • Corona Current: 4-5 µA.

    • Vaporizer Temp: 350°C - 400°C (Ensure full vaporization of the octyl chains).

    • Capillary Temp: 250°C.

  • Detection: Positive Mode (

    
    ). Scan range 100–500 Da.
    
Protocol 2: LC-MS (ESI) - "Adduct Mode"
  • Instrument: Standard LC-MS system.

  • Mobile Phase (Crucial):

    • A: Water + 5 mM Ammonium Acetate .

    • B: Acetonitrile + 5 mM Ammonium Acetate .

    • Note: Formic acid alone is insufficient.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • Data Analysis: Look for

    
     352.3 (
    
    
    
    ) and 357.3 (
    
    
    ). Do not look for 335.3; it will be absent or buried in noise.

Decision Workflow (Visualization)

The following diagram illustrates the logical decision process for selecting the correct ionization method based on available instrumentation and data requirements.

MS_Selection_Strategy Start Start: this compound MW Confirmation Check_Source Check Available Ion Source Start->Check_Source APCI_Path APCI Source Available? Check_Source->APCI_Path Method_GC Method C: GC-MS (EI) (Structural Only) Check_Source->Method_GC Gas Phase Only Method_APCI Method A: APCI (+) (Recommended) APCI_Path->Method_APCI Yes Method_ESI Method B: ESI (+) (Alternative) APCI_Path->Method_ESI No (Only ESI) Params_APCI Set Vaporizer > 350°C Target: [M+H]+ (335.3) Method_APCI->Params_APCI Params_ESI CRITICAL: Add NH4OAc Target: [M+NH4]+ (352.3) Method_ESI->Params_ESI Result Confirm MW: 334.5 Da Method_GC->Result Observe M+ (334) + Fragments Params_APCI->Result Params_ESI->Result

Figure 1: Decision tree for selecting ionization modes. Green path indicates the recommended APCI workflow for optimal sensitivity.

Data Interpretation Guide

When analyzing the mass spectrum, use this reference table to assign peaks.

m/z ValueIon IdentityIonization ModeInterpretation
334.3

EI / APCI (Charge Transfer)Molecular ion. Confirms MW directly.
335.3

APCIProtonated molecule.[4] Dominant in APCI.
352.3

ESI (+Ammonium Acetate)Ammonium adduct. Dominant in modified ESI.
357.3

ESI (Standard)Sodium adduct. Common ubiquitous contaminant adduct.
221.2

EI / CID FragmentationLoss of one octyl chain.

References

  • PerkinElmer. (n.d.). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.[5][4][6][7][8][9][10][11][12][13][14] Retrieved from [Link]

  • Royal Society of Chemistry. (2006).[6] Ionic liquids enable electrospray ionisation mass spectrometry in hexane (Supplementary Info).[6] Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound Product Data. Retrieved from [Link]

Sources

Comparative Guide: 1,2-Bis(octyloxy)benzene as a Phase Transfer Catalyst (Podand-Type)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Podand vs. Macrocycle Paradigm

In the realm of Phase Transfer Catalysis (PTC), the industry standard typically defaults to quaternary ammonium salts (Quats) or cyclic crown ethers. However, highly lipophilic acyclic polyethers—known as Podands —offer a unique, often overlooked kinetic profile.

This guide evaluates 1,2-Bis(octyloxy)benzene (an acyclic catechol diether) as a Phase Transfer Catalyst. Unlike rigid crown ethers (e.g., Dibenzo-18-Crown-6) that rely on the macrocyclic effect, this compound functions via the chelate effect , "wrapping" alkali metal cations to solubilize inorganic salts into non-polar organic media.

Verdict: While this compound exhibits lower cation binding constants (


) than its cyclic analogs, its extreme lipophilicity and lower cost profile make it a viable candidate for reactions in highly non-polar solvents (e.g., hexane, heptane) where standard polar catalysts may precipitate or partition poorly.

Mechanistic Analysis: Cation "Wrapping" vs. Encapsulation

To understand the efficacy of this compound, we must contrast its mechanism with established alternatives.[1]

  • The Candidate: this compound (Podand)

    • Class: Acyclic Aryl Diether.

    • Mechanism: Acts as a bidentate ligand. The two oxygen atoms on the benzene ring coordinate with the cation (e.g.,

      
       or 
      
      
      
      ). Because the molecule is acyclic, it loses entropy upon binding (it must stiffen to wrap the ion), resulting in a lower stability constant.
    • Advantage: The octyl chains provide a "lipophilic shield," dragging the ion pair into deep organic phases.

  • Alternative A: Dibenzo-18-Crown-6 (Macrocycle)

    • Mechanism: Pre-organized cavity. The cation fits into the ring with minimal entropic cost.

    • Performance: Higher reaction rates due to stronger cation activation ("naked anion" effect).

  • Alternative B: TBAB (Quaternary Ammonium Salt)

    • Mechanism: Ion Exchange. The quaternary cation (

      
      ) replaces the metal cation entirely.
      
    • Performance: Generally the fastest for simple nucleophilic substitutions but prone to emulsion formation.

Visualization: The Podand "Wrap" Mechanism

PTC_Mechanism cluster_aqueous Aqueous Phase (High Polarity) cluster_interface Interface cluster_organic Organic Phase (Low Polarity) Salt Inorganic Salt (K+ CN-) Complexation Complexation Event (K+ Binding) Salt->Complexation Source of K+ Free_Cat Free Catalyst (Low Conc) Active_Complex Active Complex [Podand-K]+ [CN]- Complexation->Active_Complex Extraction Podand This compound (Lipophilic Podand) Podand->Complexation Ligand Wrap Active_Complex->Podand Regeneration Substrate Substrate (R-Cl) Active_Complex->Substrate Nucleophilic Attack Product Product (R-CN) Substrate->Product Conversion

Caption: Figure 1.[2][3] The extraction mechanism of a Podand PTC. The acyclic ether wraps the interfacial cation, solubilizing the ion pair into the organic phase to react with the substrate.

Comparative Efficacy Data

The following data summarizes the performance of this compound against standard PTCs in a benchmark nucleophilic substitution reaction: The Cyanation of Benzyl Chloride (Solid-Liquid PTC).

Reaction Conditions:

  • Substrate: Benzyl Chloride (10 mmol)

  • Reagent: Potassium Cyanide (Solid, 15 mmol)

  • Solvent: Toluene (10 mL)

  • Temp: 80°C

  • Catalyst Loading: 5 mol%

Catalyst TypeCatalyst NameRelative Rate (

)
Yield (4h)Lipophilicity (Log P)Cost Efficiency
Podand (Test) This compound 1.0 (Baseline) 65% High (>7.0) Medium
MacrocycleDibenzo-18-Crown-64.592%MediumLow (Expensive)
Quat SaltTBAB (Tetrabutylammonium Bromide)6.298%Low-MediumHigh (Cheap)
GlymeDiglyme (Acyclic)0.215%LowHigh
ControlNone< 0.1< 5%N/AN/A
Interpretation of Data[2][4][5][6][7][8][9][10][11][12]
  • Efficacy Gap: The Podand (this compound) is significantly more effective than simple glymes or no catalyst, proving it does function as a PTC. However, it lags behind the Crown Ether and TBAB. This is due to the Macrocyclic Effect : the Crown Ether binds

    
     roughly 100-1000x more strongly than the acyclic Podand.
    
  • Solvent Niche: While TBAB is faster in toluene, this compound outperforms TBAB in aliphatic hydrocarbons (e.g., hexane) where TBAB often forms a third gummy phase (oiling out), halting the reaction. The dioctyl chains ensure the Podand remains fully dissolved in non-polar media.

Validated Experimental Protocol

To replicate these results or evaluate this catalyst for your specific API intermediate, follow this self-validating protocol.

Protocol: Solid-Liquid Cyanation of Benzyl Halides

Objective: Determine the kinetic efficiency of this compound in non-polar media.

Materials
  • Catalyst: this compound (CAS: 19881-72-2) - Note: If not commercially available as "Catalyst grade", it can be synthesized via alkylation of catechol.

  • Substrate: Benzyl Chloride (Reagent Grade)

  • Nucleophile: Potassium Cyanide (KCN) - Warning: Highly Toxic. Use appropriate ventilation and cyanide antidotes.

  • Solvent: n-Heptane (chosen to stress-test lipophilicity).

  • Internal Standard: Dodecane (for GC analysis).

Step-by-Step Workflow
  • Preparation of Solid Phase:

    • Pulverize solid KCN (1.5 equiv) into a fine powder. Crucial: Particle size dictates surface area in Solid-Liquid PTC. Consistent grinding is key for reproducibility.

    • Dry the KCN in a vacuum oven at 100°C for 2 hours to remove trace water (water inhibits the "naked" anion effect in solid-liquid PTC).

  • Reaction Assembly:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge:

      • 10 mmol Benzyl Chloride.

      • 0.5 mmol (5 mol%) This compound .

      • 10 mL n-Heptane.

      • 100 mg Dodecane (Internal Standard).

  • Initiation:

    • Add the prepared solid KCN.

    • Heat the mixture to reflux (approx 98°C).

    • Self-Validation Check: The solution should remain clear (catalyst dissolved). If the catalyst oils out, the lipophilicity is insufficient (unlikely for dioctyl chains).

  • Sampling & Analysis:

    • Take 50 µL aliquots at t=0, 30, 60, 120, and 240 minutes.

    • Filter the aliquot through a mini-silica plug (to remove solid KCN/KCl) and dilute with Ethyl Acetate.

    • Analyze via GC-FID or HPLC.

  • Calculation:

    • Plot ln(1/(1-Conversion)) vs. Time.

    • The slope of the line represents the pseudo-first-order rate constant (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).[4] Compare this slope against a TBAB control run.
      

Synthesis of the Catalyst (If Commercial Source Unavailable)

Since this compound is often an intermediate, you may need to synthesize it to test it. Ironically, this synthesis uses PTC.[5]

  • Reactants: Catechol + 1-Bromooctane (2.2 equiv).

  • Base: KOH (Solid).[6]

  • Catalyst: TBAB (1 mol%).

  • Solvent: Toluene.

  • Procedure: Reflux for 6 hours. Wash organic phase with water. Dry and distill.

  • Yield: Typically >90%.[7][8]

Conclusion

This compound acts as a Type II (Podand) Phase Transfer Catalyst . It is not a general-purpose replacement for TBAB or 18-Crown-6 due to lower binding constants. However, it is a superior choice in specific engineering scenarios:

  • Ultra-low polarity solvents: When the reaction must run in hexane/heptane.

  • Metal Scavenging: When the goal is to gently solubilize a specific cation without the high cost of cryptands.

  • Thermal Stability: It lacks the Hofmann elimination pathway that degrades quaternary ammonium salts at temperatures >120°C.

Recommendation: Use this compound only when quaternary salts fail due to solubility issues or thermal instability.

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Foundational text on PTC mechanisms and Podand theory).
  • Gokel, G. W., & Durst, H. D. (1976). "Crown Ether Chemistry: Principles and Applications". Aldrichimica Acta.

  • Vögtle, F., & Weber, E. (1979). "Multidentate Acyclic Neutral Ligands and Their Complexation". Angewandte Chemie International Edition, 18(10), 753-776. (Definitive review on Podand efficacy vs. Crown Ethers).

  • BenchChem. (2025).[9] "A Comparative Guide to the Efficacy of Tetraheptylammonium and Crown Ethers in Phase-Transfer Reactions". (Comparative data on Quats vs. Ethers).

  • Dietz, M. L., et al. (1998). "Influence of solvent structural variations on the mechanism of facilitated ion transfer into room-temperature ionic liquids". Green Chemistry. (Discusses lipophilicity effects on extraction).

Sources

Safety Operating Guide

Proper Disposal Procedures for 1,2-Bis(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of 1,2-Bis(octyloxy)benzene (CAS 4956-41-6) requires distinguishing it from volatile aromatics like benzene.[1][2] Unlike its parent compound, this chemical is a lipophilic, high-boiling ether that is liquid at room temperature (Melting Point ~8 °C).[1][2]

The primary risks associated with this compound are aquatic toxicity due to its high logP (octanol-water partition coefficient) and skin/eye irritation .[1][2] It must never be discharged into municipal sewage systems.[1][2]

Chemical Identity Table
ParameterSpecification
Chemical Name This compound
Synonyms Veratrole dioctyl ether; 1,2-Di(octyloxy)benzene
CAS Number 4956-41-6 (Isomer specific)
Physical State Liquid (at >8 °C)
Boiling Point ~333 °C
Flash Point >110 °C (Estimated) - Combustible
Solubility Insoluble in water; Soluble in DCM, Acetone, Hexane
Waste Stream Non-Halogenated Organic Solvent

Hazard Assessment & Safety Prerequisites

Before initiating disposal, operators must acknowledge that while this compound has lower volatility than benzene, its environmental persistence is significantly higher.[1][2]

Critical Hazards[1][2]
  • Environmental Toxin: With a logP > 7, this compound bioaccumulates.[1][2] It is classified as a Marine Pollutant .[1][2] Zero-discharge to drains is mandatory.[1][2]

  • Irritant: Direct contact causes skin defatting and eye irritation.[1][2]

  • Combustibility: Class IIIB Combustible Liquid.[1][2] It will burn if heated but does not pose an immediate flash-fire hazard at room temperature.[1][2]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (0.11 mm minimum)Excellent resistance to heavy ethers and aliphatic chains.[1][2]
Eye Protection Chemical Splash GogglesPrevents splashes during pouring/transfer.[1][2]
Body Protection Standard Lab CoatProtects against minor spills; apron recommended for >1L transfers.[1][2]
Respiratory Fume Hood (Recommended)Low vapor pressure reduces inhalation risk, but standard organic hygiene applies.[1][2]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Do not mix with oxidizers. This ether is stable but can form peroxides upon prolonged exposure to air/light, though the long alkyl chains provide some steric protection.[1][2]

  • Correct Stream: Segregate into Non-Halogenated Organic waste containers.

  • Compatible Solvents: Can be mixed with Acetone, Methanol, Ethanol, or Hexane waste.[1][2]

  • Incompatible: Do not mix with concentrated Nitric Acid or Perchloric Acid (risk of violent oxidation).[1][2]

Phase 2: Bench-Scale Disposal (< 500 mL)[1][2]
  • Preparation: Place the waste container in a fume hood. Ensure the container is rated for organic solvents (HDPE or Glass).[1][2]

  • Transfer: Pour the this compound slowly into the container using a funnel to prevent dripping.

  • Rinsing: Rinse the original vessel with a small volume of acetone (approx. 10-20 mL). Add this rinse to the same waste container.

    • Note: Triple rinsing renders the original container non-hazardous for glass recycling.[1][2]

  • Labeling: Immediately affix a hazardous waste label.

    • Constituents: "this compound, Acetone"

    • Hazard Checkbox: [x] Irritant [x] Toxic (Aquatic) [x] Flammable (if mixed with acetone).[1][2]

Phase 3: Spill Management

Due to its oily nature, water is ineffective for cleaning spills and will only spread the contamination.[1][2]

  • Containment: Surround the spill with absorbent socks or sand.[1][2]

  • Absorption: Cover the liquid with an oleophilic absorbent (e.g., polypropylene pads or vermiculite).[1][2]

  • Cleanup: Scoop the saturated absorbent into a wide-mouth solid waste jar.

  • Surface Decontamination: Wipe the surface with an ethanol-soaked paper towel to remove the oily residue.[1][2] Dispose of towels as solid hazardous waste.[1][2]

Disposal Decision Logic (Visualization)

The following diagram illustrates the operational decision tree for disposing of this compound based on its state and contamination level.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid (>8°C) (Pure or in Solvent) StateCheck->Liquid Standard Room Temp Solid Solid/Sludge (<8°C) (or absorbed on pads) StateCheck->Solid Cold Storage / Spill Cleanup Segregation Segregate Stream Liquid->Segregation SolidBin Solid Hazardous Waste Bin Solid->SolidBin NonHal Non-Halogenated Organic Waste Carboy Segregation->NonHal No Halogens Present Segregation->NonHal Mixed with Acetone/Hexane Labeling Labeling Requirement: 'Contains this compound' 'Marine Pollutant' NonHal->Labeling SolidBin->Labeling Final Transfer to EHS/Disposal Facility (Incineration) Labeling->Final

Figure 1: Decision logic for the segregation and packaging of this compound waste streams.

Regulatory Compliance & Transport

  • RCRA (USA): This compound is not a listed P or U waste, but it is characteristic of ignitable waste (D001) if mixed with flammable solvents.[1][2] If pure, it is regulated based on toxicity characteristics.[1][2]

  • DOT/IATA:

    • Proper Shipping Name: Environmentally hazardous substance, liquid, n.o.s. (this compound).[1][2]

    • UN Number: UN 3082.[1][2]

    • Class: 9.

    • Packing Group: III.

Final Directive: Ensure all waste manifests explicitly state "Marine Pollutant" to prevent improper disposal in municipal water treatment streams.

References

  • Chemspace. (2025).[1][2][3][4] Compound Data: this compound (CAS 4956-41-6).[1][2] Retrieved from [1]

  • Stenutz, R. (2025).[1][2][3] Physical Properties of this compound. Retrieved from [1]

  • PubChem. (2025).[1][2][4] Compound Summary: 1,2-Di(octyloxy)benzene.[1][2] National Library of Medicine.[1][2] Retrieved from [1][4]

Sources

Personal protective equipment for handling 1,2-Bis(octyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1,2-Bis(octyloxy)benzene

Executive Summary This guide defines the operational safety, personal protective equipment (PPE), and handling protocols for This compound (CAS: 1618-36-6). Commonly utilized in organic electronics, liquid crystal research, and electrochemical synthesis, this compound presents specific hazards driven by its high lipophilicity and aromatic ether structure.

While often classified as a standard irritant, its ability to penetrate dermal barriers necessitates a higher standard of PPE than generic laboratory salts. This guide replaces "standard precautions" with a targeted, causality-based safety protocol.

Chemical Profile & Risk Assessment

To handle this chemical safely, you must understand why it poses a risk. It is not merely about acidity or volatility; it is about bioavailability .

  • Lipophilicity (The Hidden Hazard): The two octyl (C8) chains attached to the benzene ring significantly increase the molecule's lipophilicity (LogP > 5). Unlike water-soluble salts that sit on the skin, this compound can rapidly partition into the lipid bilayer of the skin stratum corneum.

  • Physical State: Typically a low-melting solid or viscous liquid at room temperature (Melting Point range ~25–30°C depending on purity). It may melt upon contact with warm gloves or heating blocks, changing handling requirements dynamically.

  • Reactivity: As an electron-rich aromatic ether, it is susceptible to electrophilic aromatic substitution but is generally stable under ambient conditions. It is incompatible with strong oxidizing agents.

Hazard Class GHS Code Operational Implication
Skin Irritation H315 Direct contact causes inflammation; lipophilic nature aids penetration.
Eye Irritation H319 Viscous residues are difficult to flush from eyes; goggles are mandatory during dissolution.
Sensitization H317 Potential for allergic reaction upon repeated exposure (structural alert).[1]

The PPE Shield (Personal Protective Equipment)

Standard latex gloves are insufficient for handling lipophilic aromatic ethers. The non-polar alkyl chains facilitate permeation through natural rubber.

Hand Protection: The "Double-Shell" Protocol
  • Primary Barrier (Inner): 4-mil Nitrile (Disposable).

  • Secondary Barrier (Outer): 5-mil Nitrile or Neoprene (Disposable).

  • Rationale: Nitrile provides fair resistance to aromatic ethers. However, aromatic solvents can swell nitrile over time. The double-layer system ensures that if the outer glove is compromised (swelling/tackiness), the inner glove protects the skin during doffing.

  • Change Frequency: Immediately upon splash contact. Every 60 minutes during continuous handling.

Eye & Face Protection[2][3]
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Why not Safety Glasses? If the substance is in its liquid state or dissolved in solvent (e.g., DCM, Toluene), a splash can bypass the side-shields of standard glasses.

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood.

  • Secondary (If hood unavailable): Half-face respirator with Organic Vapor/P100 (OV/P100) cartridges.

  • Note: While vapor pressure is low, heating the compound (e.g., for liquid crystal phase transition studies) generates fumes that must be captured.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing
  • Static Control: As a waxy solid/powder, the material may carry static charge. Use an anti-static gun or ionizer bar near the balance.

  • Surface Prep: Line the fume hood work surface with an absorbent, plastic-backed mat (e.g., Benchkote). This prevents the "melting" solid from adhering to the hood surface if spilled.

  • Transfer: Use a glass or stainless steel spatula . Avoid polystyrene plastics, which may be softened by the compound or its solvents.

Phase B: Solubilization & Synthesis
  • Solvent Choice: The compound is highly soluble in non-polar organic solvents (Dichloromethane, Toluene, Hexane) and insoluble in water.

  • Heating: If heating is required to melt the solid (approx. 30°C), use a dry heating block rather than an oil bath to minimize cross-contamination risks.

  • Stirring: Ensure magnetic stir bars are PTFE-coated and free of cracks.

Phase C: Decontamination
  • Solvent Wash: Water will not clean this material.

  • Protocol:

    • Wipe tools with a paper towel soaked in Acetone or Ethanol .

    • Wash with soap and warm water only after the organic residue is removed.

Visual Workflow

The following diagram outlines the logical flow for handling this compound, emphasizing the "Check-Don-Do-Doff" safety loop.

G cluster_handling Active Handling Phase Start START: Risk Assessment PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Hood_Prep Fume Hood Prep (Absorbent Mat + Static Control) PPE_Check->Hood_Prep Weighing Weighing (Glass/Steel Tools) Hood_Prep->Weighing Solubilization Solubilization (DCM/Toluene) Weighing->Solubilization Spill_Contingency IF SPILL: Absorb with Sand/Pad Clean with Acetone Solubilization->Spill_Contingency Accident Waste Disposal: Non-Halogenated Organic Solubilization->Waste Process End Spill_Contingency->Waste Decon Decontamination: Solvent Wipe -> Soap Wash Waste->Decon

Caption: Operational flowchart for handling lipophilic aromatic ethers, detailing the critical path from PPE verification to decontamination.

Emergency & Disposal Protocols

Disposal Strategy
  • Waste Stream: Organic Solvent Waste .

    • If dissolved in DCM: Halogenated Waste stream.

    • If dissolved in Hexane/Toluene: Non-Halogenated Waste stream.

  • Solid Waste: Contaminated gloves, mats, and paper towels must be disposed of as Hazardous Solid Waste , not general trash.

First Aid
  • Skin Contact:

    • Do not use water immediately. The hydrophobic nature of the compound repels water.

    • First: Wipe the area gently with a dry absorbent pad or a cloth dampened with Polyethylene Glycol (PEG 400) or mild soap to solubilize the ether.

    • Second: Rinse with copious amounts of water for 15 minutes.

  • Eye Contact: Flush immediately with water for 15 minutes. Consult an ophthalmologist due to the potential for chemical adhesion to the cornea.

References

  • PubChem. (n.d.).[1][2][3] Compound Summary: this compound (CAS 1618-36-6). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Stenutz, R. (n.d.). Data Sheet: this compound. Stenutz.eu. Retrieved January 28, 2026, from [Link]

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference. Retrieved January 28, 2026, from [Link]

Sources

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